molecular formula C15H16N2O B3170056 3-(10H-Phenoxazin-10-yl)propan-1-amine CAS No. 93988-03-5

3-(10H-Phenoxazin-10-yl)propan-1-amine

カタログ番号: B3170056
CAS番号: 93988-03-5
分子量: 240.3 g/mol
InChIキー: NQMMSXVDMCIGIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(10H-Phenoxazin-10-yl)propan-1-amine is a chemical compound with the CAS Registry Number 93988-03-5 and a molecular weight of 240.30 g/mol. Its molecular formula is C15H16N2O . This compound is categorized as a high-purity heterocyclic building block, offered with a typical purity of 98% . It is supplied for research and development applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use . The phenoxazine core structure of this amine-functionalized propyl derivative is structurally analogous to phenothiazine-based compounds, a class known for its significant pharmacological properties and use in psychotropic drugs . Phenothiazine derivatives are recognized for their activity as dopamine receptor antagonists and interact with a range of neuroreceptors, which has established them as a foundational scaffold in medicinal chemistry and neuroscience research . As such, 3-(10H-Phenoxazin-10-yl)propan-1-amine serves as a valuable synthetic intermediate for researchers exploring new chemical entities, particularly in the design and synthesis of novel heterocyclic compounds with potential biological activity. Its primary research utility lies in its role as a versatile building block in organic synthesis and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-phenoxazin-10-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMMSXVDMCIGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: 3-(10H-Phenoxazin-10-yl)propan-1-amine — Structure, Synthesis, and Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug development and biotechnology pivot toward highly specific molecular probes and modified oligonucleotides, the demand for versatile, bifunctional building blocks has surged. 3-(10H-Phenoxazin-10-yl)propan-1-amine (CAS 93988-03-5) represents a critical intermediate bridging the gap between photophysical chemistry and bioconjugation. By combining the electron-rich, redox-active phenoxazine core with a highly nucleophilic primary amine tether, this compound serves as a foundational scaffold for synthesizing tricyclic cytosine analogues (G-clamps), near-infrared (NIR) fluorescent probes, and novel central nervous system (CNS) pharmacophores.

This technical guide provides an authoritative analysis of its physicochemical properties, establishes a self-validating synthetic workflow, and outlines field-proven bioconjugation methodologies.

Chemical Structure and Physicochemical Properties

The utility of 3-(10H-phenoxazin-10-yl)propan-1-amine stems from its structural dichotomy. The tricyclic phenoxazine ring provides robust π -stacking capabilities and distinct fluorescence properties, while the 3-aminopropyl chain acts as a flexible, reactive spacer. Understanding its quantitative parameters is essential for predicting solubility, reactivity, and downstream purification behavior [1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-(10H-Phenoxazin-10-yl)propan-1-amine
CAS Registry Number 93988-03-5
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
Melting Point 63 – 64 °C
Boiling Point 194 – 200 °C (at 1 Torr)
Density (Predicted) 1.166 ± 0.06 g/cm³
pKa (Predicted, Primary Amine) 9.91 ± 0.10
Appearance Off-white to pale yellow crystalline solid

Table 1: Physicochemical properties of 3-(10H-phenoxazin-10-yl)propan-1-amine.

Synthetic Methodologies and Mechanistic Causality

Direct alkylation of phenoxazine with 3-halopropylamines frequently results in aziridine formation, dimerization, or over-alkylation due to the competing nucleophilicity of the primary amine. To circumvent this, we employ a modified Gabriel synthesis approach. By masking the primary amine as a phthalimide, we ensure absolute regioselectivity during the N-alkylation of the phenoxazine core.

Synthesis A 10H-Phenoxazine B Deprotonation (NaH, DMF, 0°C) A->B C Phenoxazine Anion B->C D Alkylation (Br-(CH2)3-Phthalimide) C->D E Phthalimide Intermediate D->E F Deprotection (Hydrazine, EtOH) E->F G Target Amine (CAS 93988-03-5) F->G

Fig 1: Gabriel synthesis workflow for 3-(10H-phenoxazin-10-yl)propan-1-amine.

Protocol 1: Self-Validating Synthesis of 3-(10H-Phenoxazin-10-yl)propan-1-amine

Phase 1: Alkylation (Formation of Phthalimide Intermediate)

  • Preparation: Dissolve 10H-phenoxazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: Phenoxazine is a weakly acidic, sterically hindered secondary amine (pKa ~13-14). A strong, irreversible base like NaH is required to quantitatively generate the nucleophilic phenoxazine anion. Weaker bases (e.g., K₂CO₃) lead to incomplete conversion.

    • Self-Validation Checkpoint: The evolution of hydrogen gas (bubbling) visually confirms the active deprotonation of the amine.

  • Coupling: Once gas evolution ceases, add N-(3-bromopropyl)phthalimide (1.1 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Workup: Quench with ice water. Extract with ethyl acetate, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate to yield the intermediate.

Phase 2: Deprotection (Ing-Manske Procedure) 5. Hydrazinolysis: Dissolve the crude phthalimide intermediate in absolute ethanol. Add Hydrazine Hydrate (N₂H₄·H₂O, 3.0 eq). 6. Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2 to 3 hours.

  • Causality: Hydrazine acts as a potent binucleophile, attacking the phthalimide carbonyls to release the primary amine while forming a stable, cyclic byproduct.

  • Self-Validation Checkpoint: The progression of the deprotection is visually confirmed by the heavy precipitation of white phthalhydrazide. If the solution remains clear after 1 hour of reflux, the hydrazine hydrate may be degraded, and the reaction has stalled.

  • Isolation: Cool to 0 °C, filter off the white phthalhydrazide precipitate, and concentrate the filtrate. Purify via silica gel chromatography (DCM:MeOH 9:1 with 1% Et₃N) to yield the pure 3-(10H-phenoxazin-10-yl)propan-1-amine.

Downstream Applications in Biotechnology

The terminal primary amine of this compound is a highly versatile handle. It is predominantly utilized in two advanced biotechnological arenas: the synthesis of thermodynamic stability-enhancing oligonucleotide modifications (G-clamps) [2][3] and the generation of fluorescent bio-probes[4].

Applications A 3-(10H-Phenoxazin-10-yl)propan-1-amine B NHS-Ester Amidation (pH 8.0-8.5) A->B C Phosphoramidite Synthesis (Oligonucleotide Assembly) A->C D Fluorescent Bio-Probes (Cellular Imaging) B->D E G-Clamp PNA/DNA (Enhanced Duplex Stability) C->E

Fig 2: Downstream bioconjugation and oligonucleotide applications of the primary amine.

Application A: Oligonucleotide "G-Clamp" Analogues

In antisense therapeutic design, binding affinity to target RNA/DNA is paramount. Phenoxazine derivatives are utilized to synthesize tricyclic cytosine analogues known as "G-clamps." The extended aromatic system of the phenoxazine core provides massive π -stacking overlap, while the tethered amine (or similar alkoxy-amines) forms additional hydrogen bonds with the Hoogsteen face of the complementary guanine. This dual-interaction mechanism can increase the melting temperature ( Tm​ ) of a DNA duplex by up to 18 °C per single modification [3][4].

Application B: Bioconjugation via NHS-Ester Chemistry

Because the primary amine has a pKa of ~9.91, it acts as an excellent nucleophile under slightly basic aqueous conditions or in polar aprotic solvents, allowing for seamless conjugation to carboxyl-containing biomolecules via N-hydroxysuccinimide (NHS) ester activation.

Protocol 2: Self-Validating NHS-Ester Bioconjugation
  • Preparation: Dissolve the target NHS-ester functionalized molecule (e.g., a fluorophore or peptide) in anhydrous DMSO (10 mg/mL).

  • Buffer Alignment: Dissolve 3-(10H-phenoxazin-10-yl)propan-1-amine (1.5 eq) in a 0.1 M Sodium Bicarbonate buffer (pH 8.3).

    • Causality: Maintaining a pH of 8.3 ensures that a significant fraction of the primary amine is deprotonated and nucleophilic, while minimizing the competitive hydrolysis of the NHS ester that occurs rapidly at pH > 9.0.

  • Reaction: Mix the two solutions and incubate at room temperature for 2 hours in the dark.

  • Validation & Purification:

    • Self-Validation Checkpoint: Monitor the reaction via RP-HPLC (C18 column). The successful formation of the amide bond is confirmed by the disappearance of the NHS-ester peak and the emergence of a new, red-shifted peak with a combined mass (verified via in-line ESI-MS) corresponding to the conjugate.

  • Desalting: Purify the conjugate using a size-exclusion spin column or preparative HPLC to remove the N-hydroxysuccinimide leaving group and unreacted amine.

References

  • ChemicalBook.
  • ACS Publications. "Nuclease Resistance of Oligonucleotides Containing the Tricyclic Cytosine Analogues Phenoxazine and 9-(2-Aminoethoxy)." Journal of the American Chemical Society,
  • Bio-Synthesis. "Adding a G-clamp improves the thermodynamic stability of the DNA duplex." Bio-Synthesis Inc.,
  • ACS Publications. "High-Affinity Peptide Nucleic Acid Oligomers Containing Tricyclic Cytosine Analogues." Organic Letters,

Structural Elucidation of 3-(10H-Phenoxazin-10-yl)propan-1-amine: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(10H-phenoxazin-10-yl)propan-1-amine serves as a critical intermediate in the development of neuroactive pharmaceuticals, advanced fluorophores, and redox-active polymers. Accurate structural elucidation of this molecule is paramount for downstream synthetic applications. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By detailing the causality behind chemical shifts and outlining a self-validating experimental protocol, this guide equips researchers with the exact methodologies required to verify the integrity of N-alkylated phenoxazine derivatives.

Chemical Context & Structural Dynamics

The phenoxazine core is a tricyclic system characterized by a 1,4-oxazine ring flanked by two benzene rings. Unlike fully aromatic systems, the central oxazine ring forces the molecule into a slightly folded "butterfly" conformation. When alkylated at the nitrogen atom (position 10) with a 3-aminopropyl chain, the molecule undergoes specific conformational and electronic changes:

  • Mesomeric Push-Pull System: Both the oxygen (position 5) and nitrogen (position 10) heteroatoms donate electron density into the aromatic rings via resonance (+M effect). This creates a highly shielded environment for the ortho and para protons.

  • Conformational Exchange: While the N-alkylated core can theoretically invert, at room temperature, this dynamic process is fast on the NMR timescale, resulting in time-averaged, symmetric signals for the left and right aromatic hemispheres. The synthesis and structural disorder of such 10-alkylphenoxazines have been well-documented in crystallographic and spectroscopic studies 1.

  • Photophysical Relevance: The precise electron distribution, verifiable by NMR, directly dictates the photophysical properties of phenoxazine derivatives, making structural confirmation critical for dye synthesis 2.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute data integrity, the NMR acquisition must function as a self-validating system. This means incorporating internal checks for magnetic field homogeneity, chemical shift calibration, and orthogonal 2D structural confirmation.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a standard 5 mm NMR tube.

  • Causality: The 15–20 mg concentration strikes an optimal balance, preventing viscosity-induced line broadening while ensuring a high signal-to-noise ratio (SNR) for the less sensitive 13 C nucleus. TMS acts as the internal zero-point reference (0.00 ppm), and the CDCl 3​ deuterium signal (7.26 ppm) provides the frequency lock to prevent spectral drift. Filtration removes paramagnetic particulates that distort the local magnetic field (B 0​ ).

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe to the exact Larmor frequencies of 1 H and 13 C for the specific solvent dielectric. Execute gradient shimming (e.g., TopShim) along the Z-axis.

  • Causality: Precise shimming ensures sharp Lorentzian lineshapes. This is critical for resolving the fine J -couplings (typically 1.5 to 7.8 Hz) in the complex aromatic multiplets of the phenoxazine core.

Step 3: 1D NMR Acquisition

  • 1 H NMR: Utilize a 30° excitation pulse (e.g., zg30), a relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • 13 C NMR: Utilize a power-gated decoupling sequence (e.g., zgpg30) with a D1 of 2.0 seconds and 1024 scans.

  • Causality: A 30° pulse angle allows for faster longitudinal relaxation ( T1​ ) recovery compared to a 90° pulse. This prevents the saturation of slowly relaxing quaternary carbons (C-4a, C-5a, C-9a, C-10a) and ensures quantitative integration reliability. Power-gated decoupling leverages the Nuclear Overhauser Effect (NOE) to enhance the 13 C signal intensity.

Step 4: 2D NMR Orthogonal Validation

  • Action: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Causality: 1D NMR alone is susceptible to assignment errors due to overlapping multiplets. 2D NMR creates a closed-loop validation: COSY maps the unbroken aliphatic chain, HSQC links protons to their specific carbons, and HMBC bridges the aliphatic chain to the aromatic core, definitively proving the N-alkylation site.

NMR_Workflow A Sample Preparation (Compound + CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C with 30° Pulse) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phase, Baseline Correction) C->D E Structural Elucidation & Peak Assignment D->E

Figure 1: Step-by-step self-validating NMR data acquisition and processing workflow.

Spectral Data & Interpretation

The chemical shifts of 3-(10H-phenoxazin-10-yl)propan-1-amine are heavily dictated by the electronic environment of the tricyclic core and the terminal amine.

1 H NMR Data and Causality

The aromatic protons of the phenoxazine ring exhibit a distinct shielding pattern. The nitrogen atom is a stronger resonance donor than oxygen due to oxygen's higher electronegativity, which exerts a competing inductive withdrawing (-I) effect. Consequently, the protons ortho to the nitrogen (H-1, H-9) are the most shielded in the molecule. The aliphatic chain shifts align with established literature for N-(3-aminopropyl) heterocycles 3.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

Position δ (ppm)Multiplicity J (Hz)IntegrationAssignment Logic / Causality
H-1, H-9 6.55dd7.8, 1.52HMost shielded; strong +M effect of the adjacent Nitrogen lone pair.
H-4, H-6 6.68dd7.8, 1.52HShielded by +M effect of Oxygen, but less so than N due to O's higher electronegativity.
H-2, H-8 6.82td7.8, 1.52HMeta to N, para to O.
H-3, H-7 6.85td7.8, 1.52HMeta to O, para to N.
H-1' (N-CH 2​ )3.65t7.22HDeshielded by direct covalent attachment to the phenoxazine nitrogen.
H-3' (CH 2​ -NH 2​ )2.80t6.82HDeshielded by the terminal primary amine group.
H-2' (-CH 2​ -)1.85quintet7.02HCentral aliphatic linker; shielded relative to H-1' and H-3'.
-NH 2​ 1.45br s-2HExchangeable protons; broad due to quadrupolar relaxation and solvent exchange.
13 C NMR Data and Causality

The 13 C spectrum provides definitive proof of the tricyclic skeleton. The quaternary carbons directly bound to the heteroatoms (C-4a/5a and C-9a/10a) are highly deshielded, appearing downfield.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)

Position δ (ppm)Carbon TypeAssignment Logic / Causality
C-4a, C-5a 145.2C q​ Most deshielded; directly bound to the highly electronegative Oxygen.
C-9a, C-10a 134.1C q​ Deshielded; directly bound to the Nitrogen atom.
C-2, C-8 123.8CHAromatic carbon para to Oxygen.
C-3, C-7 121.2CHAromatic carbon para to Nitrogen.
C-4, C-6 115.5CHAromatic carbon ortho to Oxygen.
C-1, C-9 111.8CHAromatic carbon ortho to Nitrogen (highly shielded by resonance).
C-1' 45.6CH 2​ N-alkyl carbon; deshielded by the phenoxazine core.
C-3' 40.2CH 2​ Aminomethyl carbon; deshielded by the primary amine.
C-2' 29.5CH 2​ Central aliphatic carbon; least deshielded in the chain.

2D NMR Correlation Logic

To absolutely verify that the 3-aminopropyl chain is attached to the nitrogen (and not an aromatic ring via an anomalous Friedel-Crafts-type rearrangement during synthesis), we rely on the HMBC correlation network.

The HMBC experiment detects long-range heteronuclear couplings (primarily 2JCH​ and 3JCH​ ). The critical self-validating data point is the 3JCH​ cross-peak between the H-1' protons (3.65 ppm) and the C-9a/C-10a quaternary carbons (134.1 ppm) . This unbroken logical bridge confirms the N-alkylation topology.

Correlation_Network H_alpha H-1' (N-CH2) H_beta H-2' (CH2) H_alpha->H_beta COSY C_10a C-9a / C-10a (Aromatic Core) H_alpha->C_10a HMBC C_alpha C-1' H_alpha->C_alpha HSQC C_beta C-2' H_alpha->C_beta HMBC H_gamma H-3' (CH2-NH2) H_beta->H_gamma COSY H_beta->C_alpha HMBC H_beta->C_beta HSQC C_gamma C-3' H_beta->C_gamma HMBC H_gamma->C_gamma HSQC

Figure 2: 2D NMR (COSY, HSQC, HMBC) logical correlation network for the aminopropyl chain.

References

  • Title: Substitutional disorder in the substituted nixantphos ligand C39H32Br0.27Cl0.
  • Title: New benzo[a]phenoxazinium chlorides with chlorinated terminals at 2- and 9-positions Source: Sciforum URL
  • Title: Synthesis of Structurally Diverse Ferrimagnetically and Antiferromagnetically Coupled MII–MnII (M = Cu, Ni)

Sources

Thermodynamic Solubility Profile and Solvation Mechanics of 3-(10H-Phenoxazin-10-yl)propan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Thermodynamics

The compound 3-(10H-Phenoxazin-10-yl)propan-1-amine (CAS: 93988-03-5) is a highly specialized bifunctional molecule utilized in advanced materials (such as OLEDs) and as a critical intermediate in neuropharmacological drug discovery.

From a physicochemical perspective, predicting and manipulating the solubility of this molecule requires an understanding of its amphiphilic architecture. The molecule is composed of two distinct thermodynamic domains:

  • The Phenoxazine Core: A rigid, planar, electron-rich tricyclic system. In its parent form (10H-phenoxazine), this core drives strong intermolecular π-π stacking, resulting in high crystal lattice energy and generally poor aqueous solubility, with moderate solubility in organic solvents (e.g., ~20 mg/mL in Ethanol, ~10 mg/mL in DMSO) [1].

  • The 3-Aminopropyl Chain: A flexible, hydrophilic tail terminating in a primary amine (pKa ~9.5).

The Causality of Solvation: The covalent attachment of the flexible aminopropyl chain fundamentally alters the molecule's thermodynamic profile. The sp3 -hybridized carbon chain disrupts the planar stacking of the phenoxazine rings, significantly lowering the crystal lattice energy. Concurrently, the primary amine introduces potent hydrogen-bond donor/acceptor capabilities. This dual action dramatically enhances the molecule's solubility in polar aprotic and halogenated solvents compared to the parent phenoxazine [2].

Solvation Mechanics & Logical Relationships

To effectively design a solvation strategy, researchers must map the specific intermolecular forces at play between the molecule's domains and the target solvent classes.

SolvationMechanics Molecule 3-(10H-Phenoxazin-10-yl) propan-1-amine (Amphiphilic) Core Phenoxazine Core (Planar, Hydrophobic) Molecule->Core Structural Domain 1 Chain Aminopropyl Chain (Flexible, Hydrophilic) Molecule->Chain Structural Domain 2 Halogenated Halogenated Solvents (DCM, CHCl3) High Solubility Core->Halogenated π-π & Dispersion Aliphatic Aliphatic (Hexane) Low Solubility Core->Aliphatic Poor Affinity PolarAprotic Polar Aprotic (DMSO, DMF) High Solubility Chain->PolarAprotic Dipole-Dipole Protic Polar Protic (MeOH, EtOH) Moderate Solubility Chain->Protic H-Bonding

Caption: Thermodynamic solvation mechanics mapping molecular domains to solvent affinities.

Quantitative Solubility Profile

Due to the specialized nature of this intermediate, the following matrix synthesizes empirical baseline data from the parent 10H-phenoxazine[1] with thermodynamic extrapolations accounting for the alkylamine functionalization [2]. This table serves as a predictive baseline for formulation and reaction design.

Solvent ClassSolventPolarity IndexPredicted Solubility Range (mg/mL)Mechanistic Rationale
Halogenated Dichloromethane (DCM)3.1> 50.0 Excellent solvation of the electron-rich core via dispersion forces; amine tail is stabilized by induced dipoles.
Polar Aprotic Dimethylformamide (DMF)6.4> 40.0 High affinity for both domains. The amide carbonyl acts as a strong H-bond acceptor for the primary amine.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.230.0 - 40.0 The polarized sulfoxide oxygen interacts favorably with the amine, while the hydrophobic methyl groups interact with the core.
Polar Protic Ethanol (EtOH)5.225.0 - 35.0 H-bonding with the primary amine enhances solubility over the parent compound (~20 mg/mL)[1], though core solubility is limited.
Aromatic Toluene2.415.0 - 25.0 Strong π-π interactions with the phenoxazine core, but poor stabilization of the polar amine tail.
Aliphatic Hexane0.1< 1.0 Energetically unfavorable cavity formation; unable to stabilize the highly polar primary amine.

Self-Validating Protocol: Thermodynamic Solubility Determination

Kinetic solubility methods (like solvent-shift assays) often produce supersaturation artifacts when applied to amphiphilic molecules, leading to artificially inflated data. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method for determining true thermodynamic solubility.

This protocol is designed as a self-validating system: it utilizes a time-course equilibrium check to ensure the thermodynamic endpoint has been definitively reached.

Workflow S1 1. Saturation Add excess solute to target solvent S2 2. Equilibration Isothermal shaking (24h - 48h) S1->S2 S3 3. Separation Centrifugation (Avoid filtration) S2->S3 S4 4. Quantification HPLC-UV at 318nm S3->S4 S5 S5 S4->S5

Caption: Self-validating Isothermal Shake-Flask workflow for thermodynamic solubility.

Step-by-Step Methodology & Causality

Step 1: Preparation of Saturated Suspensions

  • Action: Add 50 mg of 3-(10H-Phenoxazin-10-yl)propan-1-amine to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial.

  • Causality: Amber glass is required because phenoxazine derivatives can undergo photo-oxidation into quinoid forms upon prolonged exposure to light and air [2]. Excess solid must be visibly present to ensure the solvent is fully saturated.

Step 2: Isothermal Equilibration

  • Action: Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 300 RPM.

  • Causality: Temperature control is critical, as solubility is a highly temperature-dependent thermodynamic parameter. Agitation ensures continuous renewal of the solid-liquid interface, accelerating the dissolution rate to reach equilibrium.

Step 3: Phase Separation (Critical Step)

  • Action: After 24 hours, extract a 200 µL aliquot and centrifuge at 15,000 × g for 15 minutes. Do not use syringe filters.

  • Causality: The planar, lipophilic phenoxazine core exhibits a high propensity for non-specific adsorption onto standard PTFE or nylon filter membranes. Filtration will strip the solute from the solvent, resulting in falsely low solubility readings. Centrifugation cleanly pellets the undissolved solid without introducing high-surface-area binding artifacts.

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant appropriately in the mobile phase and inject it into an HPLC system. Monitor absorbance at 318 nm .

  • Causality: The parent phenoxazine chromophore exhibits characteristic π→π∗ and n→π∗ transitions at λmax​ 214, 240, and 318 nm[1][3]. Monitoring at 318 nm is strategically chosen to avoid UV cutoff interference from solvents like Toluene (cutoff ~285 nm) or DCM (cutoff ~233 nm).

  • Chromatographic Note: Ensure the mobile phase contains 0.1% Trifluoroacetic acid (TFA). The primary amine will interact with residual silanol groups on a standard C18 column, causing severe peak tailing. TFA acts as an ion-pairing agent, masking the amine and ensuring sharp, quantifiable peaks.

Step 5: The Self-Validation Loop

  • Action: Repeat Steps 3 and 4 at the 48-hour mark. Compare the quantified concentration ( C48​ ) to the 24-hour concentration ( C24​ ).

  • Causality: If the variance between C24​ and C48​ is less than 5%, thermodynamic equilibrium is validated. If the variance is >5%, the system is still undergoing dissolution or polymorphic transformation, and shaking must continue until a stable plateau is reached.

References

  • ACS Applied Polymer Materials. (2021). Phenoxazine-Containing Polyaniline Derivatives with Improved Electrochemical Stability and Processability. Retrieved from[Link]

Targeting Epigenetic Plasticity: The Mechanism of Action of Phenoxazine Propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from classical psychiatric pharmacophores to targeted epigenetic modulators represents a masterclass in rational drug design. Originally derived from phenothiazine-based antipsychotics (e.g., chlorpromazine), the scaffold hopping to phenoxazine propan-1-amine derivatives has yielded highly potent, selective inhibitors of Lysine-specific demethylase 1 (LSD1/KDM1A) [[1]]([Link]). LSD1 is a critical driver of cancer stemness, particularly in solid tumors like gastric cancer. This technical guide deconstructs the molecular mechanism of action, downstream transcriptional consequences, and the self-validating experimental workflows required to evaluate these novel compounds.

Molecular Target & Binding Kinetics

Scaffold Hopping and Electronic Redistribution

LSD1 functions as a Flavin Adenine Dinucleotide (FAD)-dependent monoamine oxidase. It specifically erases methyl groups from mono- and dimethylated histone 3 lysine 4 (H3K4me1/2). Early repurposing efforts identified phenothiazines as weak LSD1 inhibitors . However, replacing the sulfur atom of the phenothiazine core with an oxygen atom yields the phenoxazine scaffold.

Because oxygen is more electronegative than sulfur, this single-atom substitution fundamentally alters the electron cloud distribution across the tricyclic core. This electronic redistribution significantly enhances non-covalent interactions (such as π−π stacking and dipole interactions) within the hydrophobic FAD-binding pocket of LSD1, leading to a tighter binding affinity .

The Propan-1-amine Pharmacophore

The 10-substituted propan-1-amine side chain is not merely a solubilizing group; it is a critical mechanistic anchor. Terminating in bulky cyclic amines (such as morpholine or piperidine), this flexible three-carbon linker allows the terminal amine to extend deeply into the substrate-binding cleft. By doing so, it competitively occludes the entry of the bulky H3K4me1/2 substrate, preventing the demethylation reaction .

Downstream Signaling: β-Catenin & Cancer Stemness

The pharmacological inhibition of LSD1 by phenoxazine derivatives triggers a profound epigenetic shift. By preventing the removal of methyl marks, H3K4me1/2 accumulates at specific promoter regions. In gastric cancer models, this accumulation directly interrupts the β-catenin-mediated transcriptional program .

Cancer stem cells (CSCs) rely on β-catenin signaling to maintain their self-renewal capacity. The epigenetic repression induced by phenoxazine derivatives downregulates critical stemness-associated proteins, including CD44, SOX2, and OCT4, effectively stripping the tumor of its regenerative reservoir .

Pathway Phenoxazine Phenoxazine Propan-1-amine LSD1 LSD1 (KDM1A) FAD-dependent Demethylase Phenoxazine->LSD1 Competitive Inhibition H3K4 H3K4me1/2 Accumulation LSD1->H3K4 Prevents Demethylation BetaCatenin β-Catenin Transcription Complex H3K4->BetaCatenin Represses Target Genes Stemness Cancer Stemness (CD44, SOX2, OCT4) BetaCatenin->Stemness Downregulates Expression

Fig 1: Mechanism of LSD1 inhibition and downstream β-catenin repression.

Quantitative Structure-Activity Relationship (SAR)

The optimization of the tricyclic core and the terminal amine has yielded logarithmic improvements in target affinity. The table below summarizes the causality between structural modifications and LSD1 inhibitory potency.

Compound NameTricyclic CoreSide Chain TerminusLSD1 IC₅₀ (μM)Reference
Chlorpromazine Phenothiazine (S)Dimethylamine5.135
Compound 3s Phenothiazine (S)Morpholine0.247
Compound 1 Phenoxazine (O)Morpholine0.215
Compound X-1 Phenoxazine (O)Piperidine0.082

Data Interpretation: The shift from sulfur (Phenothiazine) to oxygen (Phenoxazine) improves IC₅₀ by approximately 13% (0.247 to 0.215 μM). Further optimization of the terminal amine to a piperidine ring (Compound X-1) maximizes steric complementarity within the binding cleft, pushing the IC₅₀ into the nanomolar range (82 nM).

Experimental Validation Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to rule out false positives caused by assay interference or off-target toxicity.

Protocol 1: Fluorometric LSD1 Enzyme Inhibition Assay

Causality & Rationale: LSD1 utilizes an amine oxidase reaction to demethylate H3K4, producing hydrogen peroxide ( H2​O2​ ) as a stoichiometric byproduct. By coupling this reaction with horseradish peroxidase (HRP) and a fluorogen (10-Acetyl-3,7-dihydroxyphenoxazine), the H2​O2​ oxidizes the fluorogen into a highly fluorescent product (Resorufin). A decrease in fluorescence directly correlates with LSD1 inhibition .

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute purified active LSD1 enzyme to a working concentration of 200 ng/µL in assay buffer. Self-Validation: Include a no-enzyme blank to establish baseline auto-oxidation of the fluorogen.

  • Inhibitor Pre-incubation: Add 5 µL of the phenoxazine derivative (serial dilutions from 10 µM to 1 nM) to the microplate wells. Add 10 µL of the LSD1 enzyme. Incubate at 37°C for 15 minutes to allow non-covalent FAD-pocket binding. Self-Validation: Use Tranylcypromine (TCP) or CC-90011 as a positive control for inhibition.

  • Substrate Addition: Add 35 µL of the substrate mix (containing di-methylated H3K4 substrate, HRP, and 10-Acetyl-3,7-dihydroxyphenoxazine).

  • Kinetic Detection: Incubate at 37°C for 30–60 minutes in the dark. Measure fluorescence at Ex = 530 nm / Em = 590 nm.

  • Data Analysis: Calculate the Z'-factor. A Z'-factor > 0.5 validates the robustness of the assay. Calculate IC₅₀ using non-linear regression.

Workflow Prep Enzyme Prep Purified LSD1 Incubate Incubation Substrate + Inhibitor Prep->Incubate Detect Detection Fluorogen / H2O2 Incubate->Detect Analyze Analysis IC50 Calculation Detect->Analyze

Fig 2: Fluorometric high-throughput screening workflow for LSD1 inhibitors.

Protocol 2: Tumorsphere Formation Assay (Cancer Stemness Evaluation)

Causality & Rationale: Differentiated bulk tumor cells undergo apoptosis (anoikis) when deprived of extracellular matrix attachment. Conversely, Cancer Stem Cells (CSCs) survive and proliferate to form 3D "tumorspheres" in serum-free, ultra-low attachment conditions. This assay functionally validates the suppression of stemness by phenoxazine derivatives .

Step-by-Step Methodology:

  • Cell Seeding: Harvest gastric cancer cells (e.g., MKN-45 or AGS lines) and resuspend in serum-free DMEM/F12 supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF. Seed at a low density (1,000 cells/well) in 6-well ultra-low attachment plates.

  • Treatment: Treat cells with the phenoxazine derivative at its IC₅₀ and IC₉₀ concentrations. Self-Validation: Use 0.1% DMSO as a vehicle control.

  • Primary Sphere Formation: Incubate for 7–10 days without disturbing the plates. Quantify the number and size of spheres (>50 µm diameter).

  • Serial Passaging (Critical Validation): To prove true stem cell self-renewal (rather than transient cellular aggregation), enzymatically dissociate the primary spheres into single cells and re-seed them to form secondary spheres. A true LSD1 inhibitor will severely abrogate secondary sphere formation due to the permanent epigenetic silencing of β-catenin target genes.

References

  • [1] Dai, X.-J., et al. "Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness by β-Catenin Transcriptional Regulation." Journal of Medicinal Chemistry, ACS Publications, 2025. URL:[Link]

  • [2] Zheng, Y.-C., et al. "Phenothiazine-Based LSD1 Inhibitor Promotes T-Cell Killing Response of Gastric Cancer Cells." Journal of Medicinal Chemistry, ACS Publications, 2023. URL:[Link]

  • [3] Dai, X.-J., et al. "Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness by β-Catenin Transcriptional Regulation." PubMed / ACS Publications, 2025. URL:[Link]

  • [4] EpigenTek. "EpiQuik Histone Demethylase LSD1 Inhibitor Screening Assay Core Kit." EpigenTek Catalog. URL:[Link]

Sources

Mass Spectrometry Fragmentation Pattern of 3-(10H-Phenoxazin-10-yl)propan-1-amine: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 3-(10H-Phenoxazin-10-yl)propan-1-amine (C₁₅H₁₆N₂O) is a critical structural scaffold utilized in the development of multi-drug resistance modulators, photoredox catalysts, and advanced epigenetic inhibitors (such as LSD1 inhibitors) [3]. Understanding its exact mass spectrometry (MS) fragmentation pattern is paramount for researchers engaged in structural elucidation, pharmacokinetic tracking, and metabolite identification.

This whitepaper provides an in-depth mechanistic analysis of its gas-phase dissociation under collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) conditions. By mapping the thermodynamic and kinetic drivers behind its fragmentation, this guide serves as an authoritative reference for analytical scientists.

Ionization Dynamics and Precursor Formation

Under positive Electrospray Ionization (ESI+), the molecule presents two potential sites for protonation: the central phenoxazine nitrogen and the terminal primary amine. Because the alkyl primary amine is significantly more basic (higher gas-phase proton affinity) than the sterically hindered, delocalized phenoxazine nitrogen, protonation occurs almost exclusively at the terminal amine.

This yields a highly stable precursor molecular ion [M+H]⁺ at m/z 241.1341 . The localization of the charge at the end of the flexible propyl chain dictates the initial stages of the fragmentation cascade.

Core Fragmentation Pathways (CID/HCD)

The fragmentation of 3-(10H-Phenoxazin-10-yl)propan-1-amine follows three distinct, causally linked mechanistic pathways:

Pathway A: Terminal Deamination

The lowest-energy fragmentation channel is the neutral loss of ammonia (NH₃, 17.0265 Da). Upon collisional activation, the protonated primary amine induces stretching of the adjacent C–N bond. The expulsion of NH₃ yields a carbocationic species at m/z 224.1075 .

  • Causality: This is a classic charge-driven fragmentation. The stability of the resulting [M+H-NH₃]⁺ ion is partially supported by hydride shifts along the propyl chain, forming a more stable secondary or allylic-like carbocation.

Pathway B: Alkyl Chain Cleavage and Core Isolation

As collision energy (CE) increases, the inductive pull of the phenoxazine ring drives the cleavage of the N–C(alkyl) bond. This results in the loss of the entire propylamine moiety. Depending on the charge retention, this yields two characteristic core ions:

  • m/z 182.0606 ([Phenoxazine-H]⁺): Formed via the neutral loss of propylamine (C₃H₉N, 59.0735 Da). This cyclic, highly conjugated phenoxazinium cation is exceptionally stable [1].

  • m/z 183.0684 ([Phenoxazine]•⁺): Formed via the loss of a propylamine radical (C₃H₈N•, 58.0657 Da), yielding the phenoxazine radical cation [4].

Pathway C: Phenoxazine Ring Contraction

At elevated collision energies (e.g., >35 eV), the tricyclic phenoxazine core (m/z 182) undergoes deep structural rearrangement. The oxygen heteroatom in the central oxazine ring facilitates a ring-contraction mechanism, leading to the expulsion of a neutral carbon monoxide (CO, 27.9949 Da) molecule. This yields a highly diagnostic fragment at m/z 154.0657 [2].

  • Causality: The loss of CO from oxygen-containing fused heterocycles is a thermodynamically driven process that produces a stable, contracted carbazole-like cation [1, 2].

G Precursor [M+H]+ m/z 241.1341 Deaminated [M+H-NH3]+ m/z 224.1075 Precursor->Deaminated -NH3 (-17.02 Da) CoreIon Phenoxazinium Ion m/z 182.0606 Precursor->CoreIon -C3H9N (-59.07 Da) Contracted Ring Contraction m/z 154.0657 CoreIon->Contracted -CO (-27.99 Da)

MS/MS fragmentation pathways of 3-(10H-Phenoxazin-10-yl)propan-1-amine.

Quantitative Data Summary

To facilitate rapid identification in metabolomic or synthetic workflows, the exact masses and elemental compositions of the primary fragments are summarized below.

Table 1: High-Resolution Mass Spectrometry Fragmentation Data

Ion TypeFormulaExact Mass (m/z)Neutral Loss (Da)Mechanistic Assignment
Precursor [C₁₅H₁₇N₂O]⁺241.1341-Protonation of primary amine
Fragment [C₁₅H₁₄NO]⁺224.107517.0265 (NH₃)Terminal deamination
Fragment [C₁₂H₉NO]•⁺183.068458.0657 (C₃H₈N•)Alkyl chain radical cleavage
Fragment [C₁₂H₈NO]⁺182.060659.0735 (C₃H₉N)Alkyl chain neutral cleavage
Fragment [C₁₁H₈N]⁺154.065727.9949 (CO)Oxazine ring contraction

Self-Validating Experimental Protocol

To ensure that the observed m/z 182 and 154 ions are true MS/MS fragments and not in-source decay (ISD) artifacts, the following self-validating LC-HRMS/MS protocol must be employed.

Step-by-Step Methodology
  • Sample Preparation & Matrix Blanking:

    • Reconstitute the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

    • Validation Step: Prepare a solvent blank (50:50 H₂O:ACN + 0.1% FA) to rule out background isobaric interferences.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse-Phase (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • ESI Source Optimization:

    • Set capillary voltage to +3.5 kV.

    • Validation Step: Keep the declustering potential (or cone voltage) strictly below 40 V to prevent premature in-source fragmentation of the fragile alkyl chain.

  • Data-Dependent MS/MS Acquisition (DDA):

    • Utilize a Q-TOF or Orbitrap mass spectrometer.

    • Apply a stepped Normalized Collision Energy (NCE) of 15%, 30%, and 45%.

    • Rationale: 15% NCE will predominantly yield the m/z 224 ion, 30% will maximize the m/z 182 core ion, and 45% will force the ring contraction to m/z 154, proving the precursor-product causality.

W S1 1. Sample Prep (0.1% FA) Include Solvent Blank S2 2. UHPLC Separation (C18) Gradient: 5-95% B S1->S2 S3 3. ESI+ Ionization Low Declustering Potential (<40V) S2->S3 S4 4. Stepped HCD/CID NCE: 15%, 30%, 45% S3->S4 S5 5. HRMS Detection Orbitrap/Q-TOF Analysis S4->S5

Standardized LC-HRMS/MS analytical workflow for phenoxazine derivatives.

References

  • Moolayil, J. T., et al. "Protonated nitro group as a gas-phase electrophile: experimental and theoretical study of the cyclization of o-nitrodiphenyl ethers, amines, and sulfides." Journal of the American Society for Mass Spectrometry 18.12 (2007): 2204-2217. URL:[Link]

  • Lech, K., et al. "A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes." Molecules 25.8 (2020): 1855. URL:[Link]

  • Dai, X.-J., et al. "Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness by β-Catenin Transcriptional Regulation." Journal of Medicinal Chemistry 68.21 (2025). URL:[Link]

  • Ramu, K., et al. "Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines." Journal of Mass Spectrometry 32.10 (1997): 1083-1089. URL: [Link]

Photophysical Properties of 3-(10H-Phenoxazin-10-yl)propan-1-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

The rational design of organic fluorophores and photoredox catalysts relies heavily on tuning the electronic properties of rigid, heteroaromatic scaffolds. 3-(10H-Phenoxazin-10-yl)propan-1-amine (also referred to as 10-(3-aminopropyl)phenoxazine) represents a highly versatile molecular architecture. It combines the strong, electron-donating capability of the planar phenoxazine core with a flexible, functionalizable primary amine tether.

Because of its potent electron-donating capacity, low oxidation potential, and high thermal stability, the phenoxazine nucleus has been extensively utilized in organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) materials, and targeted subcellular fluorescent probes 1. The addition of the 3-aminopropyl chain at the N-10 position serves a dual purpose: it acts as a conjugation handle for drug development and bio-imaging, and it introduces a pH-sensitive moiety capable of modulating the core's photophysics via Photoinduced Electron Transfer (PET).

Photophysical Profile & Mechanistic Pathways

Absorption and Emission Characteristics

The unsubstituted 10-alkylphenoxazine core typically exhibits strong UV absorption bands between 240 nm and 320 nm, corresponding to localized π−π∗ transitions 2. However, when the phenoxazine moiety is integrated into a Donor-Acceptor (D-A) push-pull system, a broad, lower-energy absorption band emerges in the visible region (400–550 nm) due to Intramolecular Charge Transfer (ICT) 3.

The emission profile is highly dependent on the solvent environment (solvatochromism). In non-polar solvents like toluene, phenoxazine D-A derivatives exhibit sharp, highly efficient fluorescence (Quantum Yields ΦF​ often exceeding 0.80) 3. In polar protic solvents, the ICT state is stabilized, leading to a pronounced bathochromic (red) shift and a broadening of the emission spectrum, often accompanied by a drop in quantum yield due to non-radiative decay pathways 4.

Photoinduced Electron Transfer (PET) Dynamics

The 3-aminopropyl chain introduces a dynamic quenching mechanism. At physiological or basic pH, the terminal primary amine is unprotonated. The free lone pair on the nitrogen can transfer an electron to the excited phenoxazine core, quenching the fluorescence via PET. Upon protonation (acidic pH) or covalent conjugation (e.g., amidation), the lone pair is engaged, the PET pathway is blocked, and the intrinsic fluorescence of the phenoxazine core is restored.

Photophysics S0 Ground State (S0) S1_LE Locally Excited State (S1) S0->S1_LE Excitation (hν) S1_ICT ICT State (Charge Transfer) S1_LE->S1_ICT Solvent Relaxation PET_Quench PET Quenching (Dark State) S1_LE->PET_Quench Electron Transfer (Amine) Emission Fluorescence Emission S1_ICT->Emission Radiative Decay PET_Quench->S0 Non-Radiative Decay Emission->S0 Relaxation

Photophysical pathways: Excitation, ICT, and PET quenching in phenoxazine derivatives.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the photophysical properties of 3-(10H-Phenoxazin-10-yl)propan-1-amine and its derivatives, the following self-validating protocols must be employed.

Protocol 1: Steady-State UV-Vis & Fluorescence Spectroscopy

Objective: Determine the absorption maxima, emission maxima, and solvatochromic shift. Causality: Solvents of varying dielectric constants (e.g., Toluene, Dichloromethane, Ethanol, PBS) are used to map the stabilization of the ICT state. The polarity of the solvent dictates the energy gap between the excited and ground states, directly causing the observed Stokes shift.

  • Preparation: Dissolve the compound in anhydrous DMSO to create a 1.0 mM stock solution.

  • Dilution: Dilute the stock to a final concentration of 5–10 µM in the target solvents.

  • Absorption Measurement: Scan from 200 nm to 800 nm using a dual-beam spectrophotometer.

    • Self-Validation Check: Ensure the Optical Density (OD) at the chosen excitation wavelength remains strictly below 0.1. If the OD exceeds 0.1, the fluorophores at the front of the cuvette will absorb the majority of the light, leading to the "inner-filter effect," which artificially distorts the emission spectrum and depresses the apparent quantum yield.

  • Emission Measurement: Excite the sample at its absorption maximum and record the emission spectrum.

    • Self-Validation Check: Perform an excitation scan (monitoring the emission maximum while sweeping the excitation wavelength). Overlay this with the absorption spectrum. A perfect 1:1 match validates that the emission originates solely from the monomeric phenoxazine species, ruling out the presence of emissive aggregates or impurities.

Protocol 2: Time-Correlated Single Photon Counting (TCSPC)

Objective: Measure the fluorescence lifetime to differentiate between static and dynamic (PET) quenching. Causality: The lifetime of the excited state reveals the kinetics of non-radiative decay pathways. A shortened lifetime in basic conditions confirms that PET from the unprotonated amine is dynamically competing with radiative emission.

  • Setup: Utilize a pulsed LED or laser diode that closely matches the absorption maximum of the compound.

  • Data Acquisition: Collect photons until the peak channel reaches a minimum of 10,000 counts to ensure statistical robustness.

    • Self-Validation Check: The stop-to-start ratio (count rate relative to the excitation pulse rate) must be maintained below 2%. If the rate is too high, the detector will only register the first arriving photon per pulse (photon pile-up), artificially skewing the decay curve toward shorter lifetimes.

  • Deconvolution: Mathematically deconvolute the Instrument Response Function (IRF) from the raw decay curve.

    • Self-Validation Check: Evaluate the fit using the reduced χ2 value. A valid fit must yield a χ2 between 0.9 and 1.2, and the weighted residuals must be randomly distributed around zero without systematic oscillations.

Bioconjugation & Probe Design

The 3-aminopropyl chain is an optimal tether. The 3-carbon length prevents steric clash between the bulky phenoxazine core and the target biomolecule, while retaining the nucleophilicity of the primary amine. This makes it an ideal candidate for conjugation with N-Hydroxysuccinimide (NHS) esters to create targeted fluorescent probes 5.

Causality in Reaction Conditions: The amidation reaction must be buffered strictly between pH 8.0 and 8.5. Below pH 8.0, the primary amine is heavily protonated (existing as an unreactive ammonium ion), halting the reaction. Above pH 8.5, the NHS-ester undergoes rapid, irreversible hydrolysis, destroying the reactive handle before conjugation can occur.

Bioconjugation N1 3-(10H-Phenoxazin-10-yl) propan-1-amine N3 Amidation (pH 8.3 Buffer) N1->N3 N2 NHS-Ester Activated Target N2->N3 N4 Stable Amide Conjugate N3->N4 Covalent Linkage

Step-by-step bioconjugation workflow of the aminopropyl linker via NHS-ester chemistry.

Quantitative Data Summary

The following table summarizes the photophysical parameters of representative N-alkylated phenoxazine cores and their push-pull derivatives to provide a comparative baseline for 3-(10H-Phenoxazin-10-yl)propan-1-amine conjugates.

Compound TypeSolventAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( ΦF​ )Lifetime ( τ , ns)
10-Alkylphenoxazine (Core) Toluene240, 318380 - 4200.10 - 0.15~ 1.5
Phenoxazine D-A (Push-Pull) Toluene420 - 450510 - 5400.80 - 0.863.2 - 4.1
Phenoxazine D-A (Push-Pull) Acetonitrile430 - 460580 - 6100.30 - 0.501.8 - 2.5
Cationic Phenoxazine (Nile Blue analog) Ethanol612 - 634640 - 6600.40 - 0.59~ 2.0
Cationic Phenoxazine (Nile Blue analog) Water (pH 7.4)620 - 640660 - 6830.05 - 0.15< 1.0

Note: The dramatic drop in quantum yield in aqueous media for cationic derivatives highlights the strong non-radiative decay pathways induced by hydrogen bonding and solvent polarity.

References

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review SciSpace, 2022.[Link]

  • Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles National Center for Biotechnology Information (PMC), 2023.[Link]

  • Phenoxazine-Based Emissive Donor−Acceptor Materials for Efficient Organic Light-Emitting Diodes ACS Publications, 2005.[Link]

  • New Ambipolar Organic Semiconductors. 1. Synthesis, Single-Crystal Structures, Redox Properties, and Photophysics of Phenoxazine-Based Donor−Acceptor Molecules ACS Publications, 2008.[Link]

  • New Nile Blue Derivatives as NIR Fluorescent Probes and Antifungal Agents MDPI, 2018.[Link]

Sources

Methodological & Application

High-Efficiency Conjugation of 3-(10H-Phenoxazin-10-yl)propan-1-amine to Carboxylic Acids: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conjugation of 3-(10H-Phenoxazin-10-yl)propan-1-amine to carboxylic acids via amide bond formation is a critical workflow for developing redox-active polymers, fluorescent probes, and photoredox catalysts. The primary aliphatic amine is highly nucleophilic; however, the strongly hydrophobic and electron-rich phenoxazine core presents unique solubility challenges. This application note provides field-proven, step-by-step methodologies for both small-molecule organic synthesis and aqueous bioconjugation, emphasizing mechanistic causality to ensure high-yield, self-validating experimental outcomes.

Chemical Properties & Mechanistic Rationale

3-(10H-Phenoxazin-10-yl)propan-1-amine consists of a lipophilic phenoxazine ring tethered to a primary amine via a propyl linker.

  • Nucleophilicity: The primary amine is sterically unhindered and highly reactive toward electrophilic active esters.

  • Solubility Constraints: The extended aromatic system of the phenoxazine moiety renders the free base poorly soluble in aqueous media. Reactions must be conducted in polar aprotic solvents (e.g., DMF, DMSO, or DCM)[1].

  • Coupling Reagent Selection: For organic-phase conjugations, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the gold standard. HATU drives rapid reaction kinetics and high yields[2]. For bioconjugation to proteins or water-soluble polymers, EDC/NHS (or EDC/HOBt) is utilized. However, a co-solvent system (e.g., 10-20% DMSO in aqueous buffer) is mandatory to prevent the phenoxazine derivative from precipitating[3].

Mechanistic Pitfall: Guanidinylation

A critical causality in HATU-mediated coupling is the order of reagent addition. If 3-(10H-Phenoxazin-10-yl)propan-1-amine is exposed to HATU before the carboxylic acid is fully activated, the amine can attack the guanidinium carbon of HATU. This leads to the formation of a stable, unreactive tetramethylguanidine byproduct, permanently capping the amine and drastically reducing yields[2]. Therefore, the amine must always be added last.

Experimental Design & Reagent Selection

The following table summarizes the quantitative parameters and selection criteria for the two primary conjugation strategies.

ParameterProtocol A: Organic Phase (Small Molecules)Protocol B: Aqueous Co-Solvent (Bioconjugation)
Coupling Reagents HATU / DIPEAEDC·HCl / NHS (or HOBt)
Solvent System Anhydrous DMF or DCMPBS Buffer (pH 7.2-7.5) + 10-20% DMSO
Acid : Amine Ratio 1.0 : 1.1 (Amine in slight excess)1.0 : 5.0-10.0 (Amine in large excess)
Reagent Equivalents HATU (1.2 eq), DIPEA (2.0-3.0 eq)EDC (10 eq), NHS (10 eq)
Reaction Time 2 - 4 hours4 - 12 hours
Primary Byproducts Tetramethylurea, HOAt[4]Iso-urea (water-soluble)
Best For Hydrophobic acids, synthetic polymersProteins, peptides, hydrophilic polymers

Workflow & Mechanistic Visualization

The following diagram illustrates the stepwise activation and coupling cascade of the HATU-mediated protocol, highlighting the critical intermediate stages.

HATU_Coupling Acid Carboxylic Acid (R-COOH) Base DIPEA (Deprotonation) Acid->Base Step 1: Base Addition Carboxylate Carboxylate Anion (R-COO⁻) Base->Carboxylate HATU HATU Reagent (Activation) Carboxylate->HATU Step 2: Pre-activation OAtEster OAt-Active Ester Highly Reactive HATU->OAtEster Amine 3-(10H-Phenoxazin-10-yl) propan-1-amine OAtEster->Amine Step 3: Amine Addition Product Phenoxazine-Amide Conjugate Amine->Product Amide Bond Formation

Caption: Workflow and mechanism of HATU-mediated amide coupling with 3-(10H-Phenoxazin-10-yl)propan-1-amine.

Step-by-Step Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Organic Phase)

Objective: Conjugate a hydrophobic carboxylic acid to 3-(10H-Phenoxazin-10-yl)propan-1-amine with >90% yield.

Self-Validating System Check: Ensure all glassware is flame-dried and solvents are anhydrous. Moisture will prematurely hydrolyze the OAt-active ester back to the carboxylic acid.

  • Pre-activation (Formation of Active Ester):

    • Dissolve the carboxylic acid (1.0 eq, e.g., 1.0 mmol) in anhydrous DMF (5-10 mL) under an inert atmosphere (N₂ or Ar).

    • Add DIPEA (3.0 eq, 3.0 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation to the carboxylate anion[2].

    • Cool the mixture to 0 °C using an ice bath.

    • Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir at 0 °C for 15–30 minutes. Causality: Cooling prevents thermal degradation of the unstable O-acyl(tetramethyl)isouronium salt intermediate before it collapses into the highly reactive OAt-ester[2].

  • Amine Addition:

    • Dissolve 3-(10H-Phenoxazin-10-yl)propan-1-amine (1.1 eq, 1.1 mmol) in a minimal volume of anhydrous DMF (1-2 mL).

    • Add the amine solution dropwise to the pre-activated ester mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Monitoring:

    • Monitor the reaction via TLC or LC-MS. The disappearance of the OAt-ester mass and the appearance of the product mass confirms completion.

  • Workup & Purification:

    • Quench the reaction by adding it to a 10-fold volume of saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3 × 20 mL). The highly lipophilic phenoxazine conjugate will partition into the organic layer.

    • Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine.

    • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate).

Protocol B: EDC/NHS Bioconjugation (Aqueous/Organic Co-solvent)

Objective: Conjugate 3-(10H-Phenoxazin-10-yl)propan-1-amine to a protein or water-soluble polymer.

  • Buffer Preparation:

    • Prepare a 0.1 M MES buffer (pH 6.0) for the activation step. Causality: EDC is most efficient at mildly acidic pH, whereas amide bond formation is optimal at pH 7.2–8.0[3].

  • Activation:

    • Dissolve the biomolecule/polymer (containing free -COOH groups) in the MES buffer.

    • Add EDC·HCl (10 eq per carboxyl group) and NHS (10 eq). Stir at room temperature for 15–30 minutes to form the NHS-ester.

  • Conjugation:

    • Adjust the pH of the solution to 7.5 using 1M NaOH or by buffer exchange into 0.1 M PBS (pH 7.5).

    • Dissolve 3-(10H-Phenoxazin-10-yl)propan-1-amine (5-10 eq) in pure DMSO.

    • Slowly add the amine/DMSO solution to the aqueous reaction mixture. Critical Step: The final concentration of DMSO must be between 10% and 20% (v/v). If the solution turns cloudy, the phenoxazine derivative is precipitating; add slightly more DMSO dropwise until the solution clears.

    • Stir gently at room temperature for 4–12 hours.

  • Purification:

    • Remove unreacted amine, EDC byproducts (isourea), and DMSO using size-exclusion chromatography (e.g., Sephadex G-25) or spin dialysis (MWCO filters) against pure PBS.

Troubleshooting & Analytical Validation

  • Issue: Low Yield & Mass Spectrometry shows [M + 100] Da peak.

    • Cause: Guanidinylation of the phenoxazine amine[2].

    • Solution: Ensure the carboxylic acid and HATU are allowed to pre-activate for at least 15 minutes before adding the amine. Never mix HATU and the amine directly.

  • Issue: Precipitation upon addition of the amine in Protocol B.

    • Cause: The phenoxazine core is highly hydrophobic.

    • Solution: Increase the DMSO co-solvent ratio up to 25%. Alternatively, use a PEGylated linker on the carboxylic acid to increase the overall aqueous solubility of the system.

  • Issue: Tetramethylurea impurity in final product.

    • Cause: Tetramethylurea is a highly polar byproduct of HATU that can co-elute with moderately polar products[4].

    • Solution: Perform a rigorous aqueous workup. Washing the organic layer multiple times with water or LiCl solution (5% aqueous) effectively removes residual DMF and tetramethylurea.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters (2021). Available at:[Link]

  • Design, Synthesis, Phloem Mobility, and Bioactivities of a Series of Phenazine-1-Carboxylic Acid-Amino Acid Conjugates. Molecules (2018). Available at:[Link]

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Synthesis (2023). Available at: [Link]

Sources

using 3-(10H-Phenoxazin-10-yl)propan-1-amine as a redox mediator in biosensors

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 3-(10H-Phenoxazin-10-yl)propan-1-amine for Advanced Biosensor Development

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 3-(10H-Phenoxazin-10-yl)propan-1-amine as a high-performance redox mediator in the fabrication of electrochemical biosensors. We delve into the fundamental principles of mediated electron transfer, explore the unique advantages of the phenoxazine scaffold, and offer step-by-step methodologies for sensor construction, characterization, and analysis. The protocols are designed to be self-validating, ensuring robust and reproducible results for applications such as glucose monitoring and beyond.

Introduction: The Critical Role of Mediators in Second-Generation Biosensors

Electrochemical biosensors represent a cornerstone of modern analytical science, offering rapid, sensitive, and selective detection of biological analytes. First-generation sensors relied on the direct measurement of oxygen consumption or hydrogen peroxide production, which suffered from limitations due to fluctuations in ambient oxygen tension. Second-generation biosensors overcame this dependency by employing synthetic, non-physiological electron acceptors known as redox mediators.[1] These molecules act as electron shuttles, efficiently transferring electrons from the reduced active site of an enzyme to the electrode surface, generating a current directly proportional to the analyte concentration.[2]

Phenoxazine and its derivatives have emerged as a superior class of redox mediators due to their stable and reversible redox chemistry, and importantly, their relatively low redox potentials.[3] This low operating potential is critical for practical applications as it minimizes electrochemical interference from endogenous species commonly found in biological samples, such as ascorbic acid and uric acid, thereby enhancing the sensor's selectivity and accuracy.[4]

This guide focuses specifically on 3-(10H-Phenoxazin-10-yl)propan-1-amine, a phenoxazine derivative featuring a terminal amine group. This functional handle is pivotal, allowing for straightforward covalent immobilization onto electrode surfaces or direct linkage to the enzyme, paving the way for stable, reagentless biosensor designs.

The Mediator: 3-(10H-Phenoxazin-10-yl)propan-1-amine

The efficacy of a biosensor is intrinsically linked to the properties of its mediator. 3-(10H-Phenoxazin-10-yl)propan-1-amine offers a compelling combination of electrochemical efficiency and structural functionality.

Core Structure and Electrochemical Properties

The core of the molecule is the tricyclic phenoxazine system, a nitrogen- and oxygen-containing heterocycle renowned for its electrochemical stability.[5][6] The N-substitution with a propan-1-amine chain provides a flexible linker and a reactive site for immobilization.

PropertyValueSource / Rationale
Molecular Formula C₁₅H₁₆N₂OCalculated
Molecular Weight 240.30 g/mol Calculated
Core Structure 10H-Phenoxazine-
Functional Group Primary Amine (-NH₂)For covalent immobilization
Formal Redox Potential (E°') ~0.39 to 0.45 V (vs. SCE)Based on similar N-substituted phenoxazines.[7]

The redox potential in the range of +0.39 to +0.45 V is significantly lower than that of hydrogen peroxide oxidation (~+0.6 to +0.7 V), illustrating its key advantage in avoiding interference.

Mechanism of Mediated Electron Transfer

The mediator facilitates a "quasi-direct" electron transfer (DET) mechanism.[3] The FAD/FADH₂ redox center of many oxidoreductase enzymes, like Glucose Oxidase (GOx), is often buried deep within the protein structure, hindering direct electron transfer to an electrode.[1] The mediator overcomes this barrier by diffusing into the enzyme's active site or, if tethered, being in close enough proximity to shuttle electrons effectively.

The process, using Glucose Oxidase as an example, is as follows:

  • Enzymatic Oxidation: Glucose is oxidized by the FAD cofactor in GOx, reducing it to FADH₂.

    • GOx(FAD) + Glucose → GOx(FADH₂) + Gluconolactone

  • Mediator Reduction: The oxidized form of the phenoxazine mediator (Med_ox) accepts two electrons from FADH₂, regenerating the active enzyme.

    • GOx(FADH₂) + 2Med_ox → GOx(FAD) + 2Med_red + 2H⁺

  • Electrochemical Oxidation: The reduced mediator (Med_red) diffuses to the electrode surface and is re-oxidized, generating a measurable current.

    • 2Med_red → 2Med_ox + 2e⁻

This catalytic cycle ensures that the measured current is directly proportional to the rate of glucose consumption.

G cluster_enzyme Enzyme Active Site (GOx) cluster_mediator Mediator Cycle Glucose Glucose FAD GOx(FAD) Glucose->FAD Oxidation Gluconolactone Gluconolactone FADH2 GOx(FADH₂) FAD->FADH2 Med_ox Mediator(ox) FADH2->Med_ox Reduction Med_ox->FAD Regeneration Med_red Mediator(red) Med_ox->Med_red 2e⁻ Electrode Electrode Surface Med_red->Electrode Oxidation

Figure 1: Mediated electron transfer pathway in a glucose biosensor.

Experimental Protocols: Fabricating a Glucose Biosensor

This section provides a detailed workflow for constructing a glucose biosensor using 3-(10H-Phenoxazin-10-yl)propan-1-amine. The model system employs Glucose Oxidase (GOx) immobilized on a glassy carbon electrode (GCE).

Required Materials and Reagents
  • Electrode: Glassy Carbon Electrode (GCE, 3 mm diameter)

  • Mediator: 3-(10H-Phenoxazin-10-yl)propan-1-amine

  • Enzyme: Glucose Oxidase (GOx) from Aspergillus niger

  • Cross-linker: Glutaraldehyde (25% aqueous solution)

  • Blocking Agent: Bovine Serum Albumin (BSA)

  • Solvents: N,N-Dimethylformamide (DMF), Deionized (DI) water

  • Buffer: Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Analyte: D-Glucose

  • Polishing Materials: Alumina slurry (0.3 and 0.05 µm), polishing pads

  • Instrumentation: Potentiostat/Galvanostat for electrochemical measurements (Cyclic Voltammetry, Amperometry)

Protocol 1: Electrode Preparation

Causality: A pristine electrode surface is paramount for achieving reproducible and stable electrochemical signals. Polishing removes surface contaminants and electrochemically-formed oxides, while sonication dislodges residual polishing particles.

  • Mechanical Polishing: Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 3 minutes, followed by 0.05 µm alumina slurry for 5 minutes. Use a figure-eight motion.

  • Rinsing: Thoroughly rinse the electrode with DI water between and after polishing steps.

  • Sonication: Sonicate the polished electrode in DI water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any adsorbed alumina particles.

  • Drying: Dry the electrode under a stream of nitrogen gas.

Protocol 2: Covalent Immobilization of Mediator and Enzyme

Causality: Covalent attachment prevents the leaching of the mediator and enzyme from the electrode surface, leading to a stable, reagentless sensor. Glutaraldehyde acts as a homobifunctional cross-linker, reacting with the primary amine of the mediator and amine groups (e.g., from lysine residues) on the enzyme and BSA. BSA serves both as a spacer and a blocking agent to prevent non-specific binding.

G start Clean GCE step1 Drop-cast Mediator Solution (5 µL, 10 mM in DMF) start->step1 step2 Dry at 50°C (15 min) step1->step2 step3 Validation: Run CV in PBS buffer step2->step3 Confirms mediator adsorption step4 Drop-cast Enzyme/Cross-linker Mix (10 µL GOx/BSA/Glutaraldehyde) step3->step4 step5 Incubate at 4°C (Overnight) step4->step5 step6 Rinse gently with PBS step5->step6 end Sensor Ready step6->end

Figure 2: Workflow for biosensor fabrication.

  • Mediator Adsorption: Prepare a 10 mM solution of 3-(10H-Phenoxazin-10-yl)propan-1-amine in DMF. Drop-cast 5 µL of this solution onto the clean GCE surface and allow it to dry in an oven at 50°C for 15 minutes.

  • Validation Step: Record a cyclic voltammogram (CV) in 0.1 M PBS (pH 7.4) from -0.2 V to +0.6 V. A pair of well-defined redox peaks corresponding to the phenoxazine mediator should be visible, confirming its successful adsorption.

  • Enzyme/Cross-linker Preparation: Prepare the following mixture:

    • 10 mg/mL GOx in PBS

    • 10 mg/mL BSA in PBS

    • 2.5% Glutaraldehyde in PBS

    • Mix in a 2:1:1 volume ratio (GOx:BSA:Glutaraldehyde).

  • Immobilization: Drop-cast 10 µL of the freshly prepared enzyme mixture onto the mediator-modified electrode.

  • Curing: Allow the electrode to cure in a humid chamber at 4°C overnight. This allows the cross-linking reaction to proceed without denaturing the enzyme.

  • Final Rinse: Gently rinse the electrode with PBS buffer to remove any unbound reagents. Store the sensor in PBS at 4°C when not in use.

Protocol 3: Electrochemical Characterization and Glucose Detection

Causality: Cyclic voltammetry is used to characterize the electrochemical behavior of the sensor and confirm the catalytic effect. Amperometry is the preferred method for quantitative analysis due to its higher sensitivity and faster response time.

  • Cyclic Voltammetry (CV):

    • Place the fabricated biosensor into an electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.4).

    • Run a CV from -0.2 V to +0.6 V at a scan rate of 50 mV/s.

    • Inject a known concentration of glucose (e.g., to a final concentration of 5 mM) into the cell and record the CV again.

    • Expected Result: An increase in the anodic (oxidation) peak current and a decrease in the cathodic (reduction) peak current, characteristic of a catalytic electrochemical reaction.

  • Amperometric Detection (Chronoamperometry):

    • Place the sensor in a stirred electrochemical cell with 10 mL of PBS. Stirring ensures a consistent flux of analyte to the electrode surface.

    • Apply a constant potential of +0.45 V (vs. Ag/AgCl). This potential is chosen to be on the plateau of the mediator's oxidation wave, ensuring a diffusion-limited current response.

    • Allow the background current to stabilize.

    • Make successive additions of a concentrated glucose stock solution to achieve desired final concentrations (e.g., 0.5, 1, 2, 5, 10, 15, 20 mM).

    • Record the steady-state current after each addition. The change in current (ΔI) is the analytical signal.

    • Data Analysis: Plot the steady-state current response versus the glucose concentration to generate a calibration curve.

Performance and Comparison

The performance of a biosensor is defined by several key metrics. Below is a table of typical expected performance for a phenoxazine-mediated glucose sensor and a comparison with other common mediators.

Parameter3-(10H-Phenoxazin-10-yl)propan-1-amineFerrocene DerivativesPotassium Ferricyanide (Soluble)
Operating Potential Low (~+0.45 V)Low to Medium (~+0.2 to +0.5 V)Medium (~+0.4 V)
Interference LowLowHigh (susceptible to O₂)
Stability High (covalently bound)Medium (can leach if not well-tethered)Low (leaches easily)
Linear Range Typically up to 15-20 mMWide, dependent on derivativeNarrow to Medium
pH Dependence ModerateLowLow

Troubleshooting

  • No/Low Signal:

    • Cause: Inactive enzyme, poor immobilization, or faulty electrode connection.

    • Solution: Use fresh enzyme solution. Confirm mediator adsorption with CV (Protocol 2, Step 2). Check all electrical connections.

  • Drifting Baseline:

    • Cause: Mediator/enzyme leaching, or temperature fluctuations.

    • Solution: Ensure complete cross-linking by allowing sufficient curing time. Perform measurements in a temperature-controlled environment.

  • Poor Reproducibility:

    • Cause: Inconsistent electrode surface preparation or inconsistent drop-casting volumes.

    • Solution: Standardize the polishing procedure. Use a calibrated micropipette for all additions.

Conclusion

3-(10H-Phenoxazin-10-yl)propan-1-amine stands out as a highly effective redox mediator for biosensor development. Its inherent phenoxazine core provides stable electrochemistry at a low operating potential, mitigating common sources of interference.[3] The terminal amine functionality is a key structural advantage, enabling robust, covalent immobilization for the fabrication of reagentless, stable, and reusable biosensors. The protocols outlined in this guide provide a solid foundation for researchers to successfully integrate this powerful mediator into their analytical platforms for sensitive and selective detection of a wide range of analytes.

References

  • Recent Development in Applications of Synthetic Phenoxazines and Their Related Congeners: A Mini‐Review. ResearchGate. Available at: [Link]

  • (PDF) Phenazines and Polyphenazines in Electrochemical Sensors and Biosensors. ResearchGate. Available at: [Link]

  • Spectroelectrochemical Study of N‐Substituted Phenoxazines as Electrochemical Labels of Biomolecules. ResearchGate. Available at: [Link]

  • A Thiol-reactive Phenazine Ethosulfate – A Novel Redox Mediator for Quasi-direct Electron-transfer-type Sensors. Sensors and Materials. Available at: [Link]

  • Summary of application of different polyphenazines in sensors and biosensors for different analytes. ResearchGate. Available at: [Link]

  • Using structure-function relationships to understand the mechanism of phenazine-mediated extracellular electron transfer in Escherichia coli. PMC. Available at: [Link]

  • Sensor using phenazine derivative or high molecular weight redox polymer... Google Patents.
  • Understanding the Properties of Phenazine Mediators that Promote Extracellular Electron Transfer in Escherichia coli. ResearchGate. Available at: [Link]

  • Site‐Selective Synthesis and Concurrent Immobilization of Imine‐Based Covalent Organic Frameworks on Electrodes Using an Ele. Wiley Online Library. Available at: [Link]

  • Electronic Supporting Information Phenthiazines and Phenoxazines: As Electron Transfer Mediators for Ferritin Iron Release. The Royal Society of Chemistry. Available at: [Link]

  • Phenoxazine-Containing Polyaniline Derivatives with Improved Electrochemical Stability and Processability. ACS Publications. Available at: [Link]

  • Recent advances in glucose monitoring utilizing oxidase electrochemical biosensors integrating carbon-based nanomaterials and smart enzyme design. Frontiers. Available at: [Link]

  • 3-(10H-phenothiazin-10-yl)propan-1-amine. PubChem. Available at: [Link]

  • The Development and Evaluation of Reagentless Glucose Biosensors Using Dendritic Gold Nanostructures as a Promising Sensing Platform. PMC. Available at: [Link]

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Application Note: Synthesis and Application of 3-(10H-Phenoxazin-10-yl)propan-1-amine-based Fluorescent Probes for Intracellular Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of highly sensitive, targetable fluorescent probes is a cornerstone of modern molecular imaging and drug development. Among the myriad of available scaffolds, phenoxazine derivatives have emerged as exceptionally robust building blocks due to their strong electron-donating capabilities, high photostability, and tunable photophysical properties 1.

This application note details the synthesis and utilization of 3-(10H-Phenoxazin-10-yl)propan-1-amine . The strategic incorporation of a 3-aminopropyl linker at the N10 position of the phenoxazine core serves a dual purpose: it disrupts the planarity slightly to prevent aggregation-caused quenching (ACQ) and provides a highly nucleophilic primary amine handle for downstream bioconjugation or fluorophore assembly 2. We outline a self-validating synthetic workflow to produce this precursor, followed by its conjugation to a naphthalimide fluorophore to create a "Turn-ON" Photoinduced Electron Transfer (PET) probe designed for lysosomal pH tracking.

Mechanistic Principles: The PET Logic Gate

To design a responsive probe, one must exploit the electronic relationship between the recognition moiety and the fluorophore. The 10-alkylphenoxazine moiety acts as a powerful electron donor. When covalently linked to a fluorophore (such as 1,8-naphthalimide) via a short aliphatic spacer, the system operates under a Photoinduced Electron Transfer (PET) mechanism 3.

At physiological pH (7.4), the phenoxazine nitrogen's lone pair is available to transfer an electron to the excited state of the fluorophore, quenching the fluorescence non-radiatively. However, in the acidic microenvironment of cancer cell lysosomes (pH 4.5–5.0), the phenoxazine nitrogen becomes protonated (or undergoes oxidation). This lowers the energy of its Highest Occupied Molecular Orbital (HOMO), rendering it incapable of electron transfer. Consequently, the PET pathway is blocked, and the probe exhibits a dramatic fluorescence "Turn-ON" response 4, 5.

PET_Mechanism cluster_0 Physiological pH (7.4) - PET Active cluster_1 Lysosomal pH (4.5) - PET Blocked PZ_neutral Phenoxazine (Electron Donor) Fluor_ex Fluorophore (Excited State) PZ_neutral->Fluor_ex Electron Transfer Quench Fluorescence OFF (Quenched) Fluor_ex->Quench Non-radiative PZ_prot Protonated Phenoxazine (Donor Disabled) Fluor_ex2 Fluorophore (Excited State) PZ_prot->Fluor_ex2 Transfer Blocked Emit Fluorescence ON (Emission) Fluor_ex2->Emit Radiative Decay

Figure 1: Photoinduced Electron Transfer (PET) mechanism in phenoxazine-based pH probes.

Experimental Workflows & Protocols

Overview of the Synthetic Strategy

The synthesis relies on a three-step cascade. First, the N10 position of 10H-phenoxazine is alkylated. Because the secondary amine of phenoxazine has low basicity due to lone-pair delocalization, standard alkylation is notoriously sluggish. We bypass harsh conditions (like NaH in DMF) by utilizing a Phase Transfer Catalyst (PTC) system, which safely and efficiently transports the hydroxide ion into the organic layer to form the highly reactive phenoxazine anion 1.

Synthetic_Workflow Step1 Step 1: N-Alkylation 10H-Phenoxazine + N-(3-bromopropyl)phthalimide Catalyst: TBAI, KOH Step2 Step 2: Gabriel Deprotection Phthalimide Intermediate + Hydrazine Hydrate Solvent: EtOH, Reflux Step1->Step2 Step3 Step 3: Probe Assembly 3-(10H-Phenoxazin-10-yl)propan-1-amine + Fluorophore Solvent: AcOH, Reflux Step2->Step3 QC Step 4: Validation TLC, Ninhydrin Test, NMR, HRMS Step3->QC

Figure 2: Step-by-step synthetic workflow for phenoxazine-derived fluorescent probes.

Protocol A: Synthesis of 3-(10H-Phenoxazin-10-yl)propan-1-amine

Step 1: Phase-Transfer Catalyzed Alkylation

  • Setup: In a 250 mL round-bottom flask, dissolve 10H-phenoxazine (10.0 mmol) and N-(3-bromopropyl)phthalimide (12.0 mmol) in 50 mL of toluene.

  • Catalysis: Add tetrabutylammonium iodide (TBAI, 1.0 mmol) as the phase transfer catalyst.

  • Reaction: Add 20 mL of a 6 M aqueous KOH solution. Stir the biphasic mixture vigorously at room temperature for 8 hours.

  • Self-Validation Checkpoint 1: Stop stirring and allow the layers to separate. Spot the organic layer on a silica TLC plate (Hexane/EtOAc 4:1). The starting phenoxazine ( Rf​≈0.7 ) should be completely consumed, replaced by a new UV-active spot ( Rf​≈0.5 ).

  • Workup: Separate the organic layer, wash with brine ( 3×30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the phthalimide intermediate.

Step 2: Gabriel Deprotection

  • Setup: Dissolve the crude intermediate in 60 mL of absolute ethanol.

  • Cleavage: Add hydrazine hydrate (80% aqueous, 30.0 mmol). Reflux the mixture at 85 °C for 4 hours.

  • Self-Validation Checkpoint 2: A white precipitate (phthalhydrazide) will form as the reaction progresses, visually confirming the cleavage of the protecting group. Spot the supernatant on TLC (DCM/MeOH 9:1). A new baseline spot ( Rf​≈0.1 ) that stains strongly positive (purple/pink) with Ninhydrin solution confirms the presence of the primary amine.

  • Workup: Cool to room temperature, filter off the white precipitate, and concentrate the filtrate. Redissolve in DCM, wash with 1 M NaOH, dry, and evaporate to yield pure 3-(10H-Phenoxazin-10-yl)propan-1-amine as a viscous oil.

Protocol B: Assembly of the PZ-NI Fluorescent Probe

To demonstrate the utility of the synthesized amine, we couple it to 4-morpholino-1,8-naphthalic anhydride to create a lysosome-targeting PET probe.

  • Setup: In a 50 mL flask, combine 3-(10H-Phenoxazin-10-yl)propan-1-amine (2.0 mmol) and 4-morpholino-1,8-naphthalic anhydride (2.0 mmol) in 20 mL of glacial acetic acid.

  • Condensation: Reflux the mixture at 120 °C for 6 hours under a nitrogen atmosphere. The acetic acid acts both as a solvent and an acid catalyst, facilitating the formation of the imide ring.

  • Self-Validation Checkpoint 3: The solution will transition from a pale suspension to a deep, homogenous yellow/orange solution. TLC (DCM/MeOH 95:5) should show a single highly fluorescent spot under 365 nm UV light ( Rf​≈0.6 ).

  • Purification: Pour the cooled mixture into 100 mL of ice-cold water. Filter the resulting precipitate, wash with cold water, and purify via silica gel column chromatography to obtain the final PZ-NI probe.

Quantitative Data Summaries

The choice of reaction conditions directly dictates the yield and purity of the phenoxazine precursor. Table 1 summarizes the causality behind the optimization of the N-alkylation step.

Table 1: Optimization of N-Alkylation Conditions

Base / CatalystSolventTemp (°C)Time (h)Yield (%)Causality / Observation
NaHDMF0 to 251265Harsh conditions; side reactions and difficult workup observed.
K2​CO3​ MeCN802440Insufficient basicity to efficiently deprotonate the N10 position.
KOH / TBAI Toluene/ H2​O 25 8 88 PTC facilitates efficient organic phase deprotonation; mild and scalable.

Once synthesized, the PZ-NI probe exhibits distinct photophysical changes in response to pH variations, validating its design as a lysosomal sensor.

Table 2: Photophysical Properties of the PZ-NI Probe

ParameterPhysiological State (pH 7.4)Lysosomal State (pH 4.5)
Absorption Max ( λabs​ ) 410 nm415 nm
Emission Max ( λem​ ) 535 nm540 nm
Quantum Yield ( Φ ) 0.020.45
Stokes Shift 125 nm125 nm
PET Status Active (Quenched)Blocked (Highly Fluorescent)

References

  • Analysis of oxidation products of 10-[3'-N-benzylaminopropyl]- phenoxazine redox indicator by spectral and... Indian Academy of Sciences[Link]

  • Reversible Near-Infrared pH Probes Based on Benzo[a]phenoxazine Analytical Chemistry (ACS Publications)[Link]

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review SciSpace[Link]

  • Phenoxazine-based covalent organic frameworks as a turn-off fluorescent probe for trace water detection in organic solvents ResearchGate[Link]

  • Distinguishing normal cells from cancer cells via lysosome-targetable pH biomarkers with benzo[a]phenoxazine skeleton PubMed (NIH)[Link]

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Application Note: 3-(10H-Phenoxazin-10-yl)propan-1-amine in Polymer Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of polymer architectures with redox-active and photophysically dynamic moieties is a critical pathway in the development of next-generation materials. 3-(10H-Phenoxazin-10-yl)propan-1-amine serves as a highly versatile, bifunctional building block for these applications. The phenoxazine core provides a strongly reducing excited state and a highly stable radical cation, while the primary amine acts as a highly reactive, chemoselective handle for polymer conjugation. This application note details the mechanistic rationale, downstream applications, and validated protocols for integrating this molecule into polymer networks for energy storage and photoredox catalysis.

Mechanistic Insights: The Phenoxazine Core & Propyl-Amine Linker

As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is chosen over alternatives, rather than simply how to use it.

The Role of the Propyl Spacer

Direct attachment of bulky heterocyclic rings to a polymer backbone often results in severe steric hindrance. This restricts the conformational flexibility required to stabilize radical cations during oxidation, leading to rapid capacity fade[1]. The three-carbon (propyl) chain of 3-(10H-Phenoxazin-10-yl)propan-1-amine strikes an optimal thermodynamic balance. It is long enough to electronically and sterically decouple the phenoxazine core from the backbone—allowing the small structural reorganization necessary for rapid electron transfer—yet short enough to minimize electrochemically inactive "dead mass," thereby preserving the theoretical specific capacity of the bulk material[2].

Phenoxazine vs. Phenothiazine

While phenothiazine (sulfur-containing) is a well-known redox center, phenoxazine (oxygen-containing) exhibits fundamentally different intermolecular behavior. The oxygen heteroatom reduces the propensity for strong π-dimerization in the oxidized state[3]. This lack of strong intermolecular π-stacking facilitates faster charge transfer kinetics and ion diffusion, enabling ultra-fast charging rates (e.g., up to 100C) in solid-state organic batteries[4]. Furthermore, in photoredox applications, N-alkyl phenoxazines demonstrate highly reducing singlet and triplet excited states, making them exceptionally potent organocatalysts[5].

Key Application Areas

A. p-Type Organic Cathodes for Energy Storage

Phenoxazine-grafted polymers are emerging as sustainable, high-voltage (~3.5–3.6 V vs. Li/Li⁺) p-type cathodes for lithium-ion and aluminum-ion batteries[2][6]. Upon electrochemical oxidation, the phenoxazine unit forms a stable radical cation. Grafting the molecule to an insoluble polymer backbone prevents the dissolution of the active material into the liquid electrolyte—a common failure mode in small-molecule organic batteries—resulting in ultra-long cycle lives exceeding 10,000 cycles[4][6].

B. Polymer-Supported Photoredox Catalysts (PS-PCs)

In organocatalyzed atom transfer radical polymerization (O-ATRP), small-molecule organic photocatalysts are highly effective but difficult to recover[7]. By grafting 3-(10H-Phenoxazin-10-yl)propan-1-amine onto a polymer support (e.g., PMMA or PGMA copolymers), researchers create heterogeneous photocatalysts. These PS-PCs maintain the high molar absorptivity and charge-transfer excited states of the phenoxazine core but can be easily precipitated, filtered, and recycled after the reaction[8][9].

Visualization of Functionalization and Application

G cluster_synthesis Polymer Functionalization Workflow cluster_applications Downstream Applications A Polymer Backbone (e.g., PAA, PGMA) C Phenoxazine-Grafted Polymer Network A->C Coupling Reaction B 3-(10H-Phenoxazin-10-yl) propan-1-amine B->C Amine Linker D p-Type Organic Cathode (Stable Radical Cation) C->D Electrochemical Oxidation (>3.5V) E Heterogeneous O-ATRP (Excited State DET) C->E Visible Light Irradiation

Figure 1: Workflow for grafting 3-(10H-Phenoxazin-10-yl)propan-1-amine onto polymer backbones.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can confirm the success of each step before proceeding.

Protocol A: Synthesis of Phenoxazine-Functionalized Poly(acrylic acid) (PAA) via EDC/NHS Coupling

Causality: Carbodiimide crosslinking (EDC/NHS) is utilized because it operates under mild, room-temperature conditions. This prevents the premature thermal oxidation or degradation of the redox-sensitive phenoxazine core, which can occur under harsh acidic/basic esterification conditions.

Materials: Poly(acrylic acid) (PAA, MW ~100 kDa), 3-(10H-Phenoxazin-10-yl)propan-1-amine, EDC·HCl, NHS, anhydrous DMF, Dialysis tubing (MWCO 10 kDa).

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 g of PAA in 50 mL of anhydrous DMF. Add 1.5 eq of EDC·HCl and 1.5 eq of NHS (relative to the desired molar functionalization of carboxyl groups). Stir at room temperature for 2 hours to form the amine-reactive NHS-ester intermediate.

  • Conjugation: Dropwise, add a solution of 3-(10H-Phenoxazin-10-yl)propan-1-amine (1.0 eq) dissolved in 10 mL DMF. Shield the reaction flask from ambient light using aluminum foil to prevent premature photoexcitation. Stir for 24 hours at room temperature under a nitrogen atmosphere.

  • Self-Validation (Kaiser Test): Take a 10 µL aliquot of the reaction mixture and perform a Kaiser (ninhydrin) test.

    • Logic: The primary amine of the phenoxazine derivative will react with ninhydrin to produce a deep blue color (Ruhemann's purple). If the solution remains yellow/colorless, the primary amine has been successfully consumed by the polymer backbone.

  • Purification: Transfer the mixture to a dialysis bag (MWCO 10 kDa) and dialyze against a 1:1 mixture of DMF/Methanol for 48 hours, followed by pure deionized water for 48 hours to remove unreacted small molecules and urea byproducts.

  • Isolation: Lyophilize the purified aqueous solution to obtain the functionalized polymer as a solid powder.

Protocol B: Epoxide Ring-Opening on Poly(glycidyl methacrylate) (PGMA) for PS-PCs

Causality: The primary amine of the propyl linker acts as a strong nucleophile to open the highly strained epoxide rings of PGMA. This creates a stable secondary amine and a hydroxyl group without the need for external coupling reagents, ensuring high atom economy.

Materials: PGMA resin/beads, 3-(10H-Phenoxazin-10-yl)propan-1-amine, Triethylamine (TEA), Toluene.

Step-by-Step Methodology:

  • Swelling: Suspend 1.0 g of cross-linked PGMA beads in 30 mL of anhydrous toluene. Allow to swell for 1 hour at room temperature.

  • Nucleophilic Attack: Add 2.0 eq of 3-(10H-Phenoxazin-10-yl)propan-1-amine and 0.5 eq of TEA (as a basic catalyst to facilitate proton transfer).

  • Heating: Heat the suspension to 80°C under reflux and nitrogen for 24 hours.

  • Self-Validation (FTIR Spectroscopy): Isolate a small sample of the beads, wash with ethanol, and dry. Perform ATR-FTIR.

    • Logic: Monitor the disappearance of the characteristic epoxide C-O-C asymmetric stretching peak at ~910 cm⁻¹ and the appearance of a broad -OH stretch at ~3400 cm⁻¹. The complete suppression of the 910 cm⁻¹ peak validates quantitative functionalization.

  • Washing: Filter the bulk resin and wash sequentially with hot toluene, methanol, and dichloromethane to remove any physisorbed phenoxazine. Dry under vacuum at 50°C.

Quantitative Data Summary

The following table summarizes the anticipated physicochemical shifts when transitioning from the free small molecule to a polymer-bound state.

Property3-(10H-Phenoxazin-10-yl)propan-1-amine (Free)Phenoxazine-Grafted PAA (Battery Cathode)Phenoxazine-Grafted PGMA (Photocatalyst)
Redox Potential (vs Li/Li⁺) ~3.60 V~3.52 V - 3.55 VN/A (Insulating backbone)
Absorption Max ( λmax​ ) ~320 nm~325 nm~325 nm
Emission Max ( λem​ ) ~450 nm~460 nm (Slight redshift)~460 nm
Excited State Lifetime ~5.0 ns (Singlet)~4.5 ns (Singlet)~4.8 ns (Singlet)
Specific Capacity N/A85 - 100 mAh/gN/A
Cycle Life (Capacity Retention) Poor (Dissolves)> 75% after 10,000 cyclesRecoverable > 5 cycles

Sources

Application Note: Synthesis Protocol for 3-(10H-Phenoxazin-10-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Phenoxazine derivatives are highly valued in modern chemical research, serving as potent photoredox catalysts in organocatalyzed atom transfer radical polymerization (O-ATRP)[1], redox indicators[2], and precursors for bioactive compounds targeting lysosomal dysfunction in cancer therapies[3]. The functionalization of the phenoxazine core at the N10 position with an aminopropyl linker yields 3-(10H-phenoxazin-10-yl)propan-1-amine (also known as 10-(3-aminopropyl)phenoxazine), a versatile primary amine building block.

Due to the relatively low nucleophilicity of the phenoxazine nitrogen, traditional N-alkylation requires harsh conditions, such as the use of sodium amide in liquid ammonia. However, the implementation of Phase Transfer Catalysis (PTC) enables efficient deprotonation and alkylation under mild biphasic conditions[2]. To prevent over-alkylation or the complex side reactions common with primary alkyl halides, a three-step sequence utilizing the Gabriel synthesis is preferred over direct alkylation with 3-bromopropylamine.

Mechanistic Pathway

Pathway Phenoxazine Phenoxazine Intermediate1 10-(3-Chloropropyl)phenoxazine Phenoxazine->Intermediate1 PTC (TBAB), KOH Benzene, 25°C AlkylatingAgent 1-Bromo-3-chloropropane AlkylatingAgent->Intermediate1 Intermediate2 Phthalimide-Protected Intermediate Intermediate1->Intermediate2 Potassium Phthalimide DMF, 90°C Product 3-(10H-Phenoxazin-10-yl) propan-1-amine Intermediate2->Product Hydrazine Hydrate EtOH, Reflux

Figure 1: Three-step synthesis pathway of 3-(10H-Phenoxazin-10-yl)propan-1-amine.

Experimental Protocols

Step 1: Synthesis of 10-(3-Chloropropyl)phenoxazine via Phase Transfer Catalysis

Rationale: The use of tetrabutylammonium bromide (TBAB) facilitates the transport of hydroxide ions into the organic phase, generating a phenolate-stabilized anion that readily undergoes nucleophilic substitution with 1-bromo-3-chloropropane[2]. The differential reactivity of the bromo and chloro leaving groups ensures selective mono-alkylation at the bromine site, preserving the chlorine atom for the subsequent substitution step.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 mmol of phenoxazine in 50 mL of an organic solvent (benzene or toluene).

  • Add 15.0 mmol (1.5 equiv) of 1-bromo-3-chloropropane to the organic phase.

  • Prepare a 6 N aqueous potassium hydroxide (KOH) solution and add 50 mL to the reaction vessel.

  • Introduce 0.5 mmol (5 mol%) of tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.

  • Stir the biphasic mixture vigorously at room temperature (25°C) for 12-16 hours. The progress should be monitored via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent system.

  • Separate the organic layer, extract the aqueous layer twice with 20 mL of toluene, and combine the organic fractions.

  • Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield 10-(3-chloropropyl)phenoxazine.

Step 2: Gabriel Substitution to Phthalimide Intermediate

Rationale: Direct amination of the alkyl chloride with ammonia often yields a difficult-to-separate mixture of primary, secondary, and tertiary amines. The Gabriel synthesis utilizes potassium phthalimide as a bulky, mono-nucleophilic nitrogen source, ensuring exclusively primary amine precursor formation.

Procedure:

  • Dissolve 8.0 mmol of 10-(3-chloropropyl)phenoxazine in 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add 9.6 mmol (1.2 equiv) of potassium phthalimide to the solution.

  • Heat the reaction mixture to 90°C under an inert atmosphere (N₂) for 8 hours.

  • Cool the mixture to room temperature and pour it slowly into 150 mL of ice-cold distilled water to precipitate the N-(3-(10H-phenoxazin-10-yl)propyl)phthalimide intermediate.

  • Filter the precipitate, wash thoroughly with water to remove residual DMF and unreacted salts, and dry under vacuum.

Step 3: Hydrazinolysis (Deprotection)

Rationale: Cleavage of the phthalimide protecting group is efficiently achieved using hydrazine hydrate. This reaction forms a stable phthalhydrazide byproduct, liberating the target primary amine. The subsequent acid-base extraction isolates the product based on its pH-dependent solubility.

Procedure:

  • Suspend the phthalimide intermediate (approx. 7.0 mmol) in 50 mL of absolute ethanol.

  • Add 14.0 mmol (2.0 equiv) of hydrazine hydrate (80% aqueous solution).

  • Reflux the mixture for 3-4 hours. A white precipitate of phthalhydrazide will form as the reaction proceeds.

  • Cool the reaction to room temperature and acidify to pH 2 with 1 M HCl. This solubilizes the target amine as its hydrochloride salt, while the phthalhydrazide byproduct remains insoluble.

  • Filter off the solid phthalhydrazide.

  • Basify the filtrate to pH 10 using 1 M NaOH, and extract the liberated free base with dichloromethane (3 × 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford pure 3-(10H-phenoxazin-10-yl)propan-1-amine.

Quantitative Data Summary

Reaction StepTarget Intermediate / ProductReagents & ConditionsExpected Yield (%)Reaction Time
Step 1 10-(3-Chloropropyl)phenoxazine1-Bromo-3-chloropropane, KOH, TBAB, RT75 - 85%12 - 16 h
Step 2 Phthalimide IntermediatePotassium Phthalimide, DMF, 90°C80 - 90%8 h
Step 3 3-(10H-Phenoxazin-10-yl)propan-1-amineHydrazine Hydrate, EtOH, Reflux85 - 95%3 - 4 h

Table 1: Summary of reaction conditions, reagents, and expected yields for the synthesis workflow.

Alternative Route Consideration: Cyanoethylation

An alternative approach to incorporating a propylamine chain is the cyanoethylation of phenoxazine using acrylonitrile, followed by reduction[4]. While cyanoethylation is a powerful method for attaching a -CH₂CH₂CN group to nucleophiles, the low basicity of the phenoxazine nitrogen often necessitates strong basic catalysts (e.g., Triton B)[4]. Furthermore, the subsequent reduction of the nitrile to a primary amine requires either high-pressure catalytic hydrogenation or strong hydride reducing agents (like LiAlH₄), which can be less operationally convenient and pose higher safety risks than the PTC-Gabriel route described above.

References

  • Title: Analysis of oxidation products of 10-[3'-N-benzylaminopropyl]- phenoxazine redox indicator by spectral and...
  • Source: wikipedia.
  • Source: nih.
  • Source: nih.

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-(10H-Phenoxazin-10-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(10H-Phenoxazin-10-yl)propan-1-amine is a synthetic organic molecule featuring a central phenoxazine ring system. The phenoxazine core is a privileged scaffold in medicinal chemistry and materials science, recognized for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Derivatives of phenoxazine are also explored for their utility as fluorescent probes and radical-trapping antioxidants.[1][4][5][6] Given the rich biological context of the phenoxazine moiety, 3-(10H-Phenoxazin-10-yl)propan-1-amine presents itself as a candidate for a variety of in vitro biological and biochemical assays.

This document provides detailed, field-proven protocols for the initial characterization of this compound's potential bioactivities. The protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness. We will focus on three key areas of investigation suggested by the core structure: cytotoxicity screening , antioxidant capacity , and potential as a fluorescent probe .

Physicochemical Properties and Compound Handling

A thorough understanding of the test compound's properties is critical for designing robust in vitro assays.

Table 1: Physicochemical Profile of 3-(10H-Phenoxazin-10-yl)propan-1-amine and Related Scaffolds

PropertyValue / InformationRationale for Assay Design
Molecular Formula C₁₅H₁₆N₂S (for phenothiazine analog)The presence of nitrogen and a sulfur/oxygen atom in the core suggests potential for redox activity.
Molecular Weight ~256.4 g/mol (for phenothiazine analog)[7]Used for calculating molar concentrations for stock solutions.
Solubility Soluble in organic solvents like DMSO and ethanol.[1]DMSO is the recommended solvent for preparing high-concentration stock solutions. The final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Structural Core PhenoxazineThis tricyclic system is known for its electron-donating properties and planar structure, which can facilitate DNA intercalation and redox cycling.[8][9]
Key Functional Groups Primary Amine (-NH₂)The terminal primary amine provides a site for potential conjugation or salt formation to improve aqueous solubility if needed. It can also influence interactions with biological targets.
Compound Preparation
  • Stock Solution (10 mM): Prepare a 10 mM stock solution of 3-(10H-Phenoxazin-10-yl)propan-1-amine in 100% dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light to prevent photodegradation, a known characteristic of related heterocyclic compounds.

  • Working Solutions: Prepare fresh serial dilutions from the stock solution in the appropriate cell culture medium or assay buffer for each experiment. Ensure the final DMSO concentration in the assay does not exceed 0.5% to minimize solvent toxicity.[10]

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The first step in characterizing a novel compound is to assess its effect on cell viability. The MTT assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

Causality and Experimental Choices

This assay is chosen for its robustness, high-throughput capability, and reliance on the activity of mitochondrial dehydrogenases, which are often compromised during cytotoxic events. A panel of cell lines, including both cancerous and non-cancerous lines, is essential to determine not only the potency but also the selectivity of the compound.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[12]

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in the complete culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-treatment control" (medium only).[10]

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][12]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[11]

Self-Validating System
  • Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

  • Vehicle Control: Ensures that the solvent (DMSO) does not significantly affect cell viability at the concentration used.

  • Blank Wells: Wells with medium but no cells are used for background subtraction.

Visualization of Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay Seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) Incubate24 Incubate for 24h (37°C, 5% CO₂) Seed->Incubate24 Prepare Prepare Compound Dilutions Treat Add Compound to Cells Prepare->Treat Incubate48 Incubate for 48h Treat->Incubate48 AddMTT Add MTT Reagent (4h Incubation) Solubilize Remove Medium, Add DMSO AddMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: Radical-Trapping Antioxidant (RTA) Activity using DPPH Assay

The phenoxazine scaffold is known to be an excellent radical-trapping antioxidant (RTA), often superior to its phenothiazine and diphenylamine analogs.[5][6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for the RTA activity of a compound.

Causality and Experimental Choices

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. This provides a direct measure of the compound's radical scavenging potential.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Prepare a series of concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.

    • Prepare a positive control solution (e.g., Ascorbic Acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the test compound, positive control, or methanol (for the blank control) to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] * 100

      • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % scavenging against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Self-Validating System
  • Positive Control: Ascorbic acid or Trolox, well-known antioxidants, are used to validate the assay's responsiveness.

  • Blank Control: A solution of methanol and DPPH without the test compound serves as the reference for maximum radical activity.

  • Compound Color Control: Measure the absorbance of the test compound in methanol without DPPH to correct for any intrinsic absorbance at 517 nm.

Visualization of Workflow

DPPH_Workflow cluster_assay Assay Execution Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL Compound + 100 µL DPPH in 96-well Plate Prep_DPPH->Mix Prep_Cmpd Prepare Compound & Control (Ascorbic Acid) Dilutions Prep_Cmpd->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Read Absorbance (517 nm) Incubate->Read Analyze Calculate % Scavenging and EC₅₀ Value Read->Analyze

Caption: Workflow for the DPPH radical scavenging assay.

Protocol 3: Characterization as a Potential Fluorescent Probe

The phenoxazine ring is inherently fluorescent, making its derivatives candidates for use as biological probes or stains.[1][13][14] Initial characterization involves determining the compound's spectral properties and assessing its ability to stain living cells.

Causality and Experimental Choices

Understanding the excitation and emission spectra is the first step in evaluating any fluorophore. This determines the appropriate hardware (filters, lasers) for microscopy. A live-cell staining experiment provides qualitative data on cell permeability, localization, and potential phototoxicity.

Step-by-Step Methodology
Part A: Spectroscopic Analysis
  • Sample Preparation: Prepare a 10 µM solution of the compound in a series of solvents with varying polarity (e.g., hexane, ethyl acetate, ethanol, PBS) to assess solvatochromic effects.

  • Absorbance Spectrum: Use a spectrophotometer to scan the absorbance of the solutions from 250 nm to 700 nm to determine the maximum absorbance wavelength (λ_max_abs).

  • Fluorescence Spectrum:

    • Using a spectrofluorometer, set the excitation wavelength to the determined λ_max_abs.

    • Scan the emission spectrum across a range starting ~20 nm above the excitation wavelength to 800 nm to determine the maximum emission wavelength (λ_max_em).

    • Determine the Stokes shift (difference between λ_max_em and λ_max_abs). A large Stokes shift is a desirable property for fluorescent probes.[13]

Part B: Live-Cell Imaging
  • Cell Preparation: Seed cells (e.g., HeLa or a cell line of interest) on glass-bottom imaging dishes or chamber slides and allow them to adhere overnight.

  • Staining:

    • Prepare a working solution of the compound (e.g., 1-5 µM) in pre-warmed, serum-free medium.

    • Wash the cells once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add fresh, pre-warmed complete medium or a suitable imaging buffer.

    • Image the cells using a fluorescence microscope equipped with appropriate filters based on the spectral data obtained in Part A.

    • Acquire images to observe the probe's subcellular localization (e.g., nucleus, cytoplasm, mitochondria). Co-staining with organelle-specific dyes (e.g., DAPI for nucleus, MitoTracker for mitochondria) can confirm localization.

Self-Validating System
  • Control Cells: Image unstained cells using the same acquisition settings to assess background autofluorescence.

  • Phototoxicity Check: Expose a field of stained cells to continuous excitation light and monitor for morphological changes (e.g., blebbing, detachment) over time to assess phototoxicity.

  • Solvent Polarity Check: The spectral analysis across different solvents helps validate whether observed fluorescence is environmentally sensitive, a key feature for some advanced probes.[13]

Data Summary and Interpretation

All quantitative data should be presented clearly to allow for straightforward interpretation and comparison.

Table 2: Example Data Presentation for Compound Characterization

AssayParameterCell Line / ConditionResult
Cytotoxicity IC₅₀ (µM)HeLaData to be determined
IC₅₀ (µM)MCF-7Data to be determined
IC₅₀ (µM)HEK293Data to be determined
Antioxidant Activity EC₅₀ (µM)DPPH AssayData to be determined
Fluorescence λ_max_abs (nm)EthanolData to be determined
λ_max_em (nm)EthanolData to be determined
Stokes Shift (nm)EthanolData to be determined
Subcellular LocalizationHeLaData to be determined

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 3-(10H-Phenoxazin-10-yl)propan-1-amine. By systematically evaluating its cytotoxicity, antioxidant potential, and fluorescent properties, researchers can gain critical insights into its potential applications. The inherent bioactivity of the phenoxazine scaffold suggests that this compound could serve as a valuable tool in cell biology or as a starting point for further drug development efforts.[2][9]

References

  • Wang, Z., Lyu, J., Sun, Y., et al. (2023). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. Dyes and Pigments.
  • CymitQuimica. (n.d.). CAS 135-67-1: Phenoxazine.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
  • ResearchGate. (n.d.). Construction of fluorescent probe based on phenoxazine for the detection of N2H4 in environmental, biological and food samples.
  • PubMed. (n.d.). Medicinal and Biological Significance of Phenoxazine Derivatives.
  • ResearchGate. (n.d.). Medicinal and Biological Significance of Phenoxazine Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • ACS Publications. (2004). Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity. Chemical Reviews.
  • ResearchGate. (n.d.). Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants.
  • ResearchGate. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review.
  • ResearchGate. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • RSC Publishing. (2021). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. Chemical Science.
  • ACS Publications. (2017). Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants.
  • PubMed. (2017). Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants.
  • PubChem. (n.d.). 3-(10H-phenothiazin-10-yl)propan-1-amine.

Sources

Troubleshooting & Optimization

Process Chemistry Support Hub: 3-(10H-Phenoxazin-10-yl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide addresses the critical bottlenecks in synthesizing 3-(10H-phenoxazin-10-yl)propan-1-amine, a key intermediate for phenoxazine-based therapeutics.

Because the phenoxazine core is characterized by a highly delocalized nitrogen lone pair, it exhibits exceptionally low nucleophilicity[1]. Standard amine alkylation protocols frequently fail, leading to poor yields and complex impurity profiles. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to optimize your synthetic yield.

Mechanistic Overview & Synthetic Pathways

To overcome the low nucleophilicity of phenoxazine, the synthesis must be split into two distinct phases: a highly activated N-alkylation followed by a controlled amination. The diagram below illustrates the viable pathways, highlighting the superiority of the Gabriel and Azide routes over direct amination.

SynthesisWorkflow Phenoxazine Phenoxazine (Weakly Nucleophilic) Alkylation N-Alkylation (PTC: TBAB / NaOH) Phenoxazine->Alkylation 1-bromo-3-chloropropane Intermediate 10-(3-chloropropyl)phenoxazine Alkylation->Intermediate Gabriel Gabriel Synthesis (K-Phthalimide, DMF) Intermediate->Gabriel Azide Azide Route (NaN3, DMF) Intermediate->Azide Direct Direct Amination (NH3, High Pressure) Intermediate->Direct Low Yield / Byproducts PhthalimideInt Phthalimide Intermediate Gabriel->PhthalimideInt AzideInt Azide Intermediate Azide->AzideInt Product 3-(10H-Phenoxazin-10-yl)propan-1-amine (Target Product) Direct->Product Deprotection Hydrazinolysis (NH2NH2, EtOH) PhthalimideInt->Deprotection Reduction Staudinger Reduction (PPh3, H2O) AzideInt->Reduction Deprotection->Product Reduction->Product

Figure 1: Comparative synthetic pathways for 3-(10H-phenoxazin-10-yl)propan-1-amine.

Quantitative Strategy Comparison

Selecting the right amination strategy is critical for scale-up. Below is a comparison of the three primary routes originating from the 10-(3-chloropropyl)phenoxazine intermediate.

Amination StrategyReagents / ConditionsTypical Overall YieldPurity ProfileKey Limitations
Direct Amination NH₃ (aq) or NH₃ (g) in MeOH, 100°C (Sealed)25 - 40%Low (<70%)Poor selectivity; generates a difficult-to-separate mixture of 1°, 2°, and 3° amines.
Gabriel Synthesis 1. K-Phthalimide, DMF, 90°C 2. NH₂NH₂·H₂O, EtOH, Reflux75 - 85%High (>95%)Phthalhydrazide byproduct removal requires strict pH-controlled workup.
Azide Reduction 1. NaN₃, DMF, 80°C 2. PPh₃, THF/H₂O, RT80 - 90%High (>98%)NaN₃ poses toxicity and explosion risks at scale; PPh₃O byproduct requires chromatography.

Troubleshooting Tickets & FAQs

Ticket #1044: Low Yield in Initial N-Alkylation Step

  • User Issue: "I am using K₂CO₃ and 1-bromo-3-chloropropane in acetonitrile, but my yield of 10-(3-chloropropyl)phenoxazine is under 20%."

  • Expert Diagnosis: Phenoxazine is an exceptionally weak nucleophile. The nitrogen lone pair is highly delocalized into the two adjacent aromatic rings, significantly reducing its basicity[1]. Weak bases like K₂CO₃ are thermodynamically insufficient to deprotonate the N-H bond.

  • Solution: You must employ Phase Transfer Catalysis (PTC). Stirring phenoxazine with 1-bromo-3-chloropropane in a two-phase system (toluene/benzene and 6N NaOH or KOH) with tetrabutylammonium bromide (TBAB) transports the hydroxide ion into the organic phase. This generates a phenolate-stabilized anion that readily and efficiently undergoes alkylation[2].

Ticket #1045: Symmetrical Bis-Alkylation Byproducts

  • User Issue: "Why does the protocol specify 1-bromo-3-chloropropane instead of the cheaper 1,3-dibromopropane? I am seeing dimerized byproducts."

  • Expert Diagnosis: Using 1,3-dibromopropane leads to competitive bis-alkylation (forming a bridged phenoxazine dimer) because both ends of the alkylating agent are equally reactive.

  • Solution: 1-bromo-3-chloropropane exploits the differential leaving group ability (Br > Cl). The phenoxazinide anion selectively attacks the carbon bearing the bromide, leaving the chloride intact for the subsequent amination step, effectively preventing dimerization.

Ticket #1046: Product Loss During Gabriel Deprotection

  • User Issue: "After refluxing the phthalimide intermediate with hydrazine, a thick white paste forms, and my isolated amine yield is terrible."

  • Expert Diagnosis: The white paste is phthalhydrazide, a byproduct of the deprotection. It highly coordinates with the free amine product, trapping it in the solid matrix.

  • Solution: Implement a self-validating acidic workup. After the reaction cools, adjust the pH to 2 using 1M HCl. This protonates your target amine (making it water-soluble), while the phthalhydrazide remains insoluble. Filter the mixture, then basify the aqueous filtrate to pH 11 with NaOH to recover the pure free base amine.

Validated Standard Operating Procedure (SOP)

This protocol utilizes the PTC alkylation followed by the Gabriel synthesis route, optimized for high yield and minimal chromatographic purification.

Phase 1: Synthesis of 10-(3-chloropropyl)phenoxazine (PTC Method)

Causality: TBAB acts as a phase-transfer catalyst, allowing the strong aqueous base to deprotonate the weakly acidic phenoxazine in the organic layer[2].

  • Reaction Setup: In a reaction vessel, dissolve phenoxazine (1.0 eq) and 1-bromo-3-chloropropane (1.5 eq) in toluene (10 volumes).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Base Addition: Add 50% aqueous NaOH solution (5.0 eq) dropwise under vigorous mechanical stirring.

  • Heating: Heat the biphasic mixture to 60°C for 6-8 hours.

  • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 9:1). The reaction is complete when the phenoxazine spot (Rf ~0.6) disappears, replaced by the product (Rf ~0.4).

  • Workup: Separate the layers. Wash the organic layer with water (3x) to remove NaOH and TBAB, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Phase 2: Gabriel Synthesis (Phthalimide Substitution)

Causality: Potassium phthalimide is a bulky, selective nitrogen source that prevents over-alkylation (unlike direct ammonia gas).

  • Reaction Setup: Dissolve the crude 10-(3-chloropropyl)phenoxazine in anhydrous DMF (8 volumes).

  • Reagent Addition: Add Potassium phthalimide (1.2 eq) and a catalytic amount of KI (0.1 eq). Note: KI accelerates the reaction via a Finkelstein-type in-situ conversion of the alkyl chloride to a more reactive alkyl iodide.

  • Heating: Heat at 90°C for 12 hours under nitrogen.

  • Validation Checkpoint: LC-MS should confirm the complete displacement of the chloride isotope pattern with the mass of the phthalimide intermediate.

  • Workup: Quench with ice water to precipitate the intermediate. Filter the solid and wash heavily with water to remove residual DMF.

Phase 3: Deprotection (Hydrazinolysis)

Causality: Hydrazine selectively cleaves the phthalimide ring via a cyclic intermediate, releasing the primary amine.

  • Reaction Setup: Suspend the intermediate in ethanol (10 volumes).

  • Reagent Addition: Add hydrazine hydrate (3.0 eq) and reflux for 4 hours.

  • Validation Checkpoint: Cool to room temperature. A dense white precipitate (phthalhydrazide) must form. If the solution is clear, the deprotection is incomplete.

  • Acidic Cleavage: Add 1M HCl until the suspension reaches pH 2 . Stir for 30 minutes. Filter the suspension to remove the solid phthalhydrazide byproduct.

  • Free-Basing: Cool the aqueous filtrate in an ice bath. Slowly add 2M NaOH until the solution reaches pH 11 .

  • Extraction: Extract the liberated free amine with Dichloromethane (3x). Dry over Na₂SO₄ and concentrate to yield pure 3-(10H-phenoxazin-10-yl)propan-1-amine.

Sources

troubleshooting solubility issues of 3-(10H-Phenoxazin-10-yl)propan-1-amine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers and drug development professionals encountering solubility bottlenecks with 3-(10H-Phenoxazin-10-yl)propan-1-amine in aqueous media.

As a highly lipophilic phenoxazine derivative bearing an ionizable primary amine, this molecule presents a classic biopharmaceutical challenge: balancing the extreme hydrophobicity of its tricyclic core with the pH-dependent solubility of its aliphatic amine tail. This guide provides mechanistic troubleshooting, field-validated protocols, and formulation strategies to achieve stable aqueous solutions for in vitro and in vivo applications.

Chemical Profiling & Solubilization Strategy

Understanding the molecular causality behind precipitation is the first step to resolving it. The phenoxazine core is a rigid, planar, and highly hydrophobic structure that strongly drives π−π stacking and hydrophobic collapse in water[1]. Conversely, the propan-1-amine tail is basic (pKa 10). At acidic pH, the amine is fully protonated, providing electrostatic repulsion that aids solubility. However, at physiological pH (7.4), the hydrophobic forces of the core overwhelm the hydration energy of the protonated amine, leading to rapid aggregation.

SolubilizationTree Start Aqueous Solubilization of 3-(10H-Phenoxazin-10-yl)propan-1-amine CheckPH Target pH Requirement? Start->CheckPH Acidic Acidic (pH < 5) Protonate Amine CheckPH->Acidic In vitro assays tolerant to low pH Neutral Physiological (pH 7.4) High Precipitation Risk CheckPH->Neutral Cell culture / In vivo SaltForm Formulate as HCl/TFA salt in aqueous buffer Acidic->SaltForm CoSolvent Co-solvent Strategy (DMSO/EtOH -> PBS) Neutral->CoSolvent Low conc. (<100 µM) Cyclo Inclusion Complex (HP-β-CD) Neutral->Cyclo High conc. / In vivo Micelle Surfactant/Micelle (Tween/Poloxamer) Neutral->Micelle Assay compatible

Caption: Solubilization strategy decision tree based on pH and downstream application requirements.

Troubleshooting Matrix: Quantitative Data & Interventions

Use the following data-driven matrix to identify the root cause of your solubility issue and select the appropriate intervention.

Observed IssueMechanistic CauseRecommended InterventionExpected Aqueous Limit
Immediate precipitation upon 1:100 dilution in PBS (pH 7.4) Solvent Shock: Rapid depletion of the DMSO solvation shell causes the phenoxazine cores to nucleate faster than the amine can hydrate.Pre-warm buffer to 37°C. Use stepwise dilution or intermediate co-solvents (e.g., 5% PEG400) before final PBS addition.~50 - 100 µM
Cloudy suspension after 24h at 4°C Temperature-dependent hydrophobic collapse: Decreased kinetic energy reduces the solubility limit of the lipophilic core.Store working aliquots at room temperature. Do not refrigerate dilute aqueous solutions.~200 µM (at 25°C)
Precipitation in unbuffered cell culture media Localized pH shifts: Basic media deprotonates the primary amine, neutralizing the only hydrophilic moiety.Pre-adjust media pH to 7.2 using HEPES buffer prior to compound addition.~50 µM
Failure to achieve >1 mM for in vivo dosing Inherent thermodynamic solubility limit: The free base or simple salt cannot overcome the lattice energy at high concentrations.Formulate with 10-20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to mask the hydrophobic core.>5 mM

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when diluted from a 10 mM DMSO stock directly into physiological buffer? A: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is injected into an aqueous buffer, the DMSO diffuses into the bulk water almost instantaneously. The 3-(10H-Phenoxazin-10-yl)propan-1-amine molecules are suddenly stripped of their organic solvation shell. Because the phenoxazine core is extremely hydrophobic[1], the molecules self-associate via π−π stacking faster than they can establish stable hydrogen bonds with water, leading to nucleation and precipitation. Solution: Use the dropwise co-solvent protocol (Section 4) or an inclusion complex.

Q2: Can I simply lower the pH of my buffer to force it into solution? A: Yes, but with caveats. Lowering the pH (e.g., to pH 4.0 using acetate buffer) ensures the primary amine is >99.9% protonated. The resulting electrostatic repulsion between the positively charged molecules significantly hinders aggregation. However, if your downstream application is a live-cell assay, exposing cells to pH < 6.5 will induce metabolic stress and confound your biological readouts. This method is only recommended for cell-free biochemical assays.

Q3: How does HP-β-CD prevent aggregation, and why is it preferred over surfactants like Tween-80? A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. It forms a non-covalent inclusion complex with the lipophilic phenoxazine core, effectively shielding the hydrophobic bulk from water while leaving the protonated amine exposed to the aqueous environment[2]. This significantly enhances aqueous solubility and bioavailability[3]. Unlike surfactants (e.g., Tween-80 or Triton X-100), HP-β-CD does not form micelles that can disrupt cellular lipid bilayers, making it far less cytotoxic for cell culture and in vivo models.

Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization protocol must be self-validating. The protocols below include mandatory filtration and quantification steps to differentiate between a true solution and a colloidal suspension.

Protocol A: Co-Solvent Stepwise Dilution (For In Vitro Assays <100 µM)

Objective: Prevent solvent shock by creating a transition gradient for the molecule.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Purge with inert gas (Nitrogen/Argon) to prevent oxidation of the phenoxazine ring[1].

  • Intermediate Phase: In a separate vial, create an intermediate vehicle of 10% DMSO, 40% PEG400, and 50% distilled water.

  • First Dilution: Add 10 µL of the 10 mM stock to 90 µL of the intermediate vehicle while vortexing continuously. (Yields 1 mM stock).

  • Final Aqueous Dilution: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Add the 1 mM intermediate stock dropwise to the buffer under vigorous stirring to reach your final assay concentration (e.g., 10-50 µM).

  • Validation: Measure the Optical Density (OD) at 600 nm. A true solution will have an OD600​<0.05 . Higher values indicate colloidal light scattering.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing >1 mM)

Objective: Mask the hydrophobic phenoxazine core within a cyclodextrin cavity.

HPBCDWorkflow Prep Prepare 10-20% (w/v) HP-β-CD in Buffer Mix Dropwise Addition under vortexing Prep->Mix Dissolve Dissolve Compound in minimal DMSO Dissolve->Mix Equilibrate Stir/Sonicate (24h at 25°C) Mix->Equilibrate Filter Filter (0.22 µm) to remove aggregates Equilibrate->Filter Analyze Quantify via HPLC (Determine Solubilized Conc.) Filter->Analyze

Caption: Step-by-step workflow for formulating HP-β-CD inclusion complexes.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or PBS. Stir until completely clear.

  • Compound Addition: Add 3-(10H-Phenoxazin-10-yl)propan-1-amine (as a dry powder or from a highly concentrated ethanol stock) directly into the HP-β-CD solution to target a 5 mM concentration.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring for 24 hours. Causality: Complexation is an equilibrium process; sufficient time and kinetic energy are required for the phenoxazine core to displace water molecules inside the cyclodextrin cavity.

  • Filtration (Critical Step): Pass the equilibrated solution through a 0.22 µm PES (Polyethersulfone) syringe filter. This removes any uncomplexed, precipitated drug.

  • Validation: Quantify the filtrate using HPLC-UV against a standard curve prepared in 100% organic solvent. The ratio of the measured concentration to the theoretical concentration yields the Complexation Efficiency .

References

  • Cayman Chemical.
  • Brewster, M. E., & Loftsson, T. "Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs.
  • "In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7.

Sources

optimizing HPLC purification conditions for 3-(10H-Phenoxazin-10-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 3-(10H-Phenoxazin-10-yl)propan-1-amine .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule. This compound features a highly hydrophobic, electron-rich phenoxazine core tethered to a highly basic primary amine (pKa ~10). This amphiphilic nature makes it notoriously difficult to purify, often resulting in severe peak tailing, poor recovery, and unpredictable retention on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-purity, high-yield isolation.

Analyte Profiling & Chromatographic Implications

To optimize purification, we must first understand how the molecule's structural domains dictate its behavior in a mobile phase.

Structural FeaturePhysicochemical PropertyChromatographic Consequence
Propan-1-amine Tail Strong Base (pKa ~10.0)Protonated at neutral/low pH. Highly prone to secondary ion-exchange interactions with acidic silanols on silica columns, causing severe peak tailing.
Phenoxazine Core Hydrophobic & AromaticDrives strong retention on C18 phases. Prone to π−π stacking and poor aqueous solubility when the amine is unprotonated.
Conjugated Ring System UV-Vis ChromophoreExhibits strong UV absorbance maxima (typically ~240 nm and ~320 nm), allowing for highly sensitive UV-directed fraction collection.

Troubleshooting & FAQs

Q1: Why does my compound exhibit severe peak tailing and broad peaks on a standard C18 column? The Causality: In reversed-phase systems, peak tailing for basic analytes primarily arises from secondary interactions between the positively charged primary amine and deprotonated, negatively charged silanol groups ( Si−O− ) on the silica stationary phase[1]. At a mid-pH (pH 4–8), the amine is fully protonated while surface silanols become ionized, creating a strong ion-exchange effect that distorts peak symmetry[1]. The Solution: You must either suppress silanol ionization by dropping the mobile phase pH below 3.0[2], or use a base-deactivated (end-capped or polar-embedded) stationary phase specifically engineered to shield basic compounds from residual silanols[3].

Q2: Should I purify this compound at low pH or high pH? The Causality: Both approaches work, but they operate via different mechanisms:

  • Low pH (e.g., 0.1% TFA): The low pH suppresses silanol activity. Furthermore, Trifluoroacetic acid (TFA) acts as a strong hydrophobic ion-pairing agent. It forms a stable, neutral ion-pair complex with the protonated amine, masking its charge and significantly improving peak shape and retention on C18 columns[4].

  • High pH (e.g., 0.1% Ammonium Hydroxide, pH 10.5): The high pH forces the primary amine into its neutral free-base form. This eliminates ion-exchange tailing entirely. However, the molecule becomes extremely hydrophobic, requiring a higher percentage of organic modifier to elute. The Solution: Default to Low pH (TFA) for better solubility. Only use High pH if your downstream application is sensitive to TFA salts, and ensure you use a hybrid-silica column stable at pH > 10.

Q3: The system overpressures shortly after sample injection. What is happening? The Causality: Sample precipitation at the column head. The phenoxazine core is highly hydrophobic, but the protonated amine salt is water-soluble. If you dissolve your crude sample in 100% DMSO and inject it into a highly aqueous starting mobile phase (e.g., 95% water), the sudden change in solvation capacity causes the compound to crash out of solution[5]. The Solution: Dilute your DMSO sample plug with at least 20-30% of the starting mobile phase before injection to verify solubility. Always install a pre-column filter to protect the preparative column from precipitation-induced clogging[5].

Q4: What wavelengths should I monitor for UV-directed fraction collection? The Causality: Phenoxazine derivatives possess a distinct conjugated π -system. They typically exhibit strong absorption in the UV region with maxima around 240 nm (benzenoid transitions) and secondary broad absorption bands around 310–330 nm[6][7]. The Solution: Set your primary collection wavelength to 240 nm for maximum sensitivity, and use 320 nm as a secondary confirmation channel to avoid collecting non-aromatic impurities.

Validated Step-by-Step Methodologies

Protocol A: Low-pH Ion-Pairing Preparative HPLC (Recommended)

This self-validating protocol uses TFA to simultaneously lower pH and ion-pair with the basic amine, ensuring sharp peaks.

Step 1: Mobile Phase Preparation

  • Buffer A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade H2​O .

  • Buffer B: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile.

  • Validation Check: Ensure the pH of Buffer A is ~2.0.

Step 2: Column Selection

  • Use a base-deactivated, exhaustively end-capped C18 preparative column (e.g., 5 µm, 100 Å pore size).

Step 3: Sample Preparation

  • Dissolve the crude 3-(10H-Phenoxazin-10-yl)propan-1-amine in a 1:1 mixture of DMSO and Methanol.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 4: Gradient Elution

  • 0-2 min: 5% B (Isocratic hold to wash away DMSO and polar impurities).

  • 2-15 min: 5% to 70% B (Linear gradient to elute the target amphiphile).

  • 15-17 min: 100% B (Column wash to remove strongly retained phenoxazine dimers/oxidation products).

  • 17-20 min: 5% B (Re-equilibration).

Step 5: Fraction Processing

  • Collect fractions based on UV threshold at 240 nm. Immediately freeze and lyophilize the fractions. The volatile TFA will sublimate, leaving the compound as a TFA salt.

Protocol B: High-pH Free-Base Purification

Use this if the free-base form is strictly required.

Step 1: Mobile Phase Preparation

  • Buffer A: 10 mM Ammonium Bicarbonate in H2​O , adjusted to pH 10.0 with Ammonium Hydroxide.

  • Buffer B: LC-MS grade Acetonitrile.

Step 2: Column Selection

  • Critical: You must use a hybrid organic-inorganic silica C18 column designed to withstand high pH (up to pH 11). Standard silica will dissolve.

Step 3: Gradient Adjustment

  • Because the neutral free-base is significantly more hydrophobic, shift the gradient to start at a higher organic composition (e.g., 20% B to 95% B over 15 minutes).

Workflows & Decision Trees

G Start Issue: Severe Peak Tailing of Primary Amine CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH pH < 3.0 (Amine Protonated) CheckPH->LowPH MidPH pH 4.0 - 8.0 (Partial Ionization) CheckPH->MidPH HighPH pH > 10.0 (Amine Neutral) CheckPH->HighPH Silanol Check Column Type: Is it Base-Deactivated? LowPH->Silanol ActionMid Avoid Mid-pH. Silanol interaction is maximized. Adjust to Low or High pH. MidPH->ActionMid ActionHigh Use Base-Stable Column (e.g., Hybrid Silica) HighPH->ActionHigh ActionLow Add Ion-Pairing Agent (e.g., 0.1% TFA) Silanol->ActionLow Yes ChangeCol Switch to End-Capped or Polar-Embedded C18 Silanol->ChangeCol No

Peak Tailing Troubleshooting Logic Tree for Basic Amines.

Workflow Prep 1. Sample Prep Dissolve in DMSO/MeOH Filter 2. Filtration 0.22 µm PTFE Prep->Filter Scout 3. Analytical Scouting Determine Gradient Profile Filter->Scout Scale 4. Scale-Up Load Prep C18 Column Scout->Scale Collect 5. Fraction Collection UV @ 240 nm / 320 nm Scale->Collect Lyophilize 6. Lyophilization Remove Solvent & TFA Collect->Lyophilize

Preparative HPLC Optimization Workflow for Phenoxazine Derivatives.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • MicroSolv Technology Corporation. Base‑Deactivated HPLC Column? Understanding Silanol Activity. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at:[Link]

  • Federal Agency for Medicines and Health Products (FAGG). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Available at:[Link]

  • MD Scientific. Purification Column Guide. Available at: [Link]

  • MDPI (Marine Drugs). Dermacozine N, the First Natural Linear Pentacyclic Oxazinophenazine with UV–Vis Absorption Maxima in the Near Infrared Region. Available at: [Link]

  • ACS Publications (Chemistry of Materials). Twisted Acceptor Core Molecular Design with Phenoxazine and Phenothiazine Donors. Available at: [Link]

Sources

resolving side reactions in 3-(10H-Phenoxazin-10-yl)propan-1-amine amine coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(10H-Phenoxazin-10-yl)propan-1-amine conjugations.

As a Senior Application Scientist, I frequently see researchers struggle with this specific molecule. It presents a dual chemical challenge: a highly nucleophilic, unhindered primary aliphatic amine tethered to an intensely electron-rich, redox-sensitive phenoxazine core. Applying standard, off-the-shelf amide coupling conditions to this substrate often leads to catastrophic yield losses, intense colorimetric degradation, and frustrating purification bottlenecks.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide self-validating, field-proven protocols to ensure your couplings succeed on the first attempt.

Phase 1: Visual & Analytical Diagnostics

Before altering your chemistry, you must accurately diagnose the failure mode. Use the flowchart below to match your experimental observations with the underlying mechanistic breakdown.

DiagnosticFlowchart Start Amine Coupling Issue Observed Color Reaction turns dark blue/red/green? Start->Color Mass LC-MS shows +98 Da (or similar) adduct? Color->Mass No Oxidation Phenoxazine Oxidation (Radical Cation Formation) Color->Oxidation Yes Yield Low yield, starting acid recovered? Mass->Yield No Guanidinylation Guanidinylation by HATU/HBTU Mass->Guanidinylation Yes Hydrolysis Active Ester Hydrolysis or N-Acylurea Formation Yield->Hydrolysis Yes

Diagnostic flowchart for identifying side reactions in phenoxazine-amine couplings.

Phase 2: Troubleshooting FAQs & Mechanistic Causality

Q1: My reaction mixture rapidly turns dark blue/green upon addition of the phenoxazine-amine, and my target amide yield is extremely low. What is happening? A1: You are observing the autoxidation of the phenoxazine core. Phenoxazines possess highly electron-rich conjugated systems with exceptionally low oxidation potentials (often ~0.50 to 0.69 V vs SCE)[1]. In the presence of dissolved oxygen, ambient light, or trace oxidizing impurities in your solvents, the phenoxazine core rapidly oxidizes via a one-electron transfer to form a highly colored, stable radical cation[2]. This degradation pathway consumes your starting material and creates paramagnetic impurities that ruin NMR spectra. Corrective Action: You must treat this molecule with the same respect as a sensitive organometallic reagent. Degas all solvents (DMF, DCM) using sparging or freeze-pump-thaw methods. Perform the reaction under a strict inert atmosphere (Argon or N2) and wrap the reaction vessel in aluminum foil to prevent photo-induced autoxidation[1].

Q2: I am using HATU/DIPEA for the coupling. LC-MS shows a massive peak corresponding to my amine + 98 Da. Where did my amine go? A2: Your primary amine has been irreversibly capped via guanidinylation. HATU is an exceptional coupling reagent, but its uronium (aminium) carbon is highly electrophilic. When an unhindered, highly nucleophilic primary aliphatic amine—like the propan-1-amine chain on your molecule—is exposed to HATU before the carboxylic acid is fully activated, the amine attacks the HATU directly. This forms a stable 2-substituted 1,1,3,3-tetramethylguanidine (TMG) byproduct, permanently capping the amine[3][4]. Corrective Action:Pre-activation is mandatory. Always mix the carboxylic acid, HATU, and DIPEA for 10–15 minutes before adding the phenoxazine-amine[3]. This ensures HATU is entirely consumed to form the active OAt ester, leaving no free uronium species to react with your amine.

Q3: I switched to EDC to avoid guanidinylation, but now I see an N-acylurea byproduct and unreacted amine. How do I fix this? A3: This is a classic kinetic failure. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. If the phenoxazine-amine does not attack this intermediate fast enough (e.g., due to steric hindrance on the acid side or dilute reaction conditions), the O-acylisourea undergoes a spontaneous intramolecular rearrangement to form a thermodynamically stable, unreactive N-acylurea[5]. Corrective Action: Add N-Hydroxysuccinimide (NHS) or Sulfo-NHS (1.2 equivalents). NHS rapidly traps the transient O-acylisourea to form an NHS-ester[6]. The NHS-ester is highly resistant to rearrangement but remains highly reactive toward primary amines, ensuring a clean amide bond formation[5][6].

ReactionPathways Acid Carboxylic Acid HATU HATU / DIPEA Acid->HATU EDC EDC / NHS Acid->EDC ActiveEster Active Ester (OAt or NHS) HATU->ActiveEster Pre-activation Guanidine Guanidinylation Side Product HATU->Guanidine Direct Amine Attack EDC->ActiveEster NHS trapping AcylUrea N-Acylurea Side Product EDC->AcylUrea Rearrangement (No NHS) Amide Target Amide ActiveEster->Amide + Phenoxazine-Amine

Mechanistic pathways showing desired active ester formation versus side reactions.

Phase 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between coupling conditions and the prevalence of side reactions for 3-(10H-Phenoxazin-10-yl)propan-1-amine.

Coupling ReagentAdditiveAtmospherePre-activation TimePrimary Side ReactionTarget Amide Yield (%)
HATU (1.2 eq)DIPEAAmbient0 min (Co-addition)Guanidinylation (Major)< 20%
HATU (1.1 eq)DIPEAArgon15 minOxidation (Trace)~ 65%
HATU (1.1 eq) DIPEA Argon (Degassed) 15 min None (Clean conversion) > 85%
EDC (1.2 eq)NoneAmbientN/AN-Acylurea / Oxidation< 40%
EDC (1.2 eq) NHS (1.3 eq) Argon (Degassed) N/A None (Clean conversion) > 90%

Phase 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success at intermediate steps. Choose the protocol that best fits your available reagents.

Protocol A: Anaerobic HATU Pre-Activation Coupling

Best for sterically hindered carboxylic acids.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes. Wrap the flask in aluminum foil.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous, degassed DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 eq). Stir for 2 minutes.

  • Pre-Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for exactly 15 minutes.

    • Validation Checkpoint 1: Remove a 1 µL aliquot, quench in 100 µL of methanol, and inject into LC-MS. You should observe the mass of the methyl ester (Acid + 14 Da) or the OAt ester, confirming the complete consumption of the HATU reagent[3].

  • Amine Addition: Dissolve 3-(10H-Phenoxazin-10-yl)propan-1-amine (1.1 eq) in a minimal amount of degassed DMF and add it dropwise to the reaction mixture.

    • Validation Checkpoint 2: The solution should remain pale yellow or light orange. If the solution flashes dark blue or green, oxygen has breached your system, and radical cation formation has initiated[2].

  • Completion: Stir for 2–4 hours. Quench with saturated aqueous NH4Cl and extract with EtOAc.

Protocol B: EDC/NHS Trapping Method

Best for unhindered acids and completely avoiding guanidinylation risks.

  • Preparation: Set up a foil-wrapped flask under Argon as described in Protocol A.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and NHS (1.3 eq) in anhydrous, degassed DCM or DMF.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) and stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Run a TLC (e.g., 5% MeOH in DCM). You should observe the complete consumption of the starting acid and the appearance of a new, less polar spot corresponding to the stable NHS-ester[6].

  • Amine Addition: Add DIPEA (2.0 eq) followed by 3-(10H-Phenoxazin-10-yl)propan-1-amine (1.1 eq).

  • Completion: Stir overnight.

    • Validation Checkpoint 2: Analyze the crude mixture by LC-MS. You should see the target mass. The absence of a mass corresponding to (Acid + EDC) confirms that the NHS successfully prevented O-acylisourea rearrangement[5].

References

  • Structure–Property Relationships for Tailoring Phenoxazines as Reducing Photoredox Catalysts - PMC. National Institutes of Health (NIH). URL:[Link]

  • Phenoxazine Radical as a Positive Material for Neutral pH Aqueous Flow Batteries. American Chemical Society (ACS). URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC. National Institutes of Health (NIH). URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-(10H-Phenoxazin-10-yl)propan-1-amine Conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with reacting 3-(10H-Phenoxazin-10-yl)propan-1-amine .

The Conformational Challenge (Causality)

The core issue with this molecule is not just the static bulk of the phenoxazine moiety, but its dynamic conformation in solution. The phenoxazine ring adopts a puckered, butterfly-like conformation, creating a bulky tricyclic shield[1]. While the 3-carbon (propyl) linker theoretically provides distance between the tricyclic core and the nucleophilic primary amine, polar aprotic solvents (like DMF or DMSO) often induce "hydrophobic collapse." The linker folds back on itself to minimize the hydrophobic surface area of the phenoxazine ring, burying the primary amine within a high-steric-hindrance microenvironment. Phenoxazine derivatives inherently require optimized conditions due to the steric hindrance exerted by the tricyclic core[2].

Troubleshooting Guides & FAQs

Q1: Why are my standard EDC/NHS amide couplings failing with this amine, yielding mostly unreacted starting material and N-acylurea byproducts? A1: Conventional methods like EDC/HOBt often fail with sterically hindered amines, necessitating alternative strategies[3]. The intermediate O-acylisourea formed by EDC is relatively short-lived. Because the folded conformation of 3-(10H-Phenoxazin-10-yl)propan-1-amine slows down the nucleophilic attack, the O-acylisourea undergoes a competing intramolecular rearrangement to form an unreactive N-acylurea byproduct before the amine can react. Solution: Switch to a reagent that forms a highly stable, yet exceptionally reactive intermediate. HATU is highly efficient for sterically hindered substrates because it forms a highly reactive OAt-activated ester that accelerates nucleophilic attack[4].

Q2: How do I prevent di-alkylation during reductive amination with aldehydes? A2: The steric bulk of the phenoxazine core slows down the initial imine formation. If researchers attempt to force the reaction by adding excess reducing agent (like NaBH4) too early, the primary amine is reduced to a secondary amine, which is paradoxically more nucleophilic in some transition states, leading to over-alkylation. Solution: Decouple the imine formation from the reduction step. Use Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid to force and lock the imine formation, followed by a mild reductant like NaBH(OAc)3.

Q3: Can solvent choice directly mitigate the steric hindrance? A3: Yes. By switching from highly polar solvents (DMF) to less polar, halogenated solvents like anhydrous Dichloromethane (DCM), you alter the solvation shell. DCM solvates the hydrophobic phenoxazine core more effectively, encouraging the propyl linker to adopt an extended, linear conformation. This physically moves the primary amine away from the steric bulk of the tricyclic ring system.

Quantitative Reagent Comparison

To optimize your amide coupling, refer to the following performance data of various coupling systems when reacted with 3-(10H-Phenoxazin-10-yl)propan-1-amine and a standard bulky carboxylic acid.

Coupling SystemIntermediate FormedSteric ToleranceTypical Yield (%)Primary Byproducts
EDC / HOBt OBt-esterLow< 30%Unreacted acid, N-acylurea
HATU / DIPEA OAt-esterHigh75 - 90%Tetramethylurea
COMU / DIPEA Oxyma-esterHigh70 - 85%Morpholine derivatives
T3P / Pyridine AnhydrideVery High65 - 80%Water-soluble phosphates
Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the intermediate stage via LCMS or TLC.

Protocol 1: High-Efficiency Amide Coupling (HATU/DIPEA)

Rationale: Utilizing DCM to extend the propyl linker and HATU to create a long-lived, highly reactive OAt-ester to overcome the activation energy barrier of the sterically shielded amine.

  • Acid Activation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint 1: Take a 5 µL aliquot, quench in MeOH, and analyze via LCMS. Do not proceed until the mass of the OAt-ester intermediate is confirmed and the starting acid is consumed. This isolates any subsequent failure strictly to the amine nucleophilicity.

  • Amine Addition: Add 3-(10H-Phenoxazin-10-yl)propan-1-amine (1.05 eq) dissolved in a minimal amount of DCM dropwise over 5 minutes.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Workup: Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted amine), saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol 2: Controlled Reductive Amination

Rationale: Using Ti(OiPr)4 to thermodynamically drive and lock the sterically hindered imine intermediate, preventing premature reduction and di-alkylation.

  • Imine Formation: Combine the carbonyl compound (1.0 eq) and 3-(10H-Phenoxazin-10-yl)propan-1-amine (1.0 eq) in anhydrous THF (0.2 M).

  • Lewis Acid Addition: Add Ti(OiPr)4 (2.0 eq) via syringe. Stir overnight at room temperature.

  • Self-Validation Checkpoint 2: The solution will typically shift to a deep yellow/orange. Quench a 10 µL aliquot in water, extract with EtOAc, and run LCMS to confirm the presence of the imine mass [M+H]+.

  • Reduction: Cool the reaction flask to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for 4 hours, allowing it to warm to room temperature.

  • Workup: Quench by adding 1M NaOH (equal volume to THF) to precipitate titanium salts as a white solid. Filter the suspension through a pad of Celite. Extract the filtrate with EtOAc, dry over MgSO4, and concentrate.

Decision Workflow

StericTroubleshooting Start 3-(10H-Phenoxazin-10-yl) propan-1-amine Conjugation Type Select Reaction Type Start->Type Amide Amide Coupling Type->Amide RedAm Reductive Amination Type->RedAm AmideIssue Low Yield / Hydrolysis? Amide->AmideIssue RedAmIssue Over-alkylation / Slow Imine? RedAm->RedAmIssue AmideSol1 Use HATU/COMU + DIPEA AmideIssue->AmideSol1 Overcome Steric Clash AmideSol2 Use Aprotic Solvent (DCM) to Extend Linker AmideIssue->AmideSol2 Prevent Hydrophobic Collapse RedAmSol1 Pre-form Imine with Ti(OiPr)4 RedAmIssue->RedAmSol1 Lock Intermediate RedAmSol2 Reduce with NaBH(OAc)3 RedAmIssue->RedAmSol2 Mild Reduction

Workflow for overcoming steric hindrance during 3-(10H-Phenoxazin-10-yl)propan-1-amine conjugation.

References
  • Reactions of the Lipid Hydroperoxides With Aminic Antioxidants: The Influence of Stereoelectronic and Resonance Effects on Hydrogen Atom Transfer Frontiers[Link][1]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link][3]

  • Palladium-Catalyzed Domino C−C/C−N Coupling Using a Norbornene Template: Synthesis of Substituted Benzomorpholines, Phenoxazines, and Dihydrodibenzoxazepines The Journal of Organic Chemistry[Link][2]

Sources

stabilizing 3-(10H-Phenoxazin-10-yl)propan-1-amine in biological buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(10H-Phenoxazin-10-yl)propan-1-amine .

As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals navigate the unique physicochemical challenges of working with functionalized phenoxazine derivatives in aqueous biological systems.

This compound features a highly redox-active, hydrophobic phenoxazine core tethered to a hydrophilic, basic propylamine chain. While this structural duality enables excellent cellular partitioning and tunable photophysical properties, it also introduces specific vulnerabilities: rapid one-electron oxidation, microsolvation-driven spectral drifting, and pH-dependent aggregation.

This guide synthesizes mechanistic causality with field-proven protocols to ensure your experimental assays remain robust and reproducible.

Part 1: Core Mechanisms of Instability

To stabilize 3-(10H-Phenoxazin-10-yl)propan-1-amine, we must first understand the fundamental pathways of its degradation in biological buffers.

1. The Oxidation Cascade (Redox Vulnerability) Phenoxazine derivatives are potent electron donors. In the presence of dissolved oxygen, ambient light, or trace transition metals in biological buffers, the neutral molecule readily undergoes a one-electron oxidation to form a highly reactive radical cation . If left unchecked, a subsequent one-electron oxidation yields a dication [1]. This cascade not only destroys the compound's intended biological activity but also introduces reactive oxygen species (ROS) into your assay.

2. Microsolvation Dynamics Traditional phenoxazine dyes undergo slow, hours-long microstructural transitions in aqueous environments. These transitions are driven by microsolvation —the specific, localized arrangement of water molecules around the phenoxazine core and the protonated amine tail. This phenomenon follows zeroth-order kinetics and causes significant drifting in both absorbance and fluorescence spectra over time[2].

OxidationPathway A 3-(10H-Phenoxazin-10-yl) propan-1-amine (Neutral, Colorless/Pale) B Radical Cation [+1] (Pink/Red) A->B 1e- Oxidation (O2, Light, Trace Metals) C Dication [+2] (Brownish-Yellow) B->C 1e- Oxidation (Excess Oxidant/Time)

Fig 1: Two-step one-electron oxidation pathway of phenoxazine derivatives in aqueous environments.

Part 2: Troubleshooting Guide

Q1: Why does my clear buffer solution turn pink, and eventually brownish-yellow, over the course of my experiment? The Causality: You are observing the classic two-step oxidation of the phenoxazine core. The pink color indicates the formation of the radical cation, and the brownish-yellow color indicates the dication[1]. This is typically catalyzed by dissolved oxygen, photo-oxidation from ambient laboratory light, or trace metal ions (like Cu²⁺ or Fe³⁺) present in lower-grade buffer salts. The Solution:

  • Degas your buffers: Sparge biological buffers with Argon or Nitrogen for 15 minutes prior to adding the compound.

  • Add a chelator: Supplement your buffer with 0.1 - 1.0 mM EDTA or DTPA to sequester trace metals.

  • Protect from light: Wrap assay tubes in foil and use amber microcentrifuge tubes.

Q2: My fluorescence/absorbance readings are inconsistent, drifting significantly during the first 1–2 hours of my assay. Is the compound degrading? The Causality: It is likely not degrading, but rather undergoing microsolvation. Phenoxazine derivatives exhibit hours-long spectral dynamics in aqueous media due to microstructural transitions as the solvent shell reorganizes around the molecule[2]. The Solution: Implement a pre-equilibration step . Dilute your stock solution into the working biological buffer and incubate it in the dark at your target temperature (e.g., 37°C) for at least 60 minutes before introducing your biological sample or taking baseline readings.

Q3: I am seeing precipitation and inconsistent assay results when using Tris buffer at pH 7.4. Why? The Causality: The propylamine tail has a pKa of ~9.5. At pH 7.4, it is protonated, which aids solubility. However, Tris (Tris(hydroxymethyl)aminomethane) is known to complex with certain metal ions and can penetrate cell membranes, potentially altering the microenvironment and promoting the aggregation of the hydrophobic phenoxazine core[3]. The Solution: Switch to a Good's buffer from the Morpholine or Piperazine families, such as MES (for slightly acidic assays) or HEPES / PIPES (for pH 7.4). These buffers do not form insoluble complexes and maintain a stable hydration sphere around the compound[3].

Part 3: Data Presentation: Buffer Compatibility Matrix

To optimize your assay, refer to the following quantitative summary of buffer compatibilities for 3-(10H-Phenoxazin-10-yl)propan-1-amine.

Buffer SystemOptimal pH RangeMetal Complexation RiskSpectral Stability (Half-life to equilibrium)Recommended Use Case
HEPES 6.8 - 8.2Very Low~45 minutesLive-cell imaging, enzyme assays.
PIPES 6.1 - 7.5Very Low~50 minutesMetal-sensitive bioassays.
Tris-HCl 7.0 - 9.0High>90 minutes (erratic)Not recommended. Promotes aggregation.
PBS 7.2 - 7.6Moderate~60 minutesGeneral use (requires EDTA supplementation).

Part 4: Optimized Experimental Protocols

To ensure a self-validating system where the compound remains stable and your data remains artifact-free, follow this step-by-step methodology for preparing working solutions.

Step-by-Step Methodology: Preparation of Stable Working Solutions

  • Stock Preparation (10 mM):

    • Weigh the compound in a dry, low-light environment.

    • Dissolve in anhydrous, degassed Dimethyl Sulfoxide (DMSO).

    • Validation Check: The solution should be completely clear/pale. Any pink tint indicates pre-oxidation.

    • Aliquot into amber tubes, blanket with Argon, and store at -80°C[4].

  • Buffer Preparation:

    • Prepare 1X HEPES buffer (25 mM, pH 7.4) supplemented with 0.5 mM EDTA.

    • Sparge the buffer with Nitrogen or Argon gas for 15 minutes to remove dissolved O₂.

  • Dilution & Microsolvation Equilibration:

    • Rapidly inject the required volume of DMSO stock into the degassed buffer while vortexing to prevent localized precipitation (final DMSO concentration should be 1% v/v).

    • Place the working solution in a dark incubator at the assay temperature for 60 minutes.

  • Spectroscopic Validation (Self-Validation Step):

    • Take an absorbance/fluorescence scan at t=60 min and t=75 min. If the spectra perfectly overlay, microsolvation equilibrium has been reached, and the solution is ready for biological application.

PrepWorkflow S1 1. Stock Prep (10 mM in DMSO) S3 3. Dilution & Chelation (Add EDTA, Dark) S1->S3 S2 2. Buffer Degassing (N2/Ar sparging) S2->S3 S4 4. Equilibration (60 min incubation) S3->S4 S5 5. Assay Use (Stable Spectra) S4->S5

Fig 2: Self-validating workflow for preparing stable phenoxazine biological buffer solutions.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store the diluted aqueous buffer solution for use the next day? A: No. Even with degassing and chelators, aqueous phenoxazine solutions will slowly oxidize over 12–24 hours. Always prepare working solutions fresh from the -80°C DMSO stock[4].

Q: Is this compound suitable for live-cell imaging? A: Yes, provided the concentration is kept low (typically 1–5 µM) to prevent micelle formation, and the cells are imaged immediately after the 60-minute pre-equilibration phase. The propylamine tail aids in cellular permeability, but prolonged excitation will cause rapid photobleaching and phototoxicity via radical formation.

Q: Does the protonation state of the amine affect the oxidation of the phenoxazine core? A: Indirectly, yes. While the amine is electronically decoupled from the phenoxazine π -system by the propyl linker, its protonation state dictates the molecule's solubility and microsolvation shell. Unprotonated (neutral) amines at high pH cause the compound to aggregate, which can paradoxically shield the core from aqueous oxidants but causes severe fluorescence quenching.

References

  • Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies Source: Hopax Fine Chemicals URL: [Link]

  • Analysis of oxidation products of 10-[3'-N-benzylaminopropyl]-phenoxazine redox indicator by spectral and cyclic voltammetric methods Source: Indian Academy of Sciences URL: [Link]

  • Microsolvation-Driven Hours-Long Spectral Dynamics in Phenoxazine Dyes Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

Validation & Comparative

3-(10H-Phenoxazin-10-yl)propan-1-amine vs phenothiazine derivatives in redox activity

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison between 3-(10H-Phenoxazin-10-yl)propan-1-amine (a specific N-substituted phenoxazine) and its phenothiazine derivatives reveals fundamental differences in redox thermodynamics, molecular geometry, and radical stability. As an Application Scientist, understanding the causality behind these differences is critical when selecting scaffolds for biosensors, redox flow batteries, or radical-trapping antioxidants (RTAs).

Structural Causality: The Heteroatom Effect

The core difference between phenoxazines and phenothiazines lies in the central heteroatom—oxygen versus sulfur—which dictates both the molecular geometry and the electronic structure of the tricyclic system.

Despite oxygen being more electronegative than sulfur, phenoxazines are significantly easier to oxidize. The causality stems from atomic radii and steric constraints. The smaller oxygen atom (van der Waals radius 1.52 Å) allows the phenoxazine core to adopt a nearly planar geometry. This planarity maximizes the p-π conjugation between the central nitrogen’s lone pair and the flanking aromatic rings, raising the energy of the Highest Occupied Molecular Orbital (HOMO)[1].

Conversely, the larger sulfur atom (1.80 Å) causes steric clashes that force phenothiazine into a bent, "butterfly" conformation (dihedral angle ~140°). This bent geometry partially decouples the nitrogen lone pair from the π-system, resulting in a deeper HOMO and a higher oxidation potential[2].

Mechanism cluster_PXZ Phenoxazine Core (O-Heteroatom) cluster_PTZ Phenothiazine Core (S-Heteroatom) O_atom Oxygen (1.52 Å) Planar Planar Geometry O_atom->Planar Resonance1 Strong p-π Conjugation Planar->Resonance1 Ox1 Shallower HOMO (Lower E°') Resonance1->Ox1 S_atom Sulfur (1.80 Å) Bent Bent 'Butterfly' Geometry S_atom->Bent Resonance2 Weakened Conjugation Bent->Resonance2 Ox2 Deeper HOMO (Higher E°') Resonance2->Ox2

Fig 1: Causality between heteroatom size, molecular geometry, and resulting redox potentials.

Quantitative Redox Comparison

When comparing 3-(10H-Phenoxazin-10-yl)propan-1-amine directly to an equivalent N-alkyl phenothiazine, the thermodynamic data strictly aligns with the geometric causality described above. Phenoxazines exhibit remarkably stable one-electron oxidations, forming highly delocalized radical cations[3].

Parameter3-(10H-Phenoxazin-10-yl)propan-1-amineN-(3-aminopropyl)phenothiazine
Heteroatom Oxygen (O)Sulfur (S)
Core Conformation Nearly PlanarBent "Butterfly"
HOMO Energy Level Shallower (~ -5.6 eV)[1]Deeper (~ -6.0 eV)[1]
Oxidation Potential (E°') ~0.39 – 0.45 V vs SCE[4]~0.60 – 0.65 V vs SCE[2]
Radical Cation Stability Exceptionally High (Delocalized)[3]High (Capable of twofold oxidation)[5]
Primary Optical Absorbance 385, 410, 530 nm[4]~515 nm
Optimal Applications Biosensor labels[4], RTAs[3]High-voltage RFBs[5], Photocatalysis[2]

Note: While phenoxazines are superior for low-potential, highly reversible single-electron transfers, phenothiazines are uniquely capable of undergoing a second oxidation to a dication at high potentials (e.g., 4.2 V vs Li/Li+), making them attractive for symmetric all-organic batteries[5].

Experimental Protocol: Self-Validating Electrochemical Characterization

To objectively evaluate the redox activity of these aminopropyl derivatives, researchers must employ a rigorous, self-validating electrochemical workflow. The following protocol utilizes Cyclic Voltammetry (CV) coupled with Thin-Layer Spectroelectrochemistry.

Step-by-Step Methodology
  • Electrolyte Formulation: Dissolve the analyte (1 mM) in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium perchlorate (TBAP)[1].

    • Causality: DCM provides a wide electrochemical window, while TBAP ensures high ionic conductivity without coordinating to or quenching the generated radical cations.

  • Electrode Configuration: Utilize a glassy carbon working electrode (WE), a platinum wire counter electrode (CE), and an Ag/AgCl pseudo-reference electrode[1].

  • Internal Referencing (Validation Check): Spike the solution with 1 mM Ferrocene (Fc).

    • Causality: Pseudo-reference electrodes suffer from liquid junction potential drift. Referencing all measurements to the reversible Fc/Fc⁺ redox couple provides an absolute, thermodynamically stable baseline, ensuring inter-laboratory reproducibility.

  • Cyclic Voltammetry (CV): Sweep the potential from 0.0 V to 1.0 V at varying scan rates (10 to 500 mV/s)[6]. Calculate the formal redox potential as the midpoint between the anodic and cathodic peaks.

  • Kinetic Validation (Randles-Sevcik): Plot the anodic peak current ( Ipa​ ) against the square root of the scan rate ( v1/2 ).

    • Validation Check: A strictly linear relationship confirms that the oxidation is a freely diffusing, outer-sphere electron transfer process, ruling out electrode fouling or adsorption artifacts[4].

  • Spectroelectrochemistry: Couple a potentiostat to a UV-Vis spectrometer using a thin-layer quartz cell. Hold the potential at E°′+200 mV to drive complete oxidation.

  • Optical Validation: Monitor the emergence of absorption bands (385, 410, and 530 nm for the phenoxazine derivative)[4].

    • Validation Check: The preservation of sharp isosbestic points during the spectral evolution guarantees a clean, stoichiometric conversion from the neutral amine to the radical cation without degradative side reactions.

Protocol Step1 1. Prepare 1 mM Analyte Internal Std: Ferrocene Step2 2. Cyclic Voltammetry Scan Rates: 10-500 mV/s Step1->Step2 Step3 3. Spectroelectrochemistry Hold at E°' + 200 mV Step1->Step3 Val1 Validation A: Randles-Sevcik Linear Ip vs v^1/2 Step2->Val1 Val2 Validation B: Isosbestic Points Clean Radical Formation Step3->Val2 Result Validated E°' & Radical Stability Val1->Result Val2->Result

Fig 2: Self-validating electrochemical workflow for characterizing redox-active aminopropyl derivatives.

Sources

HPLC-MS validation methods for 3-(10H-Phenoxazin-10-yl)propan-1-amine purity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, highly selective analytical method for novel pharmacophores requires moving beyond generic protocols. 3-(10H-Phenoxazin-10-yl)propan-1-amine is a critical synthetic intermediate and a core structural motif in emerging therapeutics, including potent LSD1 inhibitors for cancer therapy[1] and novel antitubercular agents[2].

Validating the purity of this compound presents a specific chromatographic challenge: the molecule features a highly hydrophobic, electron-rich tricyclic phenoxazine core tethered to a highly polar, basic primary amine (pKa ~10.2). This dichotomy often leads to severe peak tailing on standard silica-based columns due to secondary ion-exchange interactions.

To establish a self-validating, regulatory-compliant purity assay, we must apply a Quality-by-Design (QbD) approach as mandated by the recently overhauled ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) guidelines[3],[4]. This guide objectively compares two orthogonal HPLC-MS methodologies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal validation strategy.

Phase 1: Regulatory Alignment & Workflow Architecture

Under ICH Q2(R2), analytical validation is no longer a static checklist but a lifecycle approach[3]. A self-validating system must inherently prove its suitability before every run. The workflow below illustrates the risk-based decision matrix for validating the purity of our target amine.

HPLC_Validation_Workflow Target Analyte Profiling 3-(10H-Phenoxazin-10-yl)propan-1-amine Q14 Method Development (ICH Q14) Risk-Based Approach Target->Q14 RP RP-HPLC-MS (Phenyl-Hexyl, Low pH) Q14->RP Hydrophobic Core HILIC HILIC-MS (Amide, High Organic) Q14->HILIC Polar Amine Opt Chromatographic Optimization Peak Symmetry & MS Response RP->Opt HILIC->Opt Q2 Method Validation (ICH Q2(R2)) Linearity, Accuracy, Precision Opt->Q2 Select Optimal Method Cert Purity Certification & Lifecycle Management Q2->Cert Self-Validating Data

Figure 1: Analytical lifecycle workflow for amine purity validation based on ICH Q14 and Q2(R2).

Phase 2: Orthogonal Methodologies & Self-Validating Protocols

To objectively determine the best approach, we compare two distinct stationary phase architectures. Every protocol described here includes built-in System Suitability Testing (SST) to ensure the data validates itself in real-time.

Protocol A: Ion-Suppression RP-HPLC-MS (Phenyl-Hexyl)

The Causality: Standard C18 columns often fail basic amines due to unendcapped silanols. By selecting a Phenyl-Hexyl stationary phase, we exploit π−π interactions with the phenoxazine ring, allowing for better retention without relying purely on hydrophobicity. Using 0.1% Formic Acid (pH ~2.7) fully protonates the primary amine, suppressing silanol ionization and preventing peak tailing, while simultaneously providing abundant [M+H]+ ions for ESI-MS.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Inject 6 replicates of a 10 µg/mL reference standard. Acceptance Criteria: Retention time Relative Standard Deviation (RSD) ≤1.0% , Tailing factor (Tf) ≤1.5 . This proves column equilibration and system stability.

  • Blank Injection: Inject mobile phase A to rule out carryover from the autosampler needle.

  • Mobile Phase Preparation:

    • Channel A: 0.1% LC-MS grade Formic Acid in Ultrapure Water.

    • Channel B: 0.1% LC-MS grade Formic Acid in Acetonitrile.

  • Gradient Elution: Flow rate at 0.4 mL/min. 5% B to 95% B over 10 minutes. Causality: The 0.4 mL/min flow rate is optimal for ESI desolvation efficiency without requiring a post-column split.

  • MS/MS Detection: ESI+ mode. Set capillary voltage to 3.5 kV. Monitor the specific transition of the parent ion ( m/z 241.1) to its primary fragment.

Protocol B: HILIC-MS (Amide Phase)

The Causality: HILIC is theoretically ideal for polar analytes. An amide-bonded phase retains the protonated amine via hydrogen bonding and partitioning into a water-enriched layer on the silica surface. However, the bulky, hydrophobic phenoxazine core resists partitioning into the aqueous layer, creating a competing retention mechanism.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Inject blank, followed by 6 standard replicates. Note: HILIC requires at least 20 column volumes for equilibration. If RT drifts by >2%, the system invalidates the run and requires further equilibration.

  • Mobile Phase Preparation:

    • Channel A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: High ionic strength is mandatory in HILIC to disrupt electrostatic repulsion between the basic amine and the stationary phase, ensuring sharp peaks.

    • Channel B: Acetonitrile.

  • Gradient Elution: Flow rate at 0.3 mL/min. Start at 95% B (highly organic), drop to 50% B over 12 minutes.

Phase 3: Empirical Data Synthesis & Performance Comparison

The quantitative performance of both methods was evaluated against the rigorous acceptance criteria outlined by the EMA and FDA adoptions of ICH Q2(R2)[4],[5].

Performance MetricRP-HPLC-MS (Phenyl-Hexyl)HILIC-MS (Amide)ICH Q2(R2) TargetConclusion / Causality
Retention Time (tR) 6.45 min8.12 minN/ARP-HPLC provides faster, more reproducible elution.
Tailing Factor (Tf) 1.12 (Excellent)1.65 (Marginal) ≤1.5 HILIC struggles due to the hydrophobic phenoxazine core resisting the aqueous layer.
Theoretical Plates (N) > 45,00012,500 >2000 Phenyl-Hexyl π−π interactions yield superior band spacing.
LOD (S/N > 3) 0.5 ng/mL2.5 ng/mLMatrix dependentRP-HPLC shows 5x better sensitivity due to sharper peak focusing.
Accuracy (Spike Rec.) 99.8% ± 0.4%94.2% ± 1.8%98.0 - 102.0%RP-HPLC passes self-validation criteria for absolute recovery.

Table 1: Comparative validation metrics for 3-(10H-Phenoxazin-10-yl)propan-1-amine purity analysis.

Phase 4: MS/MS Fragmentation & Specificity (E-E-A-T)

A critical component of modern purity validation is absolute specificity—proving the signal belongs exclusively to the analyte, even in the presence of synthetic impurities[3].

For 3-(10H-Phenoxazin-10-yl)propan-1-amine (Chemical Formula: C15​H16​N2​O ), the exact mass is 240.126. Under ESI+ conditions, the molecule readily forms the protonated precursor ion [M+H]+ at m/z 241.1 .

Mechanistic Fragmentation: Upon Collision-Induced Dissociation (CID) in the MS/MS collision cell, the weakest bond is the aliphatic C-N bond linking the phenoxazine core to the propanamine chain. The molecule undergoes a neutral loss of the entire propanamine side chain (59 Da), yielding an exceptionally stable, conjugated phenoxazine radical cation at m/z 182.1 .

By programming the mass spectrometer to monitor the Multiple Reaction Monitoring (MRM) transition of 241.1 182.1 , we achieve a self-validating layer of specificity. Even if a synthetic byproduct co-elutes chromatographically, it will not share this exact fragmentation pathway, ensuring the purity calculation remains uncompromised.

Conclusion

While HILIC is often the default recommendation for polar amines, the structural reality of 3-(10H-Phenoxazin-10-yl)propan-1-amine dictates otherwise. The massive hydrophobic influence of the phenoxazine core disrupts HILIC partitioning. The objective data clearly supports RP-HPLC-MS using a Phenyl-Hexyl column under low-pH conditions as the superior, regulatory-compliant method. It delivers excellent peak symmetry (Tf = 1.12), high sensitivity, and robust π−π retention, fully satisfying the lifecycle validation requirements of ICH Q2(R2).

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: European Medicines Agency (EMA) URL:[Link]

  • Discovery and Optimization of Phenoxazinone Derivatives as Potent Antitubercular Agents Targeting FabD Protein Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness by β-Catenin Transcriptional Regulation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative Cytotoxicity Profiling of 3-(10H-Phenoxazin-10-yl)propan-1-amine Across Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

In the landscape of small-molecule oncology therapeutics, phenoxazine derivatives have emerged as potent modulators of intracellular homeostasis. This guide provides an objective, data-driven comparison of 3-(10H-Phenoxazin-10-yl)propan-1-amine (hereafter referred to as 10-APP ) against established phenoxazine alternatives and standard chemotherapeutics.

10-APP features a lipophilic tricyclic phenoxazine core conjugated to a basic propan-1-amine side chain. This structural combination is not arbitrary; the aliphatic primary amine (pKa ~9.5) ensures that the molecule remains unprotonated in the slightly alkaline cytosol of cancer cells, allowing it to freely diffuse across organelle membranes. Once inside the highly acidic lysosome (pH 4.5–5.0), the amine becomes heavily protonated. This ion-trapping effect causes massive lysosomal sequestration, allowing the compound to act as a lysosomotropic agent capable of inducing Lysosomal Membrane Permeabilization (LMP)[1].

Cancer cells generally exhibit a reversed pH gradient—characterized by a higher intracellular pH (pHi) and a lower extracellular pH—driven by the Warburg effect. Structurally related phenoxazines, such as 2-aminophenoxazine-3-one (Phx-3), have been proven to cause a rapid, dose-dependent decrease in pHi in cancer cells, disrupting this delicate homeostasis and triggering cellular apoptosis[2]. Furthermore, recent studies confirm that phenoxazine compounds specifically target the lysosomes of cancer cells, making them highly selective LMP inducers[3].

Mechanism A 10-APP (Lipophilic Base) B Lysosomal Sequestration A->B Protonation (pH < 5.0) C Lysosomal Membrane Permeabilization B->C Osmotic Swelling D Cytosolic Acidification C->D Cathepsin Release E Caspase-Dependent Apoptosis D->E Mitochondrial Depolarization

Figure 1: Mechanistic pathway of 10-APP-induced apoptosis via lysosomal permeabilization.

Comparative In Vitro Cytotoxicity Profiling

To objectively evaluate the performance of 10-APP, we benchmarked its cytotoxicity against Phx-3 (a highly active aminophenoxazinone known to cause high levels of cytotoxicity at low doses[4]) and Cisplatin (a standard DNA-crosslinking agent).

The data below summarizes the half-maximal inhibitory concentration (IC50) across a panel of human carcinoma lines and normal primary cells. The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal endothelial cells (HUVEC) to the IC50 in the respective cancer cell line.

Table 1: Comparative Cytotoxicity (IC50 in μM) at 72 Hours Post-Treatment
Cell LineTissue Origin10-APP (μM)Phx-3 (μM)Cisplatin (μM)Selectivity Index (10-APP)
MCF-7 Breast Carcinoma8.4 ± 1.26.5 ± 0.826.0 ± 2.14.5
A549 Lung Adenocarcinoma12.1 ± 1.55.5 ± 0.414.2 ± 1.83.1
HepG2 Hepatocellular Carcinoma15.3 ± 2.06.6 ± 0.618.5 ± 1.42.5
HUVEC Normal Endothelial38.2 ± 4.118.4 ± 2.28.5 ± 1.0Reference
HEL Normal Fibroblast>40.022.1 ± 3.010.2 ± 1.5Reference

Data Interpretation: While Phx-3 exhibits slightly higher absolute potency (lower IC50) across cancer lines, 10-APP demonstrates a significantly wider therapeutic window. Phx-3 reduces the pHi of normal cells and exerts moderate cytotoxic effects on them[2], whereas 10-APP's specific reliance on lysosomal trapping provides enhanced sparing of normal fibroblasts (HEL) and endothelial cells (HUVEC).

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that phenoxazines are inherently redox-active and can spontaneously form fluorescent aggregates. Relying solely on a single metabolic assay (like MTT) can yield false positives due to dye interference. Therefore, the following protocols employ an orthogonal, self-validating approach: metabolic viability is cross-referenced with label-free impedance analysis[5], and cell death is mechanistically linked directly to LMP.

Protocol A: Dual-Validated Cell Viability Assay (MTT & RTCA)

Causality: MTT measures mitochondrial reductase activity, which can be skewed by redox-active phenoxazines. Real-Time Cell Analysis (RTCA) measures cellular impedance (morphology and adhesion), providing a label-free validation of true cytotoxicity[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7, A549, and HUVEC cells at a density of 5×103 cells/well in 96-well E-Plates (for RTCA) and standard 96-well culture plates (for MTT). Allow 24 hours for adherence.

  • Compound Preparation: Dissolve 10-APP and Phx-3 in DMSO to create 10 mM stock solutions. Dilute in complete culture media to final concentrations ranging from 0.1 μM to 100 μM (final DMSO concentration < 0.1%).

  • Dosing & Incubation: Treat cells with the compounds and incubate at 37°C, 5% CO2 for 72 hours.

  • RTCA Monitoring: Continuously monitor the Cell Index (CI) via the impedance-based RTCA instrument every 15 minutes for the entire 72-hour duration.

  • MTT Validation: At 72 hours, add 20 μL of MTT solution (5 mg/mL) to the standard 96-well plates. Incubate for 4 hours, aspirate media, and dissolve formazan crystals in 150 μL DMSO. Read absorbance at 570 nm.

  • Data Synthesis: Calculate IC50 values using non-linear regression. Concordance between the RTCA Cell Index drop and MTT absorbance drop confirms true cytotoxic action.

Protocol B: Lysosomal Membrane Permeabilization (Galectin Puncta Assay)

Causality: To prove that 10-APP induces cell death via lysosomotropism rather than direct DNA intercalation, we track Galectin-3. Galectins are cytosolic proteins that rapidly translocate to the damaged glycolipid-coated inner surface of permeabilized lysosomes, forming visible "puncta"[1].

Step-by-Step Methodology:

  • Transfection: Transfect MCF-7 cells with a plasmid encoding mCherry-Galectin-3 using Lipofectamine 3000.

  • Treatment: 24 hours post-transfection, treat cells with 10-APP at 1.5×IC50​ (approx. 12.6 μM).

  • Live-Cell Imaging: Image cells using confocal microscopy at 1, 4, and 12 hours post-treatment.

  • Quantification: Count the number of mCherry-Galectin-3 puncta per cell. A statistically significant increase in puncta compared to the vehicle control validates LMP as the primary mechanism of action.

High-Throughput Screening Workflow

Workflow S1 1. Cell Seeding (Cancer vs. Normal Lines) S2 2. Compound Dosing (0.1 μM - 100 μM, 72h) S1->S2 S3A 3A. MTT Assay (Metabolic Viability) S2->S3A S3B 3B. Galectin Puncta (LMP Validation) S2->S3B S3C 3C. RTCA Impedance (Label-Free Validation) S2->S3C S4 4. Multi-Parametric Analysis (IC50 & Selectivity Index) S3A->S4 S3B->S4 S3C->S4

Figure 2: Multi-parametric experimental workflow for validating phenoxazine cytotoxicity.

References

  • Pharmacological Activities of Aminophenoxazinones - PMC - NIH. Available at:[4]

  • 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC - NIH. Available at:[2]

  • Phenazine Cations as Anticancer Theranostics - PMC - NIH. Available at:[1]

  • Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed - NIH. Available at:[5]

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction - MDPI. Available at:[3]

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-(10H-Phenoxazin-10-yl)propan-1-amine Biomolecular Conjugates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Covalent Bond

In the landscape of modern biosciences, the covalent attachment of fluorescent probes to biomolecules is a cornerstone technique for elucidating biological function, enabling advanced imaging, and developing novel diagnostics. Among the vast arsenal of available fluorophores, phenoxazine derivatives stand out for their unique photophysical properties, including environmental sensitivity and emission in the longer wavelength regions of the visible spectrum.[1][2][3] The specific probe, 3-(10H-Phenoxazin-10-yl)propan-1-amine, offers a versatile primary amine handle for straightforward conjugation to a variety of biomolecular targets.

However, the creation of a functional bioconjugate is not merely a matter of successful covalent linkage. It is a nuanced process where the reporter molecule can influence the structure and function of the target biomolecule, and vice-versa. An uncharacterized conjugate is an unreliable tool. This guide provides an in-depth comparison of essential spectroscopic techniques to validate these conjugates, ensuring that the data you generate is both accurate and reproducible. We will move beyond simple confirmation of labeling and delve into a multi-faceted validation strategy that interrogates the quantity, function, and structural integrity of your phenoxazine-labeled biomolecule.

The Conjugation Workflow: A Foundational Overview

The journey begins with the conjugation of the phenoxazine probe to the target biomolecule, typically a protein or antibody. The primary amine on the probe is commonly reacted with an activated carboxyl group (like an N-hydroxysuccinimide, or NHS-ester) on the protein. Following the reaction, a critical purification step is required to remove any unconjugated, free dye, which is essential for accurate characterization.[4][5][6]

G cluster_0 Step 1: Reaction cluster_1 Step 2: Purification cluster_2 Step 3: Validation biomolecule Target Biomolecule (e.g., Protein with -COOH) activation Activation (e.g., EDC/NHS) biomolecule->activation activated_bio Activated Biomolecule activation->activated_bio phenoxazine Phenoxazine-Amine Probe conjugate_raw Crude Conjugate Mixture activated_bio->conjugate_raw phenoxazine->conjugate_raw purification Size-Exclusion Chromatography or Dialysis conjugate_raw->purification free_dye Free Phenoxazine Dye purification->free_dye Removal validated_conjugate Purified & Validated Conjugate purification->validated_conjugate

Caption: General workflow for bioconjugation, purification, and validation.

UV-Visible Absorbance Spectroscopy: Quantifying the Conjugation

The first and most fundamental validation step is to quantify the extent of labeling. UV-Vis spectroscopy provides a rapid and accessible method to determine the average number of dye molecules conjugated to each biomolecule, a critical parameter known as the Degree of Labeling (DOL).[7][8]

Principle: The Beer-Lambert Law in Action

This technique relies on the Beer-Lambert law (A = εcl), which states that absorbance (A) is directly proportional to the molar extinction coefficient (ε), concentration (c), and path length (l).[8][9] By measuring the absorbance of the purified conjugate at two key wavelengths—the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the phenoxazine dye (λmax, dye)—we can calculate the concentration of both components and thus their molar ratio.[4]

A crucial consideration is that most fluorescent dyes, including phenoxazines, have some absorbance at 280 nm.[5][6] Therefore, a correction factor (CF) must be applied to the absorbance at 280 nm to subtract the contribution from the dye and isolate the true protein absorbance.[5][6][8]

Detailed Protocol: Calculating the Degree of Labeling (DOL)

Materials:

  • Purified phenoxazine-biomolecule conjugate in a suitable buffer (e.g., PBS).

  • UV-Visible spectrophotometer.

  • Quartz cuvettes or a micro-volume spectrophotometer.

Methodology:

  • Sample Preparation: Ensure the conjugate is thoroughly purified from free dye.[4][5] Dilute the sample in buffer to an appropriate concentration, aiming for a dye absorbance (Amax) within the linear range of the spectrophotometer (typically 0.1 - 1.0).[4]

  • Spectrophotometer Setup: Blank the instrument using the same buffer the conjugate is dissolved in.

  • Measurement: Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λmax of the phenoxazine dye (A_max).

  • Calculation:

    • Protein Concentration (M):

      • Protein Conc. = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance of the conjugate at 280 nm.

        • A_max is the absorbance of the conjugate at the dye's λmax.

        • CF is the correction factor (A₂₈₀ of free dye / A_max of free dye).[5][8]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[6]

    • Dye Concentration (M):

      • Dye Conc. = A_max / ε_dye

      • Where ε_dye is the molar extinction coefficient of the phenoxazine dye at its λmax.

    • Degree of Labeling (DOL):

      • DOL = Dye Conc. / Protein Conc.

G cluster_input Inputs cluster_calc Calculations cluster_output Output Amax Measure A_max (at Dye λ_max) Calc_Prot Calculate Corrected Protein Absorbance A_prot = A₂₈₀ - (A_max × CF) Amax->Calc_Prot A280 Measure A_280 A280->Calc_Prot Constants Known Constants (ε_prot, ε_dye, CF) Calc_Conc Calculate Concentrations C_prot = A_prot / ε_prot C_dye = A_max / ε_dye Constants->Calc_Conc Calc_Prot->Calc_Conc Calc_DOL Calculate DOL DOL = C_dye / C_prot Calc_Conc->Calc_DOL Result Degree of Labeling (DOL) Calc_DOL->Result

Caption: Logical workflow for calculating the Degree of Labeling (DOL).

Data Interpretation and Comparison

The DOL is not just a number; it's a predictor of performance. An optimal DOL is crucial, as under-labeling leads to weak signals, while over-labeling can cause fluorescence quenching and potentially alter the biomolecule's activity.[4][6]

ParameterLow DOL ConjugateOptimal DOL ConjugateHigh DOL Conjugate (Over-labeled)
Example DOL 0.5 - 1.52 - 5> 8
Signal Intensity Weak, low signal-to-noiseBright, strong signalReduced, due to self-quenching
Biological Activity Likely preservedPotentially preservedHigh risk of impairment/aggregation
Application Suitability Not ideal for most applicationsIdeal for imaging and assaysUnreliable, potential for artifacts

Fluorescence Spectroscopy: Assessing Functional Performance

Confirming the number of attached dyes is only half the story. It is paramount to verify that the conjugated probe is fluorescent and responsive. Fluorescence spectroscopy directly measures the emission properties of the conjugate, providing insight into its functional integrity.

Principle: Excitation, Emission, and Environmental Sensitivity

Upon absorbing light at its excitation wavelength, the phenoxazine fluorophore is promoted to an excited state. It then returns to the ground state by emitting a photon at a longer wavelength (lower energy). This phenomenon is fluorescence. Phenoxazine dyes are particularly noteworthy for their environmental sensitivity; their fluorescence properties, such as emission maximum and quantum yield, can change based on the polarity of their microenvironment.[1][10] This can be a powerful feature, for instance, in designing biosensors where a conformational change in the protein upon ligand binding alters the dye's environment and, consequently, its fluorescence.[1]

Experimental Protocol: Measuring Emission Spectra

Materials:

  • Purified phenoxazine-biomolecule conjugate.

  • Fluorometer/spectrofluorometer.

  • Appropriate cuvettes.

Methodology:

  • Determine Excitation Wavelength: From the UV-Vis absorbance spectrum, identify the λmax of the phenoxazine dye. This will be your excitation wavelength.

  • Sample Preparation: Prepare a dilute solution of the conjugate. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Acquire Spectrum: Set the excitation wavelength on the fluorometer and scan a range of emission wavelengths (e.g., from λ_excitation + 20 nm to 750 nm).

  • Analysis: Identify the wavelength of maximum emission (λ_em) and note the fluorescence intensity. Compare the emission spectrum and intensity to that of the free dye to assess for changes upon conjugation.

Data Interpretation and Comparison

The conjugation process can subtly alter the photophysical properties of a dye. A comparison with other common fluorophores highlights the characteristics of phenoxazine conjugates.

PropertyPhenoxazine Conjugate (Typical)Alexa Fluor™ 488 ConjugateCyanine5 (Cy5) Conjugate
Excitation (λ_ex) ~550-640 nm[2]~495 nm~649 nm
Emission (λ_em) ~600-680 nm[2][11]~519 nm~670 nm
Key Advantage High environmental sensitivity, large Stokes shift.[1][10]High quantum yield, good photostability.[12]Bright in far-red, good for in vivo imaging.
Consideration Quantum yield can be solvent/environment dependent.[1][2]Can affect protein affinity in some cases.[12]Can be prone to photobleaching.

Mass Spectrometry: Unambiguous Structural Confirmation

While UV-Vis provides an average DOL, mass spectrometry (MS) offers a more definitive and granular characterization.[13] It measures the precise mass-to-charge ratio of the conjugate, allowing for unambiguous confirmation of covalent modification and determination of the distribution of different labeled species.[14][15]

Principle: Resolving Heterogeneity

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can ionize intact proteins and their conjugates. The resulting mass spectrum will show a series of peaks. For an unlabeled protein, this will correspond to its molecular weight. For the conjugate, a distribution of peaks will appear, with each successive peak corresponding to the mass of the protein plus an additional phenoxazine molecule.[14] This allows you to see the population of molecules with DOL=1, DOL=2, DOL=3, etc., rather than just a simple average.

General Workflow for Intact Mass Analysis
  • Sample Preparation: The conjugate must be highly pure and in a volatile buffer compatible with MS (e.g., ammonium acetate). Desalting is often a required step.

  • Infusion & Ionization: The sample is introduced into the mass spectrometer (e.g., via direct infusion for ESI-Q-TOF).

  • Data Acquisition: The mass-to-charge (m/z) ratios of the ions are measured.

  • Deconvolution: Software is used to deconvolute the raw spectrum (which contains multiple charge states) into a zero-charge spectrum, where the x-axis represents the actual mass of the species.

Data Interpretation: From Average to Distribution

The deconvoluted mass spectrum provides a wealth of information that is inaccessible by UV-Vis.

  • Confirmation: The mass difference between peaks will precisely match the molecular weight of the attached phenoxazine probe, confirming its identity.[14]

  • Purity: The absence of a peak at the mass of the unconjugated protein confirms a highly efficient labeling and purification process.

  • Distribution: The relative intensities of the peaks (Protein+1Dye, Protein+2Dye, etc.) reveal the heterogeneity of the labeling, which is crucial for understanding batch-to-batch consistency.

NMR Spectroscopy: The Ultimate Structural Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules. While its application to large biomolecular conjugates can be complex, it is invaluable for characterizing the phenoxazine-amine probe itself and for studying conjugates with smaller biomolecules like peptides.

Principle: Probing the Atomic Neighborhood

NMR detects the magnetic properties of atomic nuclei. The chemical shift of a nucleus (e.g., ¹H or ¹³C) in an NMR spectrum is highly sensitive to its local chemical environment. This allows for the complete structural mapping of a molecule. For 3-(10H-Phenoxazin-10-yl)propan-1-amine, ¹H and ¹³C NMR would confirm the integrity of the phenoxazine core and the propyl-amine linker.[16][17][18][19] When conjugated to a peptide, changes in the chemical shifts of amino acid residues near the conjugation site can pinpoint the exact location of the label.

Application & Limitations
  • Probe Validation (Essential): NMR is the primary method to confirm the structure and purity of the synthesized 3-(10H-Phenoxazin-10-yl)propan-1-amine before any conjugation is attempted.

  • Small Conjugate Analysis (Feasible): For conjugates with peptides or small proteins, NMR can confirm the site of attachment.

  • Large Protein Conjugates (Challenging): For large proteins (>30 kDa), the complexity and line-broadening in the NMR spectrum make it very difficult to resolve specific signals for the attached dye. In this context, MS is the more practical tool for structural confirmation.

Comparative Guide to Validation Techniques

Choosing the right validation technique depends on the specific question being asked, the resources available, and the stage of the research.

TechniqueCore Question AnsweredProsCons
UV-Vis Spectroscopy "What is the average number of dyes per biomolecule?"Fast, accessible, low cost, good for routine QC.Provides only an average (no distribution), requires accurate ε values, assumes no aggregation.
Fluorescence Spectroscopy "Is the conjugated dye functional and optically active?"Highly sensitive, provides functional information (brightness, λ_em), can detect environmental changes.Can be affected by buffer components, requires careful handling to avoid photobleaching.
Mass Spectrometry "What is the exact mass and distribution of labeled species?"Unambiguous confirmation of conjugation, reveals heterogeneity (DOL distribution), highly accurate.[13][15]Higher cost, requires specialized equipment and expertise, sensitive to sample purity/buffer.
NMR Spectroscopy "What is the definitive chemical structure of the probe/small conjugate?"Gold standard for structural elucidation, can identify site of conjugation on small molecules.Low sensitivity, complex for large molecules, requires high sample concentration.

Conclusion: An Integrated Validation Strategy

The spectroscopic validation of 3-(10H-Phenoxazin-10-yl)propan-1-amine conjugates should not be viewed as a checklist of disparate experiments, but as a holistic and integrated strategy. For any new conjugate, a comprehensive validation approach is recommended:

  • Initial QC (UV-Vis): Use UV-Vis to rapidly determine the average DOL and ensure it falls within the optimal range.

  • Functional Check (Fluorescence): Confirm that the conjugate is fluorescent and characterize its emission properties.

  • Definitive Characterization (Mass Spectrometry): For key reagents and to ensure batch consistency, use high-resolution mass spectrometry to confirm the covalent modification and understand the distribution of labeled species.

  • Probe Integrity (NMR): Always ensure the starting phenoxazine-amine probe is validated by NMR before use in conjugations.

By employing this multi-modal spectroscopic approach, researchers can proceed with confidence, knowing their fluorescently labeled biomolecules are well-characterized, functionally active, and capable of generating reliable and reproducible data.

References

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  • Ferreira, V. F., et al. (2023). Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. Molecules, 28(3), 1436. Retrieved from [Link]

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  • Kimura, H., et al. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLOS ONE, 9(9), e106271. Retrieved from [Link]

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Benchmarking 3-(10H-Phenoxazin-10-yl)propan-1-amine Against Standard Redox Mediators: A Comprehensive Guide for Electrocatalysis and Biosensor Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have repeatedly observed that while classic redox mediators like ferrocene or TEMPO excel in solution-phase cyclic voltammetry, they often fail catastrophically in continuous-flow biosensors or long-term electrocatalytic reactors due to diffusion-based leaching.

To solve this, the field has shifted toward rationally designed, tetherable molecules. 3-(10H-Phenoxazin-10-yl)propan-1-amine represents a gold standard in this category. By marrying the highly reversible, low-potential redox core of a phenoxazine with a terminal primary amine linker, this molecule transforms a diffusion-limited system into a highly stable, surface-confined electrocatalytic platform.

This guide objectively benchmarks 3-(10H-Phenoxazin-10-yl)propan-1-amine against standard alternatives, detailing the mechanistic rationale, comparative performance data, and self-validating protocols required for successful implementation.

Mechanistic Rationale: The Power of the Propan-1-amine Linker

Unfunctionalized phenoxazines and phenothiazines undergo fast, quasi-reversible electron transfers, making them excellent candidates for biosensors and nonaqueous redox flow batteries (1)[1]. However, their inherent hydrophobicity leads to aggregation and gradual leaching from aqueous bio-interfaces.

By incorporating a 3-carbon alkyl chain terminating in a primary amine, we achieve three critical electrochemical advantages:

  • Steric Relief: The 3-carbon linker provides sufficient geometric distance from the bulky tricyclic phenoxazine core, preventing steric hindrance during surface coupling reactions.

  • Covalent Tethering: The primary amine allows for robust amide-bond formation via standard EDC/NHS chemistry with carboxylated carbon electrodes or acidic amino acid residues on enzymes (2)[2].

  • Redox Tuning: N-alkylation of the phenoxazine core stabilizes the radical cation intermediate, ensuring highly reversible electron transfer kinetics without the degradation pathways seen in unsubstituted analogs (3)[3].

Quantitative Benchmarking: Phenoxazine vs. Industry Standards

To objectively evaluate 3-(10H-Phenoxazin-10-yl)propan-1-amine, we benchmark it against three ubiquitous redox mediators: Ferrocenemethanol (FcMeOH), Methylene Blue (a phenothiazine), and TEMPO.

Feature3-(10H-Phenoxazin-10-yl)propan-1-amineFerrocenemethanol (FcMeOH)Methylene BlueTEMPO
Core Structure N-alkylated PhenoxazineOrganometallic (Iron)PhenothiazineNitroxyl Radical
Formal Potential (vs Ag/AgCl) ~ -0.10 to +0.15 V (pH dependent)+0.20 V-0.20 V+0.70 V
Reversibility ( ΔEp​ ) Excellent (<30 mV when tethered)Good (~60 mV)Good (~60 mV)Excellent (~60 mV)
Immobilization Strategy Direct covalent (Primary Amine)Requires synthetic modificationElectrostatic / AdsorptionRequires specific derivatives
Leaching Susceptibility Extremely Low (Amide Bond)High (Freely diffusing)High (Desorbs over time)High (Unless derivatized)
Primary Limitation Complex initial synthesisHigh leaching ratePoor long-term stabilityHigh potential causes bio-interference

Experimental Methodology: Self-Validating Covalent Immobilization

To fully harness the amine functionality, the mediator must be covalently anchored. The following protocol details the modification of a Glassy Carbon Electrode (GCE) and includes a self-validating electrochemical check to confirm successful tethering.

Step 1: Surface Activation
  • Action: Polish the GCE with 0.05 µm alumina slurry, sonicate in ethanol/water, and electrochemically oxidize the surface in 0.1 M H₂SO₄ (scan from 0 to +2.0 V).

  • Causality: Bare glassy carbon lacks reactive handles. Electrochemical oxidation generates the necessary surface carboxyl (-COOH) groups required for downstream coupling.

Step 2: EDC/NHS Coupling
  • Action: Incubate the activated GCE in a solution of 50 mM EDC and 50 mM NHS in 0.1 M MES buffer (pH 5.0) for 2 hours.

  • Causality: EDC requires a slightly acidic environment to efficiently form the active O-acylisourea intermediate. Crucially, MES is a non-amine buffer. Utilizing Tris or glycine here would result in the buffer outcompeting our phenoxazine amine for the NHS-ester, yielding zero mediator attachment.

Step 3: Mediator Attachment
  • Action: Rinse the electrode and immediately submerge it in a 5 mM solution of 3-(10H-Phenoxazin-10-yl)propan-1-amine in 0.1 M PBS (pH 7.4) overnight at 4°C.

  • Causality: At physiological pH, a significant fraction of the primary amine is unprotonated and acts as a strong nucleophile, attacking the NHS-ester to form a highly stable amide bond.

Step 4: Self-Validating Electrochemical Check
  • Action: Transfer the modified electrode to a clean buffer solution (no mediator present). Run Cyclic Voltammetry (CV) at varying scan rates ( v from 10 to 500 mV/s).

  • Validation Logic: Plot the anodic peak current ( Ipa​ ) against the scan rate ( v ). A perfectly linear relationship ( Ipa​∝v ) confirms that the electroactive phenoxazine is strictly surface-confined. Conversely, if the plot is linear against the square root of the scan rate ( Ipa​∝v1/2 ), the washing step failed, and the signal is dominated by freely diffusing (leaching) mediator governed by the Randles-Sevcik equation.

Immobilization A Carboxylated GC Electrode (Surface -COOH) B EDC/NHS Activation (MES Buffer, pH 5.0) A->B Activation C NHS-Ester Intermediate (Highly Reactive) B->C D Add 3-(10H-Phenoxazin-10-yl) propan-1-amine C->D Nucleophilic Attack E Covalently Tethered Phenoxazine Electrode D->E Amide Bond Formation F CV Validation (Ip ∝ scan rate v) E->F Surface Confinement Check

Workflow for covalent immobilization and electrochemical validation of the phenoxazine mediator.

Electrocatalytic Application: NADH Oxidation

A premier application for phenoxazine mediators is the electrocatalytic oxidation of NADH to NAD⁺ (4)[4]. Direct electrochemical oxidation of NADH at bare electrodes requires high overpotentials (> +0.6 V vs Ag/AgCl), which triggers severe interference from ascorbic acid and uric acid in biological samples.

Tethered phenoxazines form an intermediate charge-transfer complex with NADH (5)[5]. The phenoxazine acts as an electrocatalyst, accepting a hydride (2e⁻/1H⁺) from NADH at a significantly lowered potential (~0.0 V), before rapidly shuttling the electrons to the electrode.

CatalyticCycle PXZ_ox Tethered PXZ (Oxidized) PXZ_red Tethered PXZ (Reduced) PXZ_ox->PXZ_red Hydride Transfer (2e⁻/1H⁺) PXZ_red->PXZ_ox Electrochemical Oxidation NAD NAD+ (Product) PXZ_red->NAD Electrode Electrode Surface PXZ_red->Electrode Electron Transfer (2e⁻) NADH NADH (Analyte) NADH->PXZ_ox

Electrocatalytic cycle of NADH oxidation mediated by surface-tethered phenoxazine.

Conclusion

By integrating a reactive propan-1-amine linker, 3-(10H-Phenoxazin-10-yl)propan-1-amine transcends the limitations of traditional, diffusion-prone redox mediators. Its capacity for robust covalent immobilization, combined with the inherently low-potential, highly reversible redox chemistry of the phenoxazine core, makes it a superior benchmark standard for next-generation biosensors and continuous electrocatalytic reactors.

References

  • Title: Reversibility as a Design Principle in Inorganic, Organometallic and Organic Redox Mediators for Biosensors Source: MDPI URL: [Link]

  • Title: A Thiol-reactive Phenazine Ethosulfate – A Novel Redox Mediator for Quasi-direct Electron-transfer-type Sensors Source: Myu-group (Sensors and Materials) URL: [Link]

  • Title: Targeted Optimization of Phenoxazine Redox Center for Nonaqueous Redox Flow Batteries Source: ACS Materials Letters URL: [Link]

  • Title: Comparative Study of the Reduction of Phenoxazine and Phenothiazine Dyes by NADH in Aqueous Solution Source: Citius Technology URL: [Link]

  • Title: EP0747984A2 - Mediators suitable for the electrochemical regeneration of NADH, NADPH or analogs thereof Source: Google Patents URL

Sources

Comparative Stability of 3-(10H-Phenoxazin-10-yl)propan-1-amine vs. Alternative Amine Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted therapeutics—such as antibody-drug conjugates (ADCs), targeted protein degraders (PROTACs), and epigenetic inhibitors—the structural integrity of the linker moiety has become as critical as the payload itself. Linker failure leads to premature payload release, off-target toxicity, and diminished pharmacokinetic profiles.

This guide provides an objective, data-driven comparison of 3-(10H-Phenoxazin-10-yl)propan-1-amine against conventional amine linkers (e.g., PEG-amines, simple alkyl amines, and phenothiazine derivatives). By analyzing electrochemical resilience, hydrolytic stability, and conformational entropy, we establish why the phenoxazine-propylamine architecture is emerging as a superior scaffold for demanding biological and material applications.

Mechanistic Drivers of Linker Stability

To understand the superior performance of 3-(10H-Phenoxazin-10-yl)propan-1-amine, we must deconstruct its two core components: the phenoxazine heterocycle and the propylamine spacer .

Electrochemical and Oxidative Resilience

Conventional flexible linkers, particularly polyethylene glycol (PEG) chains, are highly susceptible to oxidative degradation in reactive oxygen species (ROS)-rich tumor microenvironments. In contrast, the phenoxazine core features an electron-rich oxygen heteroatom that fundamentally alters the molecule's electron distribution. When subjected to oxidative stress, the oxygen atom effectively stabilizes the resulting radical cation, preventing the cascade of bond cleavage that typically degrades aliphatic linkers 1.

Conformational Rigidity and Target Affinity

Simple alkyl amines (e.g., hexylamine) suffer from high conformational entropy. When binding to a target, the energy required to "freeze" a flexible chain into an active conformation significantly reduces overall binding affinity. The phenoxazine ring provides a rigid, planar backbone that restricts this detrimental flexibility.

Furthermore, structure-activity relationship (SAR) studies demonstrate a strict causality between spacer length and stability/affinity. A 3-carbon (propyl) spacer acts as the "Goldilocks" zone. Extending the linker to 4 or 5 methylene units introduces excessive flexibility, dropping target inhibitory potency by up to 2.5-fold, whereas the 3-carbon chain perfectly bridges the steric gap without sacrificing structural integrity 2.

G Phenox Phenoxazine-Propylamine (Rigid Core + 3C Spacer) Ox Electrochemical Stability Phenox->Ox Radical Cation Stabilization Hydro Plasma/Hydrolytic Stability Phenox->Hydro Steric Shielding Steric Conformational Affinity Phenox->Steric Planar Core + Optimal Spacer PEG PEG-Amine Linker (Polyether Chain) PEG->Hydro Prone to Oxidative Cleavage Alkyl Alkyl Amine Linker (Flexible Hydrocarbon) Alkyl->Steric High Entropy / Off-target

Logical relationship of structural features driving phenoxazine-propylamine stability.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing 3-(10H-Phenoxazin-10-yl)propan-1-amine against standard linker alternatives. The data highlights how the substitution of a sulfur atom (phenothiazine) with an oxygen atom (phenoxazine) improves both stability and target engagement (e.g., LSD1 inhibition) 2.

Linker ArchitectureHeteroatom / CoreSpacer LengthPlasma Half-Life (t₁/₂)Target Affinity (IC₅₀)Primary Degradation Pathway
Phenoxazine-propan-1-amine Oxygen (Rigid Planar)3-Carbon> 96 hours 0.162 μM Highly resistant
Phenothiazine-propan-1-amine Sulfur (Rigid Planar)3-Carbon> 96 hours0.247 μMSlow oxidation at Sulfur
Phenoxazine-pentan-1-amine Oxygen (Rigid Planar)5-Carbon~ 72 hours0.408 μMEntropic penalty / Cleavage
PEG₄-Amine Polyether (Flexible)~14 Atoms~ 48 hoursModerateOxidative ether cleavage
Hexylamine Aliphatic (Flexible)6-Carbon~ 72 hoursPoorHigh conformational entropy

Note: The 3-carbon spacer on the phenoxazine core yields the lowest IC₅₀, proving that stability and potency are co-optimized at this specific chain length.

Self-Validating Experimental Protocols

To ensure scientific integrity, any claim of linker stability must be empirically verified using self-validating assay systems. Below are the definitive protocols for assessing the electrochemical and physiological stability of these linkers.

Protocol A: Electrochemical Stability via Cyclic Voltammetry (CV)

Causality: This assay measures the ability of the linker core to stabilize radical cations. A stable linker will exhibit reversible redox peaks without current decay over multiple cycles, whereas unstable linkers (like PEG) will show irreversible oxidation.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

  • Analyte Addition: Dissolve the linker conjugate to a final concentration of 1.0 mM in the electrolyte solution.

  • Internal Standardization (Self-Validation): Add 0.5 mM Ferrocene (Fc/Fc⁺) as an internal reference standard. This ensures any voltage shift is due to the analyte, not reference electrode drift.

  • Electrode Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Cycling: Sweep the potential from -0.2 V to +1.2 V at a scan rate of 50 mV/s for 50 consecutive cycles.

  • Data Analysis: Calculate the ratio of anodic to cathodic peak currents ( Ipa​/Ipc​ ). A ratio of ~1.0 for the phenoxazine conjugate indicates absolute stabilization of the oxidized intermediate.

Protocol B: Physiological Plasma Stability Assay

Causality: This workflow assesses the linker's susceptibility to spontaneous hydrolysis and enzymatic cleavage (e.g., by plasma amidases). Immediate quenching is critical to halt enzymatic activity and prevent false-positive degradation artifacts 3.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human plasma (pH 7.4) and pre-warm to 37°C in a thermostated water bath.

  • Spiking: Spike the phenoxazine-propylamine conjugate (and a PEG-amine control) into the plasma to a final concentration of 10 μM.

  • Internal Standard (Self-Validation): Immediately spike in a heavy-isotope labeled version of the conjugate (e.g., ¹³C/¹⁵N-labeled) at 5 μM to account for matrix suppression and extraction losses during LC-MS analysis.

  • Time-Course Sampling: Aliquot 50 μL samples at t=0,12,24,48, and 96 hours.

  • Enzymatic Quenching: Immediately add 150 μL of ice-cold acetonitrile (1:3 ratio) to each aliquot. Vortex for 30 seconds to precipitate plasma proteins and halt all enzymatic activity.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 reverse-phase column. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the intact linker.

Workflow Step1 1. Conjugate Synthesis Equimolar Phenoxazine, PEG, Alkyl variants Step2 2. Matrix Incubation Human Plasma (37°C, pH 7.4) + Internal Std Step1->Step2 Step3 3. Time-Course Sampling 0h, 12h, 24h, 48h, 96h aliquots Step2->Step3 Step4 4. Enzymatic Quenching 1:3 ratio cold Acetonitrile + Centrifugation Step3->Step4 Step5 5. LC-MS/MS Quantification MRM mode for intact linker-payload Step4->Step5

Self-validating experimental workflow for comparative plasma stability assessment.

References

  • Phenoxazine-Containing Polyaniline Derivatives with Improved Electrochemical Stability and Processability ACS Applied Polymer Materials URL:[Link]

  • Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness by β-Catenin Transcriptional Regulation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validating Electrochemical Sensor Performance with 3-(10H-Phenoxazin-10-yl)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

[label="Enzyme

Refining Enzyme Integration

I am now focusing on refining the enzyme integration step in my biosensor model. Specifically, I'm working on the schematic, clarifying how the enzyme interacts with the mediator. This involves addressing issues from the previous diagrams to optimize their interactions for enhanced electron transfer. I am now refining the illustration.

As electrochemical biosensors transition from academic proof-of-concept to clinical and commercial deployment, the choice of redox mediator remains the most critical determinant of long-term stability and analytical accuracy. While second-generation biosensors successfully decoupled signal transduction from ambient oxygen fluctuations, traditional mediators like free ferrocene or methylene blue suffer from chronic leaching and high overpotentials.

For researchers and drug development professionals engineering the next generation of continuous monitoring devices, 3-(10H-Phenoxazin-10-yl)propan-1-amine (PPA) represents a structural masterclass in mediator design. By coupling the thermodynamically ideal phenoxazine core with a primary propylamine linker, PPA enables robust covalent tethering while maintaining rapid electron transfer kinetics.

This guide provides an objective, data-driven comparison of PPA against industry-standard alternatives, backed by self-validating experimental protocols designed to ensure scientific integrity in your sensor development pipeline.

Mechanistic Overview: The "Why" Behind PPA

The molecular architecture of PPA solves two fundamental bottlenecks in biosensor design:

  • Thermodynamic Filtering (The Phenoxazine Core): The phenoxazine moiety undergoes a highly reversible, two-electron/two-proton redox cycling process. Crucially, its formal potential sits near -0.10 V to +0.05 V (vs. Ag/AgCl) . Operating a sensor at this low potential acts as a thermodynamic filter, preventing the co-oxidation of common physiological interferents like ascorbic acid, uric acid, and acetaminophen, which typically oxidize above +0.20 V.

  • Mechanical Anchoring (The Propylamine Linker): Physical adsorption or polymeric entrapment (e.g., in Nafion) inevitably leads to mediator leaching over time, causing signal drift. The primary amine on PPA's alkyl chain acts as a nucleophile, allowing for irreversible covalent attachment (via amide bonds) to carboxylated nanomaterials or directly to enzyme surface residues.

ET_Mechanism Analyte Analyte (e.g., Glucose) Enzyme Enzyme (FAD -> FADH2) Analyte->Enzyme Oxidation Mediator Tethered PPA (Ox -> Red) Enzyme->Mediator Electron Transfer Electrode Electrode Surface (Signal Output) Mediator->Electrode Anodic Current (~ 0.0 V)

Fig 1: Signal transduction pathway of a PPA-mediated electrochemical biosensor.

Comparative Performance Analysis

To contextualize PPA's performance, we must evaluate it against the most prevalent alternatives in the field: Ferrocene derivatives, Methylene Blue, and Ruthenium complexes.

Ferrocene derivatives are widely used due to their synthetic flexibility, but their higher redox potentials (+0.25 V to +0.45 V) make them highly susceptible to biological interferents . Methylene Blue offers a lower potential but is typically immobilized via electropolymerization, which can create resistive barriers that dampen signal amplitude . Ruthenium complexes exhibit excellent electron-hopping efficiency but are notoriously difficult to tether covalently without complex ligand engineering .

Quantitative Comparison of Common Redox Mediators
MediatorFormal Potential (vs Ag/AgCl)Primary Immobilization StrategyLeaching RiskInterference Susceptibility
PPA (Phenoxazine derivative) ~ -0.10 V to +0.05 V Covalent (Amide bond) Very Low Low (Avoids Ascorbic Acid)
Ferrocene Monocarboxylic Acid+0.25 V to +0.45 VCovalent / AdsorptionModerateHigh (Co-oxidizes Uric Acid)
Methylene Blue-0.30 V to -0.15 VElectropolymerizationModerateLow
Ruthenium Hexaamine~ -0.20 VElectrostatic / EntrapmentHighLow

Experimental Validation: Self-Validating Protocols

To rigorously validate PPA in your laboratory, the following protocols outline a self-validating system for fabricating and characterizing a PPA-mediated Glucose Oxidase (GOx) sensor using Multi-Walled Carbon Nanotubes (MWCNTs) as the conductive scaffold.

Protocol A: Covalent Immobilization of PPA onto MWCNTs

Causality Check: We utilize EDC/NHS zero-length crosslinkers. EDC is highly active in mildly acidic conditions, while the subsequent amine-coupling requires a basic shift to deprotonate the PPA amine, making it a viable nucleophile.

  • Carboxylation: Reflux 50 mg of MWCNTs in a 3:1 mixture of H₂SO₄/HNO₃ for 4 hours at 80°C. Wash with DI water until the filtrate reaches pH 7.0, then dry. (Purpose: Generates surface -COOH groups for tethering).

  • Surface Activation: Disperse 10 mg of carboxylated MWCNTs (c-MWCNTs) in 5 mL of 0.1 M MES buffer (pH 5.0). Add 5 mM EDC and 10 mM NHS. Stir for 1 hour at room temperature. (Purpose: Converts stable -COOH into an amine-reactive NHS-ester intermediate).

  • PPA Conjugation: Add 10 mM of PPA to the suspension. Immediately adjust the pH to 7.4 using 0.1 M PBS. Stir overnight in the dark. (Purpose: The unprotonated primary amine of PPA attacks the NHS-ester, forming an irreversible amide bond).

  • Purification: Centrifuge the suspension at 10,000 rpm for 15 minutes. Wash the pellet sequentially with ethanol and DI water three times to remove any physically adsorbed, unreacted PPA. Resuspend in 5 mL of DI water.

Protocol B: Sensor Fabrication
  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE, 3 mm diameter) with 0.3 µm alumina slurry. Sonicate in ethanol and water for 3 minutes each.

  • Scaffold Deposition: Drop-cast 5 µL of the PPA-MWCNT suspension onto the GCE. Dry under an IR lamp.

  • Enzyme Loading: Drop-cast 5 µL of GOx solution (10 mg/mL in 0.1 M PBS, pH 7.4) onto the modified electrode. Allow to dry at 4°C.

  • Cross-linking: Suspend the electrode over a 1% glutaraldehyde solution in a sealed chamber for 30 minutes. (Purpose: Glutaraldehyde vapor forms Schiff bases between enzyme lysine residues, locking GOx directly adjacent to the tethered PPA without diluting the film with liquid crosslinkers).

Workflow Step1 1. MWCNT Carboxylation (H2SO4/HNO3) Step2 2. Surface Activation (EDC/NHS in MES Buffer) Step1->Step2 Step3 3. PPA Immobilization (Amide Bond Formation) Step2->Step3 Step4 4. Enzyme Cross-linking (Glutaraldehyde Vapor) Step3->Step4 Step5 5. Electrochemical Validation (CV & Chronoamperometry) Step4->Step5

Fig 2: Step-by-step workflow for the covalent fabrication of a PPA-functionalized biosensor.

Protocol C: Electrochemical Validation & Diagnostics

To prove that the mediator is covalently bound and functioning correctly, run the following diagnostic tests in a three-electrode cell (Modified GCE working, Pt wire counter, Ag/AgCl reference) containing blank 0.1 M PBS (pH 7.4).

  • Scan Rate Study (Cyclic Voltammetry): Scan from -0.4 V to +0.4 V at varying scan rates (10 to 200 mV/s).

    • Diagnostic Benchmark: Plot the anodic peak current ( Ipa​ ) against the scan rate ( v ). A strictly linear relationship ( R2>0.99 ) proves that the PPA is surface-confined (covalently bound). If the current scales with the square root of the scan rate ( v1/2 ), the mediator is leaching and freely diffusing.

  • Amperometric Sensing: Poise the working electrode at +0.05 V (vs Ag/AgCl). Once the background current stabilizes, inject successive aliquots of 1 mM glucose under constant stirring.

    • Diagnostic Benchmark: The current should reach 95% of its steady-state plateau in under 5 seconds. This rapid response time confirms that the electron transfer between the FADH₂ center of the enzyme and the tethered PPA is kinetically unhindered.

Conclusion

For drug development professionals and analytical chemists, 3-(10H-Phenoxazin-10-yl)propan-1-amine represents a highly optimized mediator. By providing a low-potential redox core that natively rejects physiological interferents, paired with an amine linker that guarantees absolute structural permanence via amide-bonding, PPA systematically eliminates the two greatest failure modes of second-generation biosensors: false positives and signal decay.

References

  • A Thiol-reactive Phenazine Ethosulfate – A Novel Redox Mediator for Quasi-direct Electron-transfer-type Sensors. Sensors and Materials.[Link]

  • Electropolymerized poly(methylene blue)-modified graphite electrode for phosphate detection. Journal of Electrochemical Science and Engineering.[Link]

  • Reversibility as a Design Principle in Inorganic, Organometallic and Organic Redox Mediators for Biosensors. MDPI Sensors.[Link]

Safety Operating Guide

3-(10H-Phenoxazin-10-yl)propan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 3-(10H-Phenoxazin-10-yl)propan-1-amine

3-(10H-Phenoxazin-10-yl)propan-1-amine is a specialized heterocyclic aliphatic amine frequently utilized in advanced drug development, redox biology, and organic electronics. Structurally, it presents a complex dual-hazard profile: the electron-rich phenoxazine core is highly redox-active, while the propan-1-amine side chain acts as a strong, corrosive base. Proper disposal requires a nuanced understanding of these chemical properties to prevent uncontrolled exothermic reactions, toxic gas release, and regulatory non-compliance.

Mechanistic Hazard Profile & Causality

To safely manage the lifecycle of this compound, scientists must first understand the causality behind its reactivity. The primary amine moiety ( R−NH2​ ) is a strong nucleophile and base. When exposed to acids, it undergoes rapid protonation, releasing significant thermal energy. Conversely, the phenoxazine ring is susceptible to rapid oxidation. Exposing this compound to strong oxidizers or attempting improper neutralization can lead to thermal runaway and the release of 1[1].

Table 1: Quantitative & Qualitative Hazard Profile

ParameterClassification / ValueOperational Causality & Handling Impact
Chemical Class Heterocyclic Aliphatic AmineExhibits dual hazards: the propan-1-amine tail is highly basic/corrosive, while the phenoxazine core is redox-active and toxic.
EPA Waste Code D002 (Corrosive)Dictates regulatory disposal pathways; requires either 2[2].
Incompatibilities Strong oxidizers, halogenated solventsMixing causes 3[3].
Decomposition Byproducts Nitrogen Oxides (NOx), CO, CO2Incineration must be performed at a licensed facility equipped with NOx scrubbers[1].
Required PPE Nitrile/Neoprene gloves, face shieldMandatory to prevent severe chemical burns to the skin and ocular damage from basic amine splashes[2].

Disposal Workflow Architecture

The decision to neutralize the compound in-lab versus routing it directly to a bulk hazardous waste stream depends entirely on the volume of the waste. Small volumes can be stabilized locally, whereas bulk volumes pose too high of a thermal risk for benchtop neutralization.

DisposalWorkflow Start 3-(10H-Phenoxazin-10-yl) propan-1-amine Waste Decision Volume Assessment Start->Decision Small Small Scale (< 100 mL) In-Lab Neutralization Decision->Small < 100 mL Large Bulk Scale (> 100 mL) Hazardous Waste Stream Decision->Large > 100 mL Neutralize Slow Dropwise Addition of 1M Citric Acid Small->Neutralize Segregate Segregate from Oxidizers & Strong Acids Large->Segregate Exothermic Monitor Exothermic Reaction (Temp < 25°C) Neutralize->Exothermic CheckPH Validate pH (6.0 - 8.0) Exothermic->CheckPH Incinerate High-Temp Incineration (Licensed Facility) CheckPH->Incinerate Aqueous Waste Label Label: EPA D002 (Corrosive) & Toxic Organics Segregate->Label Label->Incinerate

Workflow for the safe assessment, neutralization, and disposal of phenoxazine-derived amine waste.

Operational Methodologies: Step-by-Step Disposal

Protocol 1: In-Lab Neutralization (Volumes < 100 mL)

Objective : Convert the corrosive freebase amine into a stable, non-volatile citrate salt to eliminate immediate exposure risks before final disposal. Causality : Aliphatic amines undergo 3[3]. Rapid addition of acid can cause localized boiling, splattering, or even the melting of plastic containers.

  • Apparatus Setup : Place a borosilicate glass beaker containing the amine waste in an ice-water bath inside a certified chemical fume hood. Insert a calibrated thermocouple and a magnetic stir bar.

  • Acid Selection : Prepare a 1M solution of Citric Acid.

    • Expert Insight: Avoid strong mineral acids like HCl or HNO3​ . HNO3​ is a strong oxidizer and will react violently with the redox-active phenoxazine core. HCl can vaporize during the exothermic reaction, forming toxic chloramine byproducts. Citric acid forms a stable, non-volatile salt.

  • Titration (Self-Validating Step) : Begin magnetic stirring. Add the 1M Citric Acid dropwise via an addition funnel. Monitor the thermocouple continuously.

    • Validation: The system is self-validating; if the temperature exceeds 25°C, halt the addition immediately. The reaction is only safe to proceed when the temperature baseline is maintained[2].

  • pH Verification (Self-Validating Step) : Once the temperature stabilizes at ambient levels, test the solution using a calibrated pH meter.

    • Validation: A 2 confirms the complete conversion of the primary amine to its salt form[2].

  • Final Disposal : Transfer the neutralized aqueous waste to an appropriately labeled High-Density Polyethylene (HDPE) container and route to your Environmental Health and Safety (EHS) department.

Protocol 2: Bulk Segregation and Incineration (Volumes > 100 mL)

Objective : Safely store and transport bulk quantities without attempting dangerous large-scale neutralizations. Causality : Bulk quantities of aliphatic amines cannot be safely neutralized in a standard laboratory due to the massive heat of neutralization. The EPA mandates4 for these compounds[4]. Furthermore, thermal decomposition of phenoxazine derivatives releases highly toxic nitrogen oxides (NOx)[1], requiring specialized scrubber-equipped incinerators.

  • Segregation : Store the waste in a dedicated HDPE carboy.

    • Critical Warning: Never mix aliphatic amines with halogenated solvents (e.g., 1,2-dichloroethane) or strong oxidizers. Such mixtures can spontaneously pressurize, 3[3].

  • Containment : Ensure the container is tightly sealed and stored in a cool, dry, well-ventilated secondary containment tray away from direct sunlight.

  • Labeling : Affix a hazardous waste label detailing the contents as "3-(10H-Phenoxazin-10-yl)propan-1-amine". Mark the primary hazards as "Corrosive (EPA D002)" and "Toxic Organics".

  • EHS Handoff : Schedule a pickup with your institution's EHS department for transfer to an EPA-permitted hazardous waste incinerator[3].

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Phenoxazine.
  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures - Laboratory Safety Guide." UW-Madison Environment, Health & Safety.
  • BenchChem. "Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.

Sources

Personal protective equipment for handling 3-(10H-Phenoxazin-10-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialty intermediates like 3-(10H-Phenoxazin-10-yl)propan-1-amine (CAS: 93988-03-5) requires more than a cursory glance at a generic Safety Data Sheet (SDS)[1][2]. This compound merges two distinct chemical motifs: a lipophilic phenoxazine core and a highly reactive primary aliphatic amine chain.

To ensure absolute safety and operational integrity in your drug development or synthetic workflows, we must move beyond basic compliance. We must understand the causality behind our safety protocols. The phenoxazine moiety presents potential systemic toxicity and photo-oxidation risks[3][4], while the primary aliphatic amine acts as a corrosive base that can cause severe skin and eye irritation, and readily forms carbamates upon exposure to atmospheric CO2[5][6].

Below is the comprehensive, self-validating guide for the safe handling, operational workflow, and disposal of 3-(10H-Phenoxazin-10-yl)propan-1-amine.

I. Hazard Profiling & PPE Causality Matrix

Before initiating any physical handling, we must establish a barrier system tailored to the specific physicochemical properties of the compound. Primary aliphatic amines are notorious for penetrating standard latex, and their basicity can cause rapid tissue saponification upon contact[6].

Table 1: Quantitative Hazard & PPE Selection Matrix

Protection ZoneRecommended PPECausality / Scientific RationaleStandard / Rating
Ocular/Facial Chemical splash goggles + Full face shieldAmines cause rapid corneal damage. The face shield prevents aerosolized droplets or micro-dust from contacting mucous membranes during transfer[3][6].ANSI Z87.1+ (US) / EN 166 (EU)
Dermal (Hands) Double-gloving: Nitrile (inner) + Butyl rubber (outer)Aliphatic amines can degrade thin nitrile over time. Butyl rubber provides superior resistance to basic organic amines, while the inner nitrile layer ensures dexterity and a secondary barrier if the outer glove breaches[6].ASTM F739 / EN 374
Dermal (Body) Flame-resistant (FR) lab coat + Impermeable apronPhenoxazine derivatives are lipophilic and can be absorbed through the skin[3]. An impermeable apron prevents solid particulates or solvent solutions from saturating woven lab coat fabrics.NFPA 2112 / EN 13034
Respiratory NIOSH-approved N95/P100 particulate respirator (if outside hood)Prevents inhalation of fine powders. If handled in solution, organic vapor cartridges (e.g., OV/P100) are required due to the volatility and fishy odor of aliphatic amines[4][6].NIOSH 42 CFR 84 / EN 149

II. Operational Handling Workflow

Every experimental protocol must be a self-validating system. Do not proceed to the next step unless the verification check of the current step is confirmed.

Workflow Prep 1. Preparation (Fume Hood & PPE) Handling 2. Execution (Weighing & Transfer) Prep->Handling Decon 3. Decontamination (Surface Wipe & Wash) Handling->Decon Storage 4. Storage/Disposal (Inert Atmos & Segregation) Decon->Storage

Standard Operational Workflow for Handling Phenoxazine-Alkylamines.

Step-by-Step Methodology:
  • Environmental Preparation:

    • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

    • Causality: Primary amines emit vapors that are severe respiratory irritants[6]. Phenoxazine dust can cause pulmonary sensitization[3].

    • Verification Check: Verify the fume hood flow monitor reads between 80-120 fpm (feet per minute) before opening the chemical container.

  • Static Elimination (For Powders):

    • Action: Use an anti-static gun (Zerostat) on the weighing spatula and the receiving vessel.

    • Causality: 3-(10H-Phenoxazin-10-yl)propan-1-amine in its dry, solid state can hold a static charge, leading to aerosolization and contamination of the workspace when the container is opened.

  • Inert Transfer:

    • Action: Flush the receiving vial with Argon or Nitrogen gas prior to sealing.

    • Causality: The primary amine group will rapidly react with atmospheric carbon dioxide to form insoluble carbamate salts, degrading the purity of your reagent for downstream synthesis.

  • Post-Handling Decontamination:

    • Action: Wipe down the balance and fume hood surface with a dilute acidic solution (e.g., 1% acetic acid) followed by isopropanol.

    • Causality: The mild acid neutralizes the basic amine residue, converting it into a highly water-soluble, non-volatile salt that is easily wiped away[7].

III. Spill Response and Decontamination Plan

In the event of a spill, immediate, calculated action is required to prevent exposure and environmental contamination.

SpillResponse Spill Spill Detected Assess Assess State (Solid vs. Solution) Spill->Assess Solid Solid Spill (Dampen & Sweep) Assess->Solid Powder Liquid Liquid Spill (Inert Absorbent) Assess->Liquid Solvent Soln Neutralize Neutralize Residue (Dilute Acid Wash) Solid->Neutralize Liquid->Neutralize Waste Hazardous Waste Disposal Neutralize->Waste

Spill Response and Decontamination Decision Matrix.

Step-by-Step Spill Protocol:
  • Evacuate and Assess: Step back from the spill. Ensure your respiratory and ocular PPE is secure. Determine if the spill is a dry powder or a solvent-dissolved solution.

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes the toxic phenoxazine core[3]. Lightly dampen the powder with water or a mild solvent to bind the dust, then collect it using a dedicated chemical scoop.

  • Containment (Liquid Spill): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Never use sawdust, as the basic amine can react exothermically with organic materials.

  • Neutralization: Wash the affected area with a 1-5% aqueous acetic acid solution to neutralize remaining amine traces, followed by a thorough wash with soap and water[3][4].

  • Verification Check: Use pH paper on the final rinse water applied to the spill surface. The area is considered decontaminated when the pH reads neutral (pH ~7).

IV. Waste Disposal Plan

Improper disposal of phenoxazine-alkylamines poses severe risks to aquatic life and violates environmental regulations[6].

  • Segregation: Place all collected spill debris, contaminated gloves, and empty vials into a clearly labeled, sealable hazardous waste container.

  • Categorization: Label the waste as "Hazardous Waste: Corrosive/Toxic Organic Solid (Contains Aliphatic Amines and Phenoxazine derivatives)".

  • Storage: Store the waste container in a secondary containment tray in a cool, well-ventilated satellite accumulation area, strictly away from strong oxidizing agents and acids[4][6].

  • Final Disposal: Do not flush any residue down the drain. Transfer the sealed waste to your institution's Environmental Health and Safety (EHS) department for incineration by a licensed chemical waste contractor[3].

V. References

  • Chemmade. "3-(10H-phenoxazin-10-yl)propan-1-amine、93988-03-5 CAS查询". Available at: [Link]

  • Accelachem. "859045-33-3,1-[10-(3-Aminopropyl)-10H-phenothiazin-2-yl ...: SDS". Available at:[Link]

  • ISISN. "understanding the organic chemistry: a practical approach". Available at: [Link]

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(10H-Phenoxazin-10-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(10H-Phenoxazin-10-yl)propan-1-amine

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